Product packaging for Diethyl 5-hydroxyisophthalate(Cat. No.:CAS No. 39630-68-7)

Diethyl 5-hydroxyisophthalate

Cat. No.: B1605540
CAS No.: 39630-68-7
M. Wt: 238.24 g/mol
InChI Key: PUZBTHGPBGQFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 5-hydroxyisophthalate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B1605540 Diethyl 5-hydroxyisophthalate CAS No. 39630-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZBTHGPBGQFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345698
Record name Diethyl 5-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39630-68-7
Record name Diethyl 5-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl 5-hydroxyisophthalate synthesis mechanism and reaction pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl 5-hydroxyisophthalate

Introduction: The Significance of this compound

This compound is a valuable aromatic diester that serves as a critical building block in the synthesis of more complex molecules. Its unique structure, featuring a central benzene ring functionalized with two sterically accessible ethyl ester groups and a nucleophilic hydroxyl group, makes it a versatile intermediate. In the fields of materials science and drug development, this compound is utilized in the creation of polymers, metal-organic frameworks (MOFs), and as a precursor for various pharmaceutical agents.[1][2] For instance, it is a key starting material in the synthesis of certain nonionic, low-osmolality radiographic contrast agents.[1] This guide provides a detailed examination of its primary synthesis route, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the chemical principles that ensure a successful and high-yield outcome.

Core Synthesis Pathway: Acid-Catalyzed Fischer Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 5-hydroxyisophthalic acid. This classic organic reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[3][4] The overall transformation is as follows:

Overall Reaction: 5-Hydroxyisophthalic Acid + 2 Ethanol ⇌ this compound + 2 Water

This reaction is an equilibrium process. To achieve a high yield of the desired diester, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent, and by removing the water as it is formed, often by the physical process of refluxing.[4]

Reaction Mechanism: A Step-by-Step Analysis

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a pivotal role in activating the carboxylic acid groups, making them more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The mechanism for the esterification of one of the two carboxylic acid groups is detailed below; the process is identical for the second group.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst (e.g., p-toluenesulfonic acid). This step significantly increases the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a very good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of ethanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product.

This five-step process occurs sequentially at both carboxylic acid positions on the 5-hydroxyisophthalic acid molecule to yield the final diethyl ester.

Fischer_Esterification_Mechanism Start 1. Protonation of Carbonyl (Activation) Nuc_Attack 2. Nucleophilic Attack by Ethanol Start->Nuc_Attack Carbonyl carbon becomes more electrophilic Proton_Transfer 3. Intramolecular Proton Transfer Nuc_Attack->Proton_Transfer Tetrahedral intermediate forms Elimination 4. Elimination of Water Proton_Transfer->Elimination H₂O becomes a good leaving group Deprotonation 5. Deprotonation (Catalyst Regeneration) Elimination->Deprotonation Protonated ester forms End_Product Final Product: This compound Deprotonation->End_Product Catalyst is regenerated

Caption: Fischer Esterification Reaction Mechanism Pathway.

Quantitative Data Summary

The following table summarizes the quantitative parameters for a typical laboratory-scale synthesis of this compound.[3]

ParameterValueMolesRationale
Reactant
5-Hydroxyisophthalic Acid6.17 g33.8 mmolThe limiting reagent.
Ethanol800 mL-Serves as both reactant and solvent; large excess drives equilibrium.
Catalyst
p-Toluenesulfonic Acid Monohydrate2.38 g14.0 mmolProvides the H+ needed to catalyze the esterification.
Reaction Conditions
TemperatureReflux-Provides activation energy and helps remove water.
Duration48 hours-Ensures the reaction proceeds to completion.
Outcome
Yield7.92 g33.8 mmolReported as 100%, indicating a highly efficient conversion.[3]

Detailed Experimental Protocol

This protocol is a self-validating system, where the rationale behind each step ensures the integrity of the process.

Materials and Reagents:

  • 5-Hydroxyisophthalic acid (C₈H₆O₅)

  • Ethanol (C₂H₅OH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 1 L round-bottom flask, add 5-hydroxyisophthalic acid (6.17 g, 33.8 mmol) and p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol).[3]

    • Add ethanol (800 mL) to the flask. The large volume ensures the reactants are fully dissolved and provides the excess necessary to drive the reaction forward.

    • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Esterification Reaction:

    • Heat the solution to reflux and maintain a gentle boil for 48 hours.[3] This extended period is crucial for the esterification of both sterically unhindered carboxylic acid groups.

  • Solvent Removal:

    • After 48 hours, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator. This will leave a solid or oily residue.

  • Aqueous Workup (Extraction & Neutralization):

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution. This step is critical to neutralize the p-toluenesulfonic acid catalyst and any unreacted 5-hydroxyisophthalic acid, converting them into their water-soluble sodium salts.

    • Wash the organic layer with brine. This helps to remove residual water and water-soluble impurities from the organic phase.

    • Separate the organic layer.

  • Drying and Isolation:

    • Dry the ethyl acetate solution over anhydrous magnesium sulfate to remove any remaining traces of water.

    • Filter the solution to remove the drying agent.

    • Evaporate the ethyl acetate using a rotary evaporator to yield the final product, this compound, which should be a white solid.[3]

Product Characterization: The identity and purity of the product can be confirmed using spectroscopic methods. The reported ¹H NMR spectrum shows characteristic peaks:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.29 (s, 1H, -OH), 7.95-7.93 (m, 1H, Ar-H), 7.57 (d, J = 1.4 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, -OCH₂CH₃) ppm.[3]

Experimental_Workflow Setup 1. Reaction Setup - Combine Reactants & Catalyst - Add Ethanol (Solvent) Reflux 2. Reflux - Heat for 48 hours Setup->Reflux Initiate Reaction Rotovap1 3. Solvent Removal - Evaporate Ethanol Reflux->Rotovap1 Cool to RT Workup 4. Aqueous Workup - Dissolve in EtOAc - Wash with NaHCO₃ - Wash with Brine Rotovap1->Workup Isolate Crude Residue Drying 5. Drying - Add MgSO₄ to Organic Layer Workup->Drying Separate Organic Layer Isolation 6. Product Isolation - Filter - Evaporate EtOAc Drying->Isolation Product Final Product: White Solid Isolation->Product

Caption: Experimental Workflow for this compound Synthesis.

References

Spectral data analysis of Diethyl 5-hydroxyisophthalate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 5-hydroxyisophthalate is a valuable bifunctional molecule, incorporating both phenolic and diester moieties. This unique structure makes it a versatile building block in the synthesis of polymers, ligands for coordination chemistry, and pharmaceutical intermediates.[1] A thorough understanding of its chemical identity and purity is paramount for its successful application in these fields. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of the spectra to elucidate and confirm the molecular structure, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure

The structural formula of this compound is presented below. The molecule possesses a plane of symmetry that influences its spectral characteristics, particularly in NMR spectroscopy.

G mol This compound [M]⁺ m/z = 238 frag1 [M - C₂H₅O]⁺ m/z = 193 mol->frag1 - C₂H₅O frag2 [M - C₂H₅O - CO]⁺ m/z = 165 frag1->frag2 - CO

References

Chemical and physical properties of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 5-hydroxyisophthalate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic dicarboxylic acid ester with the chemical formula C₁₂H₁₄O₅. Its structure, featuring a hydroxyl group and two ethyl ester functionalities on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, a proposed synthesis protocol, and potential applications, particularly in the field of drug development. The unique arrangement of its functional groups offers opportunities for diverse chemical modifications, positioning it as a valuable intermediate for creating complex molecules with potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for some properties are limited, a combination of available data and predicted values provides a solid foundation for its use.

Identifiers and Molecular Structure

PropertyValueSource
IUPAC Name diethyl 5-hydroxybenzene-1,3-dicarboxylate[1][2]
CAS Number 39630-68-7[1][2][3]
Molecular Formula C₁₂H₁₄O₅[1][3]
Molecular Weight 238.24 g/mol [1]
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC[2]
InChI Key PUZBTHGPBGQFLW-UHFFFAOYSA-N[1]

graph Diethyl_5_hydroxyisophthalate {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"];

C10 [label="C"]; O3 [label="O"]; O4 [label="O"]; C11 [label="C"]; C12 [label="C"];

O5 [label="O"]; H1 [label="H"];

// Aromatic protons H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Ethyl group 1 protons H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Ethyl group 2 protons H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; O2 -- C8; C8 -- C9;

C3 -- C10; C10 -- O3 [label="="]; C10 -- O4; O4 -- C11; C11 -- C12;

C5 -- O5; O5 -- H1;

// Aromatic proton bonds C2 -- H2; C4 -- H3; C6 -- H4;

// Ethyl group 1 proton bonds C8 -- H5; C8 -- H6; C9 -- H7; C9 -- H8; C9 -- H9;

// Ethyl group 2 proton bonds C11 -- H10; C11 -- H11; C12 -- H12; C12 -- H13; C12 -- H14;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"];

C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.2!"]; O2 [pos="0.8,3!"]; C8 [pos="1.6,3.8!"]; C9 [pos="2.4,4.6!"];

C10 [pos="-1.732,-1!"]; O3 [pos="-2.232,-0.3!"]; O4 [pos="-2.232,-1.8!"]; C11 [pos="-3.098,-2.6!"]; C12 [pos="-3.964,-3.4!"];

O5 [pos="1.732,-1!"]; H1 [pos="2.232,-0.5!"];

H2 [pos="-1.366,1!"]; H3 [pos="0,-1.8!"]; H4 [pos="1.366,1!"];

H5 [pos="1.2,4.6!"]; H6 [pos="2.4,3.4!"]; H7 [pos="2,5.4!"]; H8 [pos="3.2,5!"]; H9 [pos="2.8,4.1!"];

H10 [pos="-2.698,-3.4!"]; H11 [pos="-3.9, -2.2!"]; H12 [pos="-3.564,-4.2!"]; H13 [pos="-4.764,-3.8!"]; H14 [pos="-4.364,-2.9!"]; }

Caption: Molecular structure of this compound.

Physical Properties
PropertyValueSourceNotes
Appearance Solid[4]Expected to be a white to off-white crystalline solid, similar to its dimethyl analog.
Melting Point Not availableExperimental data is not readily available.
Boiling Point 382.7 °C (Predicted)[2]Predicted value at 760 mmHg.
Density 1.211 g/cm³ (Predicted)[2]Predicted value.
Solubility Not availableExpected to have slight solubility in water and be soluble in organic solvents like DMSO and methanol, similar to its dimethyl analog.[5]

Spectral Characteristics

Detailed spectral analysis is crucial for confirming the structure and purity of this compound. While publicly available experimental spectra are limited, the expected spectral data can be predicted based on its molecular structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the ethyl ester protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Singlet1HAromatic proton at C2
~7.5 - 7.7Doublet2HAromatic protons at C4 and C6
~5.0 - 6.0Broad Singlet1HHydroxyl proton (-OH)
~4.4Quartet4HMethylene protons of the ethyl esters (-OCH₂CH₃)
~1.4Triplet6HMethyl protons of the ethyl esters (-OCH₂CH₃)
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~165Carbonyl carbons of the ethyl esters (-COO-)
~158Aromatic carbon attached to the hydroxyl group (C5)
~132Aromatic carbons attached to the ester groups (C1, C3)
~122Aromatic carbon at C2
~119Aromatic carbons at C4 and C6
~62Methylene carbons of the ethyl esters (-OCH₂CH₃)
~14Methyl carbons of the ethyl esters (-OCH₂CH₃)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3500 - 3200O-H stretch (hydroxyl group)
3100 - 3000C-H stretch (aromatic)
3000 - 2850C-H stretch (aliphatic)
1720 - 1700C=O stretch (ester)
1600, 1475C=C stretch (aromatic)
1300 - 1000C-O stretch (ester and phenol)
Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 238. Key fragmentation patterns would likely involve the loss of the ethyl and ethoxycarbonyl groups.

m/zFragment
238[M]⁺
210[M - C₂H₄]⁺
193[M - OC₂H₅]⁺
165[M - COOC₂H₅]⁺

Synthesis Protocol

A standard and efficient method for the synthesis of this compound is through the Fischer esterification of 5-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst.

Materials
  • 5-Hydroxyisophthalic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a round-bottom flask, suspend 5-hydroxyisophthalic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a highly attractive scaffold for the synthesis of novel compounds in drug discovery.

  • Scaffold for Combinatorial Libraries: The hydroxyl group and the two ester groups can be selectively modified to generate a diverse library of compounds for high-throughput screening.

  • Synthesis of Bioactive Molecules: The isophthalate core is present in various biologically active molecules. The hydroxyl group provides a handle for introducing pharmacophores or for linking to other molecules to create prodrugs or targeted drug delivery systems.

  • Metal-Organic Frameworks (MOFs): Isophthalate derivatives are widely used as linkers in the construction of MOFs.[6] These materials have potential applications in drug delivery due to their porous nature and tunable properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

References

A Technical Guide to the Solubility of Diethyl 5-hydroxyisophthalate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of Diethyl 5-hydroxyisophthalate. While quantitative solubility data for this specific compound is not extensively published, this guide synthesizes foundational chemical principles, data from analogous compounds, and established experimental methodologies to empower researchers in their work. We present the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in the pharmaceutical and chemical sciences. For drug development professionals, low aqueous solubility can lead to poor bioavailability and unpredictable in vitro results, escalating development costs and timelines[1][2]. In chemical synthesis and purification, solvent selection is paramount for achieving desired reaction kinetics, facilitating purification processes like recrystallization, and ensuring product purity. This compound, a substituted aromatic ester, serves as a valuable building block in various synthetic pathways. A thorough understanding of its solubility profile is therefore essential for its effective utilization.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS No: 39630-68-7) possesses a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol [3].

PropertyValueSource
Molecular Formula C12H14O5PubChem[3]
Molecular Weight 238.24 g/mol PubChem[3]
Appearance White solid/powderInferred from related compounds
Functional Groups Ester, Hydroxyl, Aromatic RingPubChem[3]

The presence of two ethyl ester groups and a hydroxyl group on a central benzene ring imparts a degree of polarity to the molecule. The ester groups can act as hydrogen bond acceptors, and the hydroxyl group can act as both a hydrogen bond donor and acceptor[4]. These features are key determinants of its interaction with various solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another[5][6].

  • Polar Solvents: Solvents such as water, ethanol, and methanol are polar due to the presence of hydroxyl groups, which can engage in hydrogen bonding. This compound, with its hydroxyl group and ester functionalities, is expected to exhibit some solubility in polar protic solvents. The ability to form hydrogen bonds with the solvent molecules facilitates the dissolution process[7].

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone are polar but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. Given that the analogous compound, dimethyl 5-hydroxyisophthalate, shows slight solubility in DMSO and methanol, a similar behavior can be anticipated for the diethyl ester[8].

  • Nonpolar Solvents: Nonpolar solvents such as hexane and toluene primarily interact through weaker van der Waals forces. The large nonpolar aromatic ring and ethyl groups of this compound suggest that it will have some affinity for nonpolar solvents. However, the presence of the polar hydroxyl and ester groups may limit its solubility in highly nonpolar solvents compared to purely nonpolar solutes[5].

The overall solubility in a given solvent will be a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energetic gain from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Given the lack of extensive published quantitative data, empirical determination of solubility is crucial. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility[9][10]. This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Protocol for Shake-Flask Solubility Determination

This protocol is a self-validating system designed to ensure accurate and reliable solubility measurements.

4.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks

4.2. Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved[9].

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[1]. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a micropipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method[1]. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_sampling 4. Sampling & Analysis cluster_result 5. Result prep1 Add excess Diethyl 5-hydroxyisophthalate to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Settle or Centrifuge equil1->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify (HPLC/UV-Vis) samp3->samp4 res1 Calculate Solubility (e.g., mg/mL) samp4->res1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility profile for this compound can be anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateCapable of hydrogen bonding with the hydroxyl and ester groups.
Polar Aprotic DMSO, Acetone, Ethyl AcetateModerate to HighGood dipole-dipole interactions and hydrogen bond accepting capabilities.
Nonpolar Toluene, HexaneLow to ModerateInteractions are primarily through weaker van der Waals forces with the aromatic ring and alkyl chains.
Aqueous WaterLowThe nonpolar aromatic ring and ethyl groups likely dominate over the polar functional groups, limiting water solubility.

It is imperative to validate these predictions through the experimental protocol outlined in Section 4.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in common organic solvents is limited, this guide provides the necessary theoretical and practical framework for researchers to address this knowledge gap. By understanding the physicochemical properties of the molecule and applying the gold-standard shake-flask method, scientists can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing formulation studies in drug development.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in Diethyl 5-hydroxyisophthalate. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic effects influencing the molecule's reactivity, detailed protocols for key transformations such as etherification and esterification, and a discussion on its behavior in electrophilic aromatic substitution reactions. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective utilization of this compound as a versatile building block in synthetic chemistry.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a trifunctional aromatic compound featuring a central benzene ring substituted with a hydroxyl group and two meta-disposed ethyl ester functionalities. This unique arrangement of electron-withdrawing and electron-donating groups establishes a distinct electronic environment that governs the reactivity of the phenolic hydroxyl group and the aromatic nucleus.

The two ethyl ester groups, being electron-withdrawing through both inductive and resonance effects, significantly influence the acidity of the phenolic hydroxyl group. This electronic pull delocalizes the negative charge of the corresponding phenoxide ion, thereby increasing the acidity of the phenol compared to unsubstituted phenol.[1][2][3][4] The predicted pKa for the analogous dimethyl 5-hydroxyisophthalate is approximately 8.33, suggesting that this compound is a moderately acidic phenol.[5][6] This enhanced acidity is a critical factor in its reactivity, particularly in base-catalyzed reactions.

This guide will explore the primary reactions involving the hydroxyl group: etherification via the Williamson ether synthesis and esterification, with a focus on the Schotten-Baumann reaction. Furthermore, we will analyze the directing effects of the substituents in electrophilic aromatic substitution reactions.

Core Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is dominated by its nucleophilic character after deprotonation. The resulting phenoxide ion is a potent nucleophile, readily participating in a variety of substitution reactions.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[7] In the context of this compound, this reaction provides a straightforward route to a diverse range of 5-alkoxyisophthalate derivatives.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by a suitable base, displaces a halide from an alkyl halide to form the ether linkage. The choice of base is critical to ensure complete deprotonation of the moderately acidic phenol without promoting side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

Diagram 1: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DE5HI This compound Phenoxide Phenoxide Ion DE5HI->Phenoxide + Base Base Base (e.g., K₂CO₃) Alkyl_Halide Alkyl Halide (R-X) Ether Diethyl 5-alkoxyisophthalate Phenoxide->Ether + R-X Salt Salt (e.g., KX) Base_H Conjugate Acid of Base

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of Diethyl 5-ethoxyisophthalate

This protocol is adapted from procedures for the alkylation of the analogous dimethyl 5-hydroxyisophthalate.[8]

  • Materials:

    • This compound

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Ethyl Iodide (or Ethyl Bromide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Saturated aqueous Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time may vary depending on the alkyl halide used.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Diethyl 5-ethoxyisophthalate.

Table 1: Key Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃A mild base sufficient for deprotonation, minimizing hydrolysis of the ester groups.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the SN2 reaction.
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.
Alkyl Halide Iodide > Bromide > ChlorideReactivity of the leaving group follows this trend in SN2 reactions.
Esterification: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the acylation of phenols and alcohols using an acyl chloride in the presence of a base.[1] This reaction is particularly useful for the synthesis of esters from this compound, offering a high-yielding and straightforward procedure.

The reaction mechanism involves the in-situ formation of the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. The base, typically aqueous sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Diagram 2: Schotten-Baumann Reaction of this compound

Schotten_Baumann cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DE5HI This compound Phenoxide Phenoxide Ion DE5HI->Phenoxide + NaOH Acyl_Chloride Acyl Chloride (R-COCl) Base Aqueous Base (e.g., NaOH) Ester Acylated Product Phenoxide->Ester + R-COCl Salt NaCl Water H₂O

Caption: General workflow of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of Diethyl 5-acetoxyisophthalate

This protocol is based on general Schotten-Baumann conditions for phenols.

  • Materials:

    • This compound

    • Acetyl Chloride

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Diethyl Ether

    • Saturated aqueous Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in 10% aqueous NaOH solution and cool the mixture in an ice bath.

    • To this stirred solution, add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield Diethyl 5-acetoxyisophthalate.

Table 2: Key Parameters for Schotten-Baumann Reaction

ParameterRecommended ConditionRationale
Base 10% Aqueous NaOHSufficiently strong to generate the phenoxide and neutralize the HCl byproduct.
Solvent Biphasic (Water/DCM)Allows for easy separation and workup.
Temperature 0-10 °C (initially)Controls the exothermic reaction between the acyl chloride and the phenoxide.
Acylating Agent Acyl ChlorideHighly reactive, leading to efficient esterification.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound is subject to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[9][10][11][12][13]

  • Ethyl Ester Groups (-COOEt): Moderately deactivating, meta-directing groups due to their electron-withdrawing nature.

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating and meta-directing effect of the two ester groups. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (C2 and C6) and para to the hydroxyl group (C4 is occupied). Given that the C4 and C6 positions are equivalent to C2 due to symmetry, substitution will preferentially occur at the C2 and C6 positions.

Diagram 3: Directing Effects in Electrophilic Aromatic Substitution

Caption: Preferred sites of electrophilic attack.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are feasible. However, due to the activating nature of the hydroxyl group, milder reaction conditions are often required to prevent polysubstitution and oxidation of the phenol.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that can be readily modified through well-established synthetic methodologies. Its enhanced acidity, a consequence of the electron-withdrawing ester groups, facilitates its participation in base-catalyzed reactions such as Williamson ether synthesis and Schotten-Baumann esterification. The strong activating and ortho-directing nature of the hydroxyl group also dictates the regioselectivity of electrophilic aromatic substitution on the benzene ring. This in-depth understanding of its reactivity empowers researchers to strategically employ this compound as a key intermediate in the synthesis of complex molecules for applications in materials science, and drug discovery and development.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Diethyl 5-hydroxyisophthalate. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from established principles of organic chemistry, thermal analysis of analogous aromatic esters and phenolic compounds, and standardized analytical methodologies. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques such as TGA-Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS). Furthermore, a plausible thermal decomposition mechanism for this compound is proposed, offering insights into potential degradation pathways and resultant products. This document is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds, enabling a proactive approach to formulation, processing, and stability assessment.

Introduction: The Significance of Thermal Properties in Drug Development

This compound is an aromatic ester that, like many multifunctional organic molecules, holds potential as a building block in the synthesis of more complex pharmaceutical compounds. The thermal stability of such intermediates and the active pharmaceutical ingredients (APIs) they help form is a critical parameter throughout the drug development lifecycle. Understanding a compound's response to heat is paramount for:

  • Process Chemistry: Ensuring that synthesis, purification, and formulation processes are conducted at temperatures that do not induce degradation, thereby maximizing yield and purity.

  • Stability Studies: Predicting the shelf-life and required storage conditions of drug substances and products.

  • Safety Assessment: Identifying potential thermal hazards, such as exothermic decomposition, that could pose risks during manufacturing or storage.

  • Polymorph and Amorphous Content Characterization: DSC, in particular, is a powerful tool for identifying and quantifying different solid-state forms, which can have significant implications for solubility and bioavailability.

This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of this compound, providing a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential before undertaking thermal analysis.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol [1]
Structure
alt text
Synonyms 5-Hydroxy-isophthalic acid diethyl ester[1]

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of thermal stability and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss events.

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C. A controlled heating rate is crucial as it can influence the observed decomposition temperatures.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, glass transitions, and to quantify the enthalpy of these events.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Atmosphere: Maintain an inert atmosphere using a nitrogen or argon purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • A second heating cycle is often performed to observe any changes in the material's thermal behavior after the initial melt and recrystallization.

  • Data Acquisition: Record the heat flow as a function of temperature.

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

To identify the products of thermal decomposition, the TGA can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Gas Chromatograph-Mass Spectrometer (Pyrolysis-GC-MS).

  • TGA Setup: Follow the TGA protocol as described in section 3.1.

  • Interface: The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

  • FTIR Acquisition: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.

  • Data Analysis: The FTIR spectra are correlated with the mass loss events from the TGA to identify the functional groups of the evolved decomposition products.

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere. This process, known as pyrolysis, breaks the molecule into smaller, volatile fragments.

  • GC Separation: The pyrolyzates are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

  • MS Identification: The separated fragments then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Expected Results and Discussion

Based on the thermal behavior of similar aromatic esters and phenolic compounds, the following results can be anticipated for this compound.

TGA and DSC Analysis
  • TGA: A single-step decomposition is expected for this compound, which is characteristic of many aromatic esters.[2] The onset of decomposition is likely to be above 200 °C, indicating good thermal stability. The presence of the hydroxyl group may slightly lower the decomposition temperature compared to a non-hydroxylated analogue due to potential intramolecular interactions.[3]

  • DSC: The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The second heating cycle can reveal information about the material's tendency to recrystallize or form an amorphous solid upon cooling. The presence of the hydroxyl group may lead to intermolecular hydrogen bonding, potentially resulting in a higher melting point and enthalpy of fusion compared to similar esters without this group.

Table 1: Anticipated Thermal Properties of this compound

ParameterExpected ObservationSignificance
Melting Point (Tm) Sharp endothermic peakPurity and solid-state form identification
Enthalpy of Fusion (ΔHf) Quantifiable energy absorptionInformation on crystalline structure
Decomposition Onset (Td) Above 200 °CIndicator of thermal stability
Mass Loss Single-step, corresponding to loss of ethyl groups and decarboxylationInsight into decomposition mechanism
Evolved Gas Analysis
  • TGA-FTIR: The FTIR spectra of the evolved gases are expected to show characteristic absorption bands for:

    • Ethene (C₂H₄): From the elimination of the ethyl groups.

    • Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid intermediates.

    • Water (H₂O): Potentially from secondary reactions at higher temperatures.

    • Aromatic Fragments: C-H and C=C stretching vibrations from the benzene ring.

  • Pyrolysis-GC-MS: This technique will provide a more detailed separation and identification of the decomposition products. Expected products include:

    • Ethene

    • 5-Hydroxyisophthalic acid

    • Phenol and substituted phenols (from decarboxylation)

    • Small amounts of other aromatic hydrocarbons

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism initiated by a classic ester pyrolysis reaction.

Step 1: Syn-Elimination of Ethyl Groups

Esters containing a β-hydrogen atom, such as ethyl esters, can undergo a concerted, intramolecular elimination reaction known as a syn-elimination or Ei elimination.[4][5] This reaction proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid. In the case of this compound, this would occur for both ethyl ester groups.

G cluster_0 Step 1: Syn-Elimination Diethyl_5-hydroxyisophthalate This compound Transition_State Six-membered Cyclic Transition State Diethyl_5-hydroxyisophthalate->Transition_State Heat 5-Hydroxyisophthalic_acid 5-Hydroxyisophthalic acid Transition_State->5-Hydroxyisophthalic_acid Ethene Ethene (2 molecules) Transition_State->Ethene

Caption: Proposed initial syn-elimination of ethyl groups.

Step 2: Decarboxylation of the Carboxylic Acid Intermediate

The resulting 5-Hydroxyisophthalic acid is a phenolic acid. Aromatic carboxylic acids, particularly those with hydroxyl groups, can undergo decarboxylation at elevated temperatures to yield carbon dioxide and the corresponding phenol.[6][7]

G cluster_1 Step 2: Decarboxylation 5-Hydroxyisophthalic_acid 5-Hydroxyisophthalic acid Phenol_derivative Phenol Derivative 5-Hydroxyisophthalic_acid->Phenol_derivative Heat CO2 Carbon Dioxide (2 molecules) 5-Hydroxyisophthalic_acid->CO2

Caption: Subsequent decarboxylation of the acid intermediate.

Step 3: Further Fragmentation at Higher Temperatures

At even higher temperatures, the phenolic ring itself may undergo fragmentation, leading to the formation of smaller hydrocarbons and carbonaceous char.

The presence of the hydroxyl group is not expected to fundamentally alter the initial syn-elimination pathway, as studies on ortho-substituted ethyl benzoates have shown that proximity effects in gas-phase pyrolysis are minimal.[3] However, the hydroxyl group likely influences the subsequent decarboxylation step and the overall thermal stability of the molecule.

Conclusion and Recommendations

This technical guide provides a comprehensive theoretical framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is not yet available, the principles outlined here, derived from the study of analogous compounds, offer a robust starting point for experimental design and data interpretation.

It is strongly recommended that the experimental protocols detailed in this guide are performed to empirically validate the predicted thermal behavior. The resulting data will be invaluable for establishing safe operating limits, predicting long-term stability, and ensuring the quality and safety of any downstream products derived from this compound. The proposed decomposition mechanism serves as a hypothesis to be tested and refined through the identification of evolved gases and pyrolysis products.

References

An In-Depth Technical Guide to the Synthesis of Diethyl 5-hydroxyisophthalate from 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of diethyl 5-hydroxyisophthalate, a valuable building block in pharmaceutical and materials science. The synthesis is achieved through the Fischer-Speier esterification of 5-hydroxyisophthalic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic process, including the underlying mechanism, practical execution, and potential challenges.

Introduction and Significance

This compound is an important organic intermediate. Its structure, featuring a phenolic hydroxyl group and two meta-disposed ethyl ester functionalities, makes it a versatile precursor for the synthesis of more complex molecules. It is utilized in the development of various compounds, including contrast agents for medical imaging and functional polymers. The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

The primary route to this compound is the acid-catalyzed esterification of 5-hydroxyisophthalic acid with ethanol. This reaction, a classic example of the Fischer-Speier esterification, offers a straightforward and scalable method for the preparation of the desired product.

The Fischer-Speier Esterification: A Mechanistic Perspective

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of the alcohol or removing water as it is formed.[1][4]

The mechanism of the esterification of 5-hydroxyisophthalic acid with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), involves several key steps. The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) can be used to remember the sequence.[4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both carboxylic acid groups of the 5-hydroxyisophthalic acid to yield the diethyl ester.

Fischer_Esterification Reactants 5-Hydroxyisophthalic Acid + Ethanol (Excess) Protonation Protonated Carboxylic Acid Reactants->Protonation Protonation Catalyst p-TsOH (catalyst) Catalyst->Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Proton Transfer Product This compound + Water Water_Elimination->Product Deprotonation Product->Reactants Hydrolysis (Reverse Reaction)

Figure 1: A simplified workflow of the Fischer-Speier esterification for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of this compound.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Hydroxyisophthalic acid182.136.17 g33.8
Ethanol (absolute)46.07800 mLExcess
p-Toluenesulfonic acid monohydrate190.222.38 g14
Ethyl acetate-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-
Reaction Setup and Procedure
  • Reaction Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-hydroxyisophthalic acid (6.17 g, 33.8 mmol) and ethanol (800 mL).

  • Catalyst Addition: To the stirred suspension, add p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with brine to remove any remaining aqueous components.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the ethyl acetate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization if necessary, yielding a white solid. A reported yield for this reaction is quantitative (100%).[5]

Synthesis_Workflow Start Combine Reactants: 5-Hydroxyisophthalic Acid, Ethanol, p-TsOH Reflux Reflux for 48 hours Start->Reflux Rotovap Remove Ethanol (Rotary Evaporation) Reflux->Rotovap Dissolve Dissolve Residue in Ethyl Acetate Rotovap->Dissolve Wash_Bicarb Wash with Saturated NaHCO3 Solution Dissolve->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous MgSO4 Wash_Brine->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Product This compound (White Solid) Filter_Evaporate->Product

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR (500 MHz, DMSO-d₆): [5]

  • δ 10.29 (s, 1H): This singlet corresponds to the proton of the phenolic hydroxyl group.

  • δ 7.95-7.93 (m, 1H): This multiplet is assigned to the aromatic proton at the C2 position.

  • δ 7.57 (d, J = 1.4 Hz, 2H): This doublet represents the two equivalent aromatic protons at the C4 and C6 positions.

  • δ 4.32 (q, J = 7.1 Hz, 4H): This quartet is characteristic of the methylene protons (-CH₂-) of the ethyl groups.

  • δ 1.32 (t, J = 7.1 Hz, 6H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl groups.

Troubleshooting and Considerations for Scientific Integrity

Self-Validating System: The described protocol is designed to be self-validating. The distinct signals in the ¹H NMR spectrum provide a clear fingerprint of the desired product, allowing for unambiguous confirmation of a successful synthesis. The disappearance of the broad carboxylic acid proton signal from the starting material and the appearance of the characteristic quartet and triplet of the ethyl groups are key indicators of the reaction's completion.

Potential Side Reactions: While the Fischer-Speier esterification is generally a robust reaction, the presence of the phenolic hydroxyl group introduces the possibility of side reactions, particularly under harsh acidic conditions.

  • Esterification of the Phenolic Hydroxyl Group: Phenols are generally less reactive than alcohols in Fischer esterification.[6][7][8] However, under prolonged reaction times or with more reactive acid derivatives, esterification of the phenolic -OH could potentially occur. Using a milder catalyst like p-TsOH, as opposed to concentrated sulfuric acid, helps to minimize this.

  • Ring Sulfonation: If sulfuric acid is used as the catalyst, there is a risk of electrophilic aromatic substitution on the electron-rich phenolic ring, leading to sulfonated byproducts.[6][7] The use of p-TsOH largely mitigates this issue.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using ethanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.[1]

  • p-Toluenesulfonic Acid as Catalyst: p-TsOH is a strong organic acid that is solid and easy to handle. It is an effective catalyst for esterification and is less prone to causing side reactions like sulfonation compared to sulfuric acid.

  • Sodium Bicarbonate Wash: This step is crucial for neutralizing the acid catalyst and any unreacted 5-hydroxyisophthalic acid. The deprotonated carboxylic acid is soluble in the aqueous layer and is thus removed from the organic phase containing the desired ester.

  • Brine Wash: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic layer.

Conclusion

The synthesis of this compound via the Fischer-Speier esterification of 5-hydroxyisophthalic acid is a reliable and high-yielding method. By understanding the reaction mechanism and the rationale behind each experimental step, researchers can confidently and efficiently produce this valuable chemical intermediate for a range of applications in drug discovery and materials science.

References

A Senior Application Scientist's Field Guide to Achieving High-Purity Diethyl 5-Hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Crude Diethyl 5-Hydroxyisophthalate

Abstract

This compound is a valuable diester intermediate in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its synthesis, typically via Fischer esterification of 5-hydroxyisophthalic acid, yields a crude product containing unreacted starting materials, mono-esterified intermediates, and acid catalyst residues. Achieving high purity is critical for downstream applications. This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of crude this compound, designed for researchers and process chemists. We will explore the strategic application of acid-base extraction, recrystallization, and silica gel column chromatography, explaining the fundamental principles behind each technique and providing detailed, actionable protocols.

Understanding the Challenge: The Nature of Crude this compound

Effective purification begins with a thorough understanding of the target molecule and the likely impurities. This compound (Molecular Weight: 238.24 g/mol ) is a moderately polar aromatic compound, featuring a phenolic hydroxyl group and two ethyl ester functionalities.[1][2]

The most common synthesis route is the acid-catalyzed esterification of 5-hydroxyisophthalic acid with ethanol.[3] This process dictates the impurity profile we must address:

  • Unreacted 5-Hydroxyisophthalic Acid: A highly polar, acidic starting material.

  • Mono-esterified Intermediate: 5-Hydroxy-3-(ethoxycarbonyl)benzoic acid, which retains one acidic carboxylic group.

  • Acid Catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid (p-TsOH).[3]

  • Solvent and Byproducts: Residual ethanol and water formed during the reaction.

A preliminary purity assessment of the crude product using Thin-Layer Chromatography (TLC) is essential to devise the most efficient purification strategy.

Foundational Purification: Liquid-Liquid Extraction

The presence of acidic impurities (the diacid starting material, the mono-ester, and the catalyst) makes a simple acid-base extraction the first and most effective line of defense. The phenolic hydroxyl group on our target compound is weakly acidic (predicted pKa ≈ 8.3 for the dimethyl analog) and will not be deprotonated by a weak base, while the carboxylic acids and the strong acid catalyst will be.[4]

Principle of Separation

This technique exploits the differential solubility of acidic compounds in aqueous and organic phases upon pH adjustment. By washing an organic solution of the crude product (e.g., in ethyl acetate) with a mild aqueous base like sodium bicarbonate (NaHCO₃), the highly acidic impurities are converted to their corresponding water-soluble carboxylate and sulfonate salts, which are then partitioned into the aqueous layer and removed.

Experimental Protocol: Acid-Base Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it, venting frequently to release the CO₂ gas produced from the neutralization reaction. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the impurity salts.

  • Repeat: Repeat the bicarbonate wash (Step 3 & 4) one or two more times to ensure complete removal of acidic impurities. Monitor the cessation of CO₂ evolution as an indicator.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This step breaks up any emulsions and removes residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the neutralized crude product.

This initial workup, as described in synthesis procedures, dramatically improves the purity of the material before subsequent steps.[3]

The Workhorse of Purification: Recrystallization

For materials that are solid at room temperature, recrystallization is a powerful and scalable technique for achieving high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve the target compound and impurities at a high temperature but will become supersaturated with respect to the target compound upon cooling, causing it to crystallize out while the impurities remain in the solution (the mother liquor).

Solvent Selection Strategy

The ideal recrystallization solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the compound's melting point.

  • Be volatile enough to be easily removed from the purified crystals.

Given the structure of this compound (aromatic, two esters, one hydroxyl group), a solvent system of intermediate polarity is a logical starting point.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to the hot solution until the cloud point is reached, inducing crystallization upon cooling.
Ethyl Acetate/Hexane Dissolve the compound in a minimum amount of hot ethyl acetate, then add hexane as an anti-solvent until turbidity persists. This is a very common system for moderately polar compounds.
Toluene A non-polar aromatic solvent that may provide good solubility at high temperatures and poor solubility at low temperatures.
Experimental Protocol: Recrystallization
  • Solvent Addition: Place the crude, neutralized solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The purity can be assessed by melting point determination and spectroscopic methods.

High-Resolution Purification: Column Chromatography

When recrystallization is ineffective or when impurities have polarities very similar to the product, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried through by a liquid mobile phase (eluent).

Principle of Separation

Silica gel (SiO₂) is a highly polar stationary phase. Polar compounds will adsorb more strongly to the silica and elute more slowly, while non-polar compounds will travel through the column more quickly. By starting with a non-polar eluent and gradually increasing its polarity, compounds can be eluted sequentially in order of increasing polarity.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation TLC 1. TLC Analysis (e.g., 30% EtOAc/Hexane) Determine Rf Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dissolved in min. solvent) Pack->Load Elute_NP 4. Elute Non-Polar Impurities (Low polarity eluent) Load->Elute_NP Elute_P 5. Elute Product (Increase eluent polarity) Elute_NP->Elute_P Collect 6. Collect Fractions Elute_P->Collect TLC_F 7. TLC Analysis of Fractions Collect->TLC_F Combine 8. Combine Pure Fractions TLC_F->Combine Evap 9. Evaporate Solvent Combine->Evap

Caption: Workflow for purification by column chromatography.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.3-0.4. For this compound, start with solvent mixtures like 20-40% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. This will wash down any non-polar impurities. Gradually increase the polarity of the eluent (gradient elution) as suggested by your initial TLC analysis (e.g., from 10% to 30% to 50% ethyl acetate in hexane).[6]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Final Purity Assessment

The success of the purification should be validated by one or more analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point of the related compound, dimethyl 5-hydroxyisophthalate, is 162-164 °C.[7]

  • NMR Spectroscopy (¹H and ¹H): Confirms the chemical structure and reveals the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method, similar to that used for the dimethyl analog, with a mobile phase of acetonitrile and water would be suitable.[8]

Strategic Purification Workflow

The choice of method depends on the initial purity and the desired scale. The following diagram outlines a decision-making process for an incoming batch of crude product.

G Start Crude Product (from synthesis) AcidBase Acid-Base Extraction (Remove acidic impurities) Start->AcidBase TLC_Assess Initial TLC Assessment Recryst_Assess Is the product a solid and >85% pure? TLC_Assess->Recryst_Assess Crude is mostly one spot Column_Chrom Column Chromatography TLC_Assess->Column_Chrom Multiple close spots AcidBase->TLC_Assess Recrystallize Recrystallization Recryst_Assess->Recrystallize Yes Final_Assess Final Purity Analysis (MP, NMR, HPLC) Recrystallize->Final_Assess Column_Chrom->Final_Assess Pure_Product Pure Diethyl 5-hydroxyisophthalate Final_Assess->Pure_Product Recryst_assess Recryst_assess Recryst_assess->Column_Chrom No

Caption: Decision tree for selecting a purification method.

By systematically applying these methods—starting with a bulk acid-base wash, followed by either recrystallization for large-scale, high-purity batches or column chromatography for complex mixtures—researchers can reliably obtain this compound of excellent quality for their synthetic needs.

References

Methodological & Application

Application Note & Synthesis Protocol: Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Diethyl 5-hydroxyisophthalate. The synthesis is achieved through the Fischer-Speier esterification of 5-hydroxyisophthalic acid using ethanol with a sulfuric acid catalyst. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product characterization to ensure reproducibility and high purity of the final compound.

Introduction

This compound is a valuable diester intermediate used in the synthesis of a wide range of compounds. Its bifunctional nature, featuring both phenol and diester groups, makes it a critical building block for pharmaceuticals, polymers, and specialty chemicals. For instance, it serves as a key precursor in the development of novel metal-organic frameworks (MOFs) and as a monomer in the production of high-performance polyesters. The presence of the hydroxyl group allows for further functionalization, opening avenues for creating complex molecular architectures.

This application note details a reliable and scalable method for its synthesis, focusing on the classic Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis, offering a cost-effective and straightforward route to esters from carboxylic acids and alcohols.

Reaction Scheme and Mechanism

The synthesis proceeds via the acid-catalyzed esterification of the two carboxylic acid groups on 5-hydroxyisophthalic acid with ethanol.

Overall Reaction:

The Fischer-Speier Esterification Mechanism

The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol (ethanol) is used, and the reaction is heated to reflux. The strong acid catalyst (H₂SO₄) plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. This sequence of protonation, nucleophilic attack, proton transfer, and dehydration ultimately yields the ester and regenerates the acid catalyst.

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Deprotonation RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate Activated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer H2O_out H₂O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )GradeSupplierNotes
5-Hydroxyisophthalic acidC₈H₆O₅182.13≥98%Sigma-Aldrich, TCIStarting material.
Ethanol (Absolute)C₂H₅OH46.07Anhydrous, ≥99.5%Fisher ScientificServes as both reactant and solvent.
Sulfuric AcidH₂SO₄98.08Concentrated, 95-98%VWRCatalyst. Handle with extreme care.
Ethyl AcetateC₄H₈O₂88.11ACS GradeSigma-AldrichExtraction solvent.
Sodium BicarbonateNaHCO₃84.01ACS GradeFisher ScientificFor neutralization.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS GradeVWRDrying agent.
Deionized WaterH₂O18.02Type IIMilliporeUsed in workup and recrystallization.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Synthesis Protocol

Reaction Setup
  • Preparation: Ensure all glassware is clean and oven-dried to remove any residual water, which could hinder the equilibrium-limited esterification reaction.

  • Charging the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxyisophthalic acid (9.11 g, 50.0 mmol).

  • Addition of Alcohol: Add 100 mL of absolute ethanol to the flask. The large excess of ethanol acts as the solvent and drives the reaction equilibrium towards the formation of the product.[1]

  • Catalyst Addition: Place the flask in an ice-water bath to control any exothermic reaction. Slowly and carefully, add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise to the stirring suspension. Caution: This is a highly exothermic process. Add the acid slowly to prevent excessive heat generation.

Reflux
  • Assembly: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heating: Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Reaction Time: Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material is highly polar and will have a low Rf, while the product is less polar and will have a higher Rf.

Work-up and Isolation
  • Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of the ethanol by approximately 70-80% using a rotary evaporator. This step simplifies the subsequent extraction.

  • Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A white precipitate (the crude product) may form.

  • Quenching the Catalyst: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7-8). This step neutralizes the sulfuric acid catalyst and removes any unreacted 5-hydroxyisophthalic acid as its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Rationale: this compound is significantly more soluble in ethyl acetate than in water, allowing for its efficient separation from inorganic salts and other aqueous-soluble impurities.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Final Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product as a white or off-white solid.

Purification
  • Recrystallization: The most effective method for purifying the crude product is recrystallization.

  • Solvent System: A mixture of ethanol and water is a suitable solvent system.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of Pure Product: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. A typical yield is in the range of 80-90%.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Melting Point 118-121 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.27 (t, J=1.4 Hz, 1H, Ar-H), 7.80 (d, J=1.4 Hz, 2H, Ar-H), 5.50 (s, 1H, -OH), 4.41 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 6H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 165.8, 156.2, 132.5, 122.9, 118.6, 61.7, 14.3
FTIR (KBr, cm⁻¹)ν: 3350-3450 (br, O-H stretch), 2980 (C-H stretch), 1720 (C=O ester stretch), 1600, 1460 (C=C aromatic), 1250 (C-O stretch)
Mass Spec (EI) m/z: 238.08 [M]⁺, 210, 193, 165

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) when performing this synthesis.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact. Handle it only in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Solvents: Ethanol and ethyl acetate are flammable. Ensure there are no open flames or ignition sources in the laboratory. All heating should be conducted using a heating mantle.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines. Neutralize acidic and basic aqueous waste before disposal.

References

Application Notes & Protocols: The Strategic Use of Diethyl 5-hydroxyisophthalate for Advanced Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of functional polyesters is a cornerstone of modern materials science and biomedical engineering. Introducing specific chemical functionalities onto a polymer backbone allows for the precise tuning of material properties, including hydrophilicity, degradation kinetics, and the ability to conjugate active molecules. Diethyl 5-hydroxyisophthalate (DE-5-HIP) has emerged as a critical trifunctional monomer for this purpose. Its unique structure, featuring two diethyl ester groups for polymerization and a pendant phenolic hydroxyl group for subsequent functionalization, provides a versatile platform for creating high-value, specialized polyesters. These materials are finding applications in fields ranging from drug delivery systems to advanced performance additives.[1][2] This guide provides an in-depth exploration of the rationale, methodologies, and expert insights for leveraging DE-5-HIP in advanced polyester synthesis.

Core Principles: The Rationale for this compound

Polyesters are traditionally synthesized via the polycondensation of a diacid (or its ester) and a diol.[3][4] While this produces robust materials like poly(ethylene terephthalate) (PET), the resulting polymer chains are chemically inert, limiting their application where functionality is required. The incorporation of a monomer like DE-5-HIP fundamentally alters this paradigm.

1.1 The Trifunctional Advantage

The power of DE-5-HIP lies in its trifunctional nature.[5] The two diethyl ester groups readily participate in transesterification reactions to form the polyester backbone, while the phenolic hydroxyl group remains as a pendant functionality along the chain.

  • Polymerization Axis: The 1,3-dicarboxylate arrangement facilitates step-growth polymerization.

  • Functional Axis: The hydroxyl group at the 5-position provides a reactive site for post-polymerization modification. This separation of functions is crucial, as it allows for the creation of a stable polymer backbone before introducing sensitive functional moieties that might not withstand polymerization conditions.[2][6]

1.2 Mechanism: Transesterification Polycondensation

The synthesis proceeds via a step-growth polycondensation mechanism.[4][7] Using the diethyl ester form of the monomer is often advantageous compared to using the free 5-hydroxyisophthalic acid. The primary byproduct of transesterification is a small alcohol (ethanol), which is typically more volatile and easier to remove under vacuum than the water produced during direct esterification.[7] This facilitates driving the reaction equilibrium toward the formation of high molecular weight polymer chains.

Diagram: Structure of this compound

Caption: Chemical structure of the trifunctional monomer.

Experimental Protocols: Synthesis and Functionalization

The following protocols provide a robust framework for synthesizing and modifying polyesters using DE-5-HIP. The methodologies are designed to be self-validating, with clear checkpoints for process control.

2.1 Materials & Equipment

Reagents Typical Grade Supplier Example
This compound (DE-5-HIP)≥98%Alfa Chemistry[8]
Diethyl Succinate≥99%Sigma-Aldrich
1,4-Butanediol≥99%Sigma-Aldrich
Titanium(IV) butoxide (TBT) or Antimony(III) oxideCatalyst GradeSigma-Aldrich
Alternative Catalyst: Novozym 435 (Lipase)ImmobilizedNovozymes[9]
Phenol, 1,1,2,2-TetrachloroethaneGPC GradeVarious
Dichloromethane (DCM), PyridineAnhydrousVarious
Acetyl Chloride≥98%Various
Nitrogen (N₂) / Argon (Ar)High PurityVarious

Equipment: Glass reaction vessel (100-500 mL) with mechanical stirrer, heating mantle with temperature controller, distillation bridge, cold trap, and a high-vacuum pump (<1 mbar).

2.2 Protocol 1: Synthesis of a Linear Polyester via Two-Stage Melt Polycondensation

This protocol describes the synthesis of a copolyester from DE-5-HIP, diethyl succinate, and 1,4-butanediol. The process is divided into two stages to ensure controlled oligomerization followed by high-polymer formation.

Diagram: Two-Stage Melt Polycondensation Workflow

Caption: Workflow for synthesizing functional polyesters.

Step-by-Step Methodology:

  • Reactor Setup: Charge the reaction vessel with this compound, diethyl succinate, and a molar excess of 1,4-butanediol (e.g., a diol:diester ratio of 1.2:1). Add the catalyst (e.g., 200-300 ppm of TBT).

    • Causality: A slight excess of the diol compensates for its potential loss during the high-vacuum stage, ensuring the stoichiometry remains close to 1:1 for achieving high molecular weight.[10]

  • Inert Atmosphere: Assemble the reactor with the mechanical stirrer and distillation bridge. Purge the system thoroughly with high-purity nitrogen or argon for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures.[11]

  • Stage 1 - Transesterification:

    • Begin stirring and heat the reaction mixture to 160-180°C under a gentle flow of nitrogen.

    • Ethanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of ethanol has been collected. This typically takes 2-4 hours.

    • Expert Insight: This initial stage creates low molecular weight oligomers with hydroxyl end-groups. Rushing this step can lead to the premature evaporation of monomers, upsetting the stoichiometry.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 210-230°C while slowly applying a vacuum. Reduce the pressure to below 1 mbar over about an hour.

    • The excess 1,4-butanediol will now distill off, driving the polymerization reaction to form long polymer chains.

    • Causality: The high temperature is required to maintain the polymer in a molten state and increase the reaction rate. The high vacuum is critical for efficiently removing the diol byproduct, shifting the reaction equilibrium towards the polymer product.[12]

  • Monitoring and Completion: Monitor the reaction by observing the increase in the viscosity of the melt (indicated by the torque on the mechanical stirrer). The reaction is typically complete after 3-5 hours under high vacuum, when the desired viscosity is reached.

  • Product Recovery: Discontinue heating and vacuum, and introduce nitrogen back into the reactor. Once cooled, the solid polymer can be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent like chloroform or a phenol/tetrachloroethane mixture.

2.3 Protocol 2: Post-Polymerization Modification

This protocol details the functionalization of the pendant hydroxyl groups on the synthesized polyester backbone using a simple esterification reaction.

  • Dissolution: Dissolve the synthesized polyester in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 5-10% (w/v) under an inert atmosphere.

  • Reaction Setup: Add a base, such as pyridine (approx. 1.5 equivalents per hydroxyl group), to the solution. Cool the mixture in an ice bath.

  • Functionalization: Slowly add the functionalizing agent, such as acetyl chloride (1.2 equivalents per hydroxyl group), dropwise to the stirred solution.

    • Causality: Pyridine acts as a catalyst and an acid scavenger, neutralizing the HCl byproduct of the reaction and driving it to completion.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Afterward, precipitate the modified polymer by pouring the solution into a non-solvent like cold methanol. Filter and dry the functionalized polymer under vacuum.

  • Validation: Confirm the success of the modification using ¹H-NMR (disappearance of the phenolic -OH proton signal and appearance of new characteristic peaks) and FTIR (appearance of a new ester carbonyl peak if applicable).

Characterization and Data Analysis

Proper characterization is essential to validate the synthesis and understand the material properties.

Technique Parameter Measured Expected Result / Insight
¹H-NMR Chemical Structure, Monomer RatioConfirms incorporation of DE-5-HIP. Integration of aromatic vs. aliphatic peaks verifies the comonomer ratio.[13]
GPC/SEC Mₙ, Mₙ, PDIDetermines the average molecular weight and its distribution. A PDI close to 2 is typical for step-growth polymerization.
DSC T₉, Tₘ, TₙMeasures thermal transitions. The glass transition temperature (T₉) indicates the transition from a rigid to a flexible state.
FTIR Functional GroupsShows characteristic peaks for ester carbonyl (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). The -OH peak should diminish after functionalization.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution / Mitigation Strategy
Low Molecular Weight 1. Impure monomers. 2. Incorrect stoichiometry. 3. Insufficient vacuum or reaction time.1. Recrystallize monomers before use. 2. Carefully measure reactants; use a slight excess of the more volatile diol. 3. Ensure the vacuum pump reaches <1 mbar; extend the polycondensation stage.
Polymer Discoloration (Yellow/Brown) 1. Oxidation at high temperatures. 2. Catalyst-induced side reactions.1. Ensure a thorough inert gas purge before heating. 2. Reduce catalyst concentration or switch to a milder catalyst (e.g., enzymatic).[9]
Cross-linking / Gel Formation Excessive temperature or reaction time causing the phenolic -OH to react.Reduce the final polycondensation temperature or time. The phenolic hydroxyl is less reactive than aliphatic diols but can participate in side reactions under harsh conditions.[6]

Conclusion

This compound is a powerful and versatile monomer for the synthesis of advanced functional polyesters. By employing a controlled, two-stage melt polycondensation process, researchers can create well-defined polymer backbones rich in pendant hydroxyl groups. These reactive sites serve as handles for post-polymerization modification, enabling the development of tailored materials for sophisticated applications in medicine, electronics, and specialty chemicals. The protocols and insights provided herein offer a comprehensive guide for harnessing the full potential of this unique building block.

References

Application Note & Protocols: Diethyl 5-hydroxyisophthalate as a Versatile Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-performance polymers are essential materials in industries ranging from aerospace to electronics, valued for their exceptional thermal, mechanical, and chemical resistance properties.[1][2] The design of these materials begins at the molecular level with the selection of appropriate monomers. Diethyl 5-hydroxyisophthalate (DEHIP) is an aromatic monomer of significant interest, featuring a trifunctional arrangement of two ester groups and one hydroxyl group. This unique structure allows it to serve as a critical building block for a variety of high-performance polymers, including aromatic polyesters and polyamides. The phenolic hydroxyl group provides a reactive site for introducing functional moieties or creating branched polymer architectures, enabling the fine-tuning of polymer properties. This document provides detailed protocols for the purification of DEHIP and its subsequent polymerization into linear aromatic polyesters and polyamides, along with methods for their characterization.

Introduction to this compound (DEHIP)

This compound is a substituted aromatic dicarboxylate ester. Its structure is based on a central benzene ring, which imparts rigidity and thermal stability to the polymer backbone. The two diethyl ester groups are the primary reactive sites for step-growth polymerization, while the phenolic hydroxyl group at the 5-position offers a versatile point for secondary modification or for creating specific polymer architectures.[3]

The incorporation of DEHIP into a polymer backbone leads to materials with:

  • High Thermal Stability: The aromatic nature of the isophthalate core contributes to high glass transition temperatures (Tg) and excellent thermal degradation resistance.

  • Enhanced Solubility: The hydroxyl group can improve the solubility of otherwise rigid and intractable aromatic polymers, facilitating processing.

  • Functionalization Potential: The hydroxyl group can be modified post-polymerization or used as a branching point to create complex polymer structures.

This guide details the necessary steps for researchers to effectively utilize DEHIP, from monomer purification to the synthesis and characterization of resulting high-performance polymers.

Monomer Specifications and Safe Handling

Ensuring the purity of the monomer is paramount in step-growth polymerization, as impurities can terminate chain growth and prevent the attainment of high molecular weights.[4]

Properties of this compound
PropertyValueSource
CAS Number 39630-68-7[5]
Molecular Formula C₁₂H₁₄O₅[5]
Molecular Weight 238.24 g/mol [5]
Appearance White to off-white crystalline powder[6]
IUPAC Name Diethyl 5-hydroxybenzene-1,3-dicarboxylate[5]
Melting Point 82-85 °C (lit.)[7]
Purity Typically ≥98%[7]
Safety and Handling

DEHIP should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.[8]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Rationale: Achieving a high degree of polymerization requires monomers of the highest possible purity. Recrystallization is an effective method for removing impurities that could act as chain terminators. The choice of solvent is critical; it should dissolve the monomer well at elevated temperatures but poorly at lower temperatures.

Materials:

  • This compound (as-received)

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven

Procedure:

  • Dissolution: In a fume hood, place 10 g of crude DEHIP into a 250 mL Erlenmeyer flask. Add 50 mL of ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water solution to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C overnight.

  • Validation: Confirm purity by measuring the melting point. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Synthesis of Aromatic Polyester via Melt Polycondensation

Rationale: Melt polycondensation is a common industrial method for synthesizing polyesters.[10] The reaction is driven by heat and proceeds in two stages. The first stage is an esterification or transesterification at moderate temperature and atmospheric pressure. The second stage requires high vacuum and high temperature to remove the condensation byproduct (e.g., ethylene glycol or water), which drives the reaction toward the formation of a high molecular weight polymer according to Le Châtelier's principle.[4]

Materials:

  • Purified this compound (DEHIP)

  • Terephthalic acid (TPA)

  • Ethylene glycol (excess)

  • Antimony(III) oxide (catalyst)

  • Glass reactor with mechanical stirrer, nitrogen inlet, and a distillation outlet

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of DEHIP and TPA, a 2.2-fold molar excess of ethylene glycol, and the catalyst (e.g., 200-300 ppm of Antimony(III) oxide).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.

  • Esterification Stage:

    • Begin stirring and heat the reactor to 180-200 °C under a slow stream of nitrogen.

    • Water and some ethylene glycol will begin to distill off as the esterification reaction proceeds.

    • Maintain these conditions for 2-4 hours, or until approximately 80-90% of the theoretical amount of distillate has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg (<133 Pa).

    • A significant increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases. This is a key indicator of successful polymerization.

    • Continue the reaction under high vacuum for another 2-4 hours. The reaction is complete when the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).

  • Polymer Recovery:

    • Release the vacuum by introducing nitrogen gas into the reactor.

    • Extrude the molten polymer from the reactor into a strand and quench it in a water bath.

    • Pelletize the cooled polymer strand for subsequent characterization and processing.

Melt_Polycondensation_Workflow cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_recovery Product Recovery charge 1. Charge Reactor (DEHIP, TPA, Glycol, Catalyst) purge 2. Purge with N₂ charge->purge esterification 3. Esterification (180-200°C, 1 atm) Distillate: H₂O, Glycol purge->esterification polycondensation 4. Polycondensation (250-280°C, <1 mmHg) Distillate: Glycol esterification->polycondensation Increase Temp, Apply Vacuum extrude 5. Extrude Polymer Strand polycondensation->extrude Reaction Complete (High Viscosity) quench 6. Quench in Water extrude->quench pelletize 7. Pelletize quench->pelletize end end pelletize->end Final Polymer

Melt Polycondensation Workflow
Protocol 3: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

Rationale: Aromatic polyamides (aramids) often have very high melting points and can decompose before melting, making melt polymerization unsuitable. Low-temperature solution polycondensation is the preferred method. This protocol first requires the hydrolysis of DEHIP to its corresponding diacid, 5-hydroxyisophthalic acid (HIPA)[11], which is then converted to its more reactive diacid chloride derivative, 5-hydroxyisophthaloyl chloride (HIPC). This reactive monomer is then polymerized with an aromatic diamine in an aprotic polar solvent.

Part A: Synthesis of 5-hydroxyisophthalic acid (HIPA) from DEHIP [11]

  • Hydrolysis: Dissolve DEHIP (0.1 mol) in a minimal amount of THF or ethanol. Add a 2M aqueous solution of lithium hydroxide (or sodium hydroxide) (0.25 mol).

  • Reaction: Stir the mixture at 40-50 °C overnight.

  • Acidification: After cooling, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2 with 6N HCl.

  • Isolation: A white precipitate of HIPA will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of Aromatic Polyamide Materials:

  • 5-hydroxyisophthalic acid (HIPA)

  • Thionyl chloride (SOCl₂)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Pyridine (anhydrous, acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • Acid Chloride Formation: In a fume hood, reflux HIPA with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF for 2-4 hours. After the reaction, remove the excess SOCl₂ by distillation under reduced pressure to obtain the crude 5-hydroxyisophthaloyl chloride (HIPC). Use this reactive intermediate immediately.

  • Diamine Solution: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous NMP. Cool the solution to 0 °C in an ice bath.

  • Polymerization: Add the freshly prepared HIPC, dissolved in a small amount of anhydrous NMP, dropwise to the stirred diamine solution. The reaction is exothermic. Maintain the temperature between 0 and 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution will become highly viscous.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Purify it by washing thoroughly with hot water and then methanol to remove NMP, unreacted monomers, and salts.

  • Drying: Dry the final aromatic polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Solution_Polymerization_Workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_workup Polymer Workup hydrolysis 1. DEHIP → HIPA (Base Hydrolysis) acid_chloride 2. HIPA → HIPC (with SOCl₂) hydrolysis->acid_chloride add_acid_chloride 4. Add HIPC solution dropwise acid_chloride->add_acid_chloride Use Immediately dissolve_diamine 3. Dissolve ODA in NMP (0°C, N₂ atmosphere) dissolve_diamine->add_acid_chloride stir 5. Stir at room temp (12-24h) add_acid_chloride->stir precipitate 6. Precipitate in Methanol stir->precipitate Viscous Solution wash 7. Wash with H₂O & Methanol precipitate->wash dry 8. Dry in Vacuum Oven wash->dry end end dry->end Final Polyamide

Solution Polycondensation Workflow

Characterization of High-Performance Polymers

A suite of analytical techniques is required to confirm the structure and evaluate the performance of the synthesized polymers.[12][13]

TechniqueInformation ObtainedExpected Results for High-Performance Polymers
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of key functional groups and the completion of polymerization.Appearance of strong ester C=O stretch (~1720 cm⁻¹) for polyesters or amide C=O stretch (~1650 cm⁻¹) for polyamides. Disappearance of -OH bands from starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure, composition, and chain ends.Aromatic and aliphatic proton signals consistent with the expected polymer repeat unit. Integration of peaks can confirm copolymer composition.
Gel Permeation Chromatography (GPC/SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[12]High molecular weights (Mn > 10,000 g/mol ) are desirable for good mechanical properties.[3] PDI is typically around 2 for step-growth polymers.[14]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm, for semi-crystalline polymers).[12]High Tg values (often > 150 °C) indicating good thermal stability and rigidity at elevated temperatures.
Thermogravimetric Analysis (TGA) Evaluates thermal stability by measuring weight loss as a function of temperature. Provides the decomposition temperature (Td).[12]High decomposition temperatures (Td > 400 °C) in nitrogen, characteristic of aromatic polymers.
Tensile Testing Measures mechanical properties such as tensile strength, Young's modulus, and elongation at break.High tensile strength and modulus, indicating a strong and stiff material.[15]

References

Synthesis of dendrimers using Diethyl 5-hydroxyisophthalate as a building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Practical Guide to the Convergent Synthesis of Poly-Ether-Ester Dendrimers Using Diethyl 5-Hydroxyisophthalate as a Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dendrimers are a unique class of monodisperse, hyperbranched macromolecules with significant potential in nanotechnology and medicine, particularly as drug delivery vehicles.[1][2] This guide provides a detailed protocol for the synthesis of poly-ether-ester dendrimers utilizing the commercially available and versatile A₂B-type monomer, this compound. We focus on the convergent synthesis approach, an "outside-in" strategy that offers superior control over the final molecular structure and facilitates purification, thereby minimizing defects. This document outlines the rationale behind the synthetic strategy, provides step-by-step protocols for the preparation of dendrons up to the second generation, their subsequent coupling to a multifunctional core, and the essential characterization techniques required to validate the synthesis at each stage. The resulting dendrimers, with their defined architecture and functionalizable surface groups, are promising candidates for advanced applications, including the encapsulation and targeted delivery of therapeutic agents.[3][4]

Introduction: The Value of Precision in Macromolecular Design

In the realm of polymer science, dendrimers represent the pinnacle of architectural control. Unlike traditional linear polymers that are typically polydisperse, dendrimers are grown in a stepwise, generational manner, resulting in macromolecules with a precise size, shape, and number of peripheral functional groups.[1][5] This structural perfection makes them ideal candidates for high-value applications where predictability and uniformity are paramount, such as in drug delivery, gene therapy, and diagnostics.[3][4]

The synthesis of dendrimers can be broadly categorized into two strategies: divergent and convergent.[6]

  • Divergent Synthesis: Growth begins from a central core and proceeds radially outwards. While effective for producing large quantities, this method faces challenges in later generations, as the increasing number of reactions on the periphery can lead to incomplete reactions and defects, which are difficult to remove.[7][6]

  • Convergent Synthesis: The synthesis begins from what will become the periphery of the molecule, building inwards to create dendritic fragments called "dendrons." These highly purified dendrons are then coupled to a central core in the final step. This method offers significant advantages in purity and structural precision, as purification of the smaller dendrons at each stage is far more manageable.[8]

This guide focuses on the convergent synthesis of poly-ether-ester dendrimers, using this compound as the fundamental building block. Its A₂B structure, featuring two ester functionalities (A₂) and one phenolic hydroxyl group (B), is perfectly suited for the iterative etherification reactions that form the dendritic backbone.

G cluster_0 Divergent Synthesis (Inside-Out) cluster_1 Convergent Synthesis (Outside-In) Core_D Core G1_D Generation 1 Core_D->G1_D G2_D Generation 2 G1_D->G2_D Defect Potential Defect G1_D->Defect Periphery_C Periphery Units Dendron_G1 G1 Dendron (Purified) Periphery_C->Dendron_G1 Dendron_G2 G2 Dendron (Purified) Dendron_G1->Dendron_G2 Final_D Final Dendrimer Dendron_G2->Final_D Core_C Core Core_C->Final_D

Caption: Comparison of divergent and convergent synthesis strategies.

Principle of the Convergent Synthesis

The core of this methodology rests on a repetitive two-step sequence to build successive generations of dendrons. The key chemical reaction is the Williamson ether synthesis , a robust and high-yielding reaction where a phenoxide (formed by deprotonating the hydroxyl group of the isophthalate) acts as a nucleophile to displace a halide on an electrophilic benzyl bromide derivative.

The Iterative Cycle:

  • Coupling Step: The phenolic focal point of a dendron (or the initial monomer) is deprotonated with a mild base (e.g., K₂CO₃) and reacted with two equivalents of a peripheral unit containing a benzyl bromide.

  • Activation Step: The functional group at the focal point of the newly formed, larger dendron is converted back into a phenol, preparing it for the next coupling step.

This cycle is repeated until the desired generation of dendron is achieved. Finally, these purified dendrons are attached to a multifunctional core molecule, such as 1,1,1-tris(4-hydroxyphenyl)ethane, to yield the final, perfectly structured dendrimer.

Detailed Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich>98%The core building block (A₂B Monomer).
3,5-Dihydroxybenzyl alcoholSigma-Aldrich>99%Used to create the activated AB₂ unit.
Benzyl bromideSigma-Aldrich98%Peripheral "capping" agent.
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)Sigma-Aldrich98%Trifunctional core for final coupling.
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrousBase for etherification reactions.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrousReaction solvent.
Ethyl AcetateVWRACS GradeFor extraction and chromatography.
HexanesVWRACS GradeFor chromatography.
Dichloromethane (DCM)VWRACS GradeFor extraction.
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrousDrying agent.
Palladium on Carbon (Pd/C)Sigma-Aldrich10 wt. %Catalyst for debenzylation (activation step).
Protocol 1: Synthesis of the Peripheral Unit - Benzyl-Protected 3,5-Bis(bromomethyl)phenol

Rationale: To build the dendron, we need an activated AB₂ monomer where the 'A' groups are electrophilic (benzyl bromides) and the 'B' group (phenol) is protected to prevent self-polymerization. Here, we protect it as a benzyl ether.

  • Protection: Dissolve 3,5-dihydroxybenzyl alcohol (1 eq.) in anhydrous DMF. Add potassium carbonate (2.5 eq.) and benzyl bromide (1.1 eq.). Stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield 3,5-dihydroxybenzyl benzyl ether.

  • Reduction: The ester groups of a related monomer, dimethyl 5-hydroxyisophthalate, would be reduced to alcohols using a strong reducing agent like LiAlH₄ in THF. This yields 5-(hydroxymethyl)benzene-1,3-diol.

  • Bromination: The resulting diol from the previous conceptual step is then brominated. Dissolve the protected diol (1 eq.) in anhydrous DCM at 0 °C. Add phosphorus tribromide (PBr₃) (0.8 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction carefully with ice-water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. The crude product is purified by column chromatography to yield the activated peripheral unit.

Protocol 2: Synthesis of the First-Generation (G1) Dendron
  • Coupling: In a round-bottom flask, combine this compound (1 eq.), the activated peripheral unit from Protocol 1 (2.2 eq.), and anhydrous potassium carbonate (3 eq.) in anhydrous DMF.

  • Reaction: Stir the mixture under a nitrogen atmosphere at 70 °C for 24 hours. Monitor the reaction by TLC until the starting isophthalate is consumed.

  • Isolation: Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to obtain the pure, benzyl-protected G1 dendron.

Protocol 3: Synthesis of the Second-Generation (G2) Dendron
  • Activation (Deprotection): Dissolve the G1 dendron (1 eq.) in a suitable solvent like Ethyl Acetate/Methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%). Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected G1 dendron with a free phenolic focal point.

  • Coupling: Repeat the procedure from Protocol 2, Step 1, using the deprotected G1 dendron (1 eq.) in place of the isophthalate.

  • Purification: Purify the resulting G2 dendron using column chromatography. The larger size may require a different solvent system and careful handling.

G Monomer Diethyl 5-hydroxyisophthalate G1_Protected Protected G1 Dendron Monomer->G1_Protected Coupling (K2CO3/DMF) ActivatedUnit Activated Peripheral Unit (Protocol 1) ActivatedUnit->G1_Protected Coupling (K2CO3/DMF) G2_Protected Protected G2 Dendron ActivatedUnit->G2_Protected Coupling (K2CO3/DMF) G1_Active Active G1 Dendron (Phenol focal point) G1_Protected->G1_Active Activation (H2, Pd/C) G1_Active->G2_Protected Coupling (K2CO3/DMF) FinalDendrimer Final G2 Dendrimer G2_Protected->FinalDendrimer Final Coupling Core THPE Core Core->FinalDendrimer Final Coupling

Caption: Convergent synthesis workflow for a second-generation dendrimer.

Protocol 4: Final Coupling to Form the Dendrimer
  • Activation of G2 Dendron: The protected G2 dendron must first be activated via hydrogenolysis as described in Protocol 3, Step 1, to expose the phenolic focal point.

  • Coupling: To a solution of the activated G2 dendron (3.3 eq.) in anhydrous DMF, add 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) (1 eq.) and potassium carbonate (5 eq.).

  • Reaction: Stir the mixture at 70 °C under a nitrogen atmosphere for 48 hours.

  • Purification: After work-up as previously described, the final dendrimer is purified. Due to its large size, purification may require size exclusion chromatography (SEC) or careful precipitation to separate it from any unreacted dendrons.

Characterization and Quality Control

Verifying the structure and purity at each step is critical for a successful synthesis. This is the self-validating principle that ensures the trustworthiness of the final product.

TechniquePurposeExpected Outcome
¹H & ¹³C NMR Structural verification and purity assessment.Disappearance of the phenolic -OH proton signal after coupling. Appearance of characteristic aromatic and benzylic proton signals. Integration of proton signals should match the calculated ratios for the target structure.[9]
MALDI-TOF MS Absolute molecular weight confirmation.A single, sharp peak corresponding to the calculated molecular weight of the dendron/dendrimer. The absence of peaks from lower generations or starting materials confirms purity.[10]
Size Exclusion (GPC/SEC) Assess molecular weight distribution and monodispersity.A narrow, symmetrical peak. The Polydispersity Index (PDI) should be very low (ideally < 1.05), confirming the monodisperse nature of the synthesized material.[9]
FT-IR Spectroscopy Functional group analysis.Disappearance of the broad O-H stretch (~3400 cm⁻¹) after coupling/protection. Appearance of C-O-C ether stretches (~1250 cm⁻¹).

Potential Applications in Drug Development

The poly-ether-ester dendrimers synthesized via this protocol possess features highly desirable for drug delivery applications:

  • Drug Encapsulation: The hydrophobic interior cavities created by the aromatic and ether framework can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[4][5]

  • Surface Functionalization: The peripheral diethyl ester groups are readily hydrolyzed to carboxylic acids. These acids can then be conjugated to targeting ligands (e.g., folic acid, antibodies) for cell-specific drug delivery, or to polymers like polyethylene glycol (PEG) to increase circulation time and reduce toxicity.[4]

  • Controlled Release: The payload can be released from the dendrimer through hydrolysis of the ester backbone or via specifically designed cleavable linkers attached to the surface.[5]

References

Application Notes & Protocols: Diethyl 5-Hydroxyisophthalate as a Versatile Linker in Metal-Organic Framework (MOF) Synthesis for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Functionalized Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in diverse fields, including catalysis, gas storage, and notably, biomedical applications.[1][2] The rational design of MOFs, a cornerstone of reticular chemistry, allows for the precise tuning of their structural and chemical properties by judiciously selecting metal nodes and organic linkers.[3] Diethyl 5-hydroxyisophthalate, and its hydrolyzed form, 5-hydroxyisophthalic acid, represents a particularly strategic choice as an organic linker. Its isophthalate core provides the requisite angular geometry for the formation of robust, three-dimensional frameworks, while the hydroxyl group offers a reactive handle for post-synthetic modification (PSM), a powerful technique to impart new functionalities to the MOF architecture.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of functionalized MOFs, with a special focus on their application in targeted drug delivery systems.

Rationale for Linker Selection: The Role of the Hydroxyl Group

The choice of this compound as a precursor for a MOF linker is predicated on the dual functionality it imparts to the resulting framework. The two carboxylate groups (after hydrolysis) are responsible for coordinating with the metal ions to form the extended network structure. The hydroxyl group, on the other hand, provides a site for further chemical transformations. This is particularly advantageous in the context of drug development, where the ability to covalently attach therapeutic molecules, targeting ligands, or imaging agents to the MOF is highly desirable.[1][3] The hydroxyl group can be functionalized through various chemical reactions, such as etherification or esterification, allowing for the stable anchoring of drug molecules within the porous framework. This post-synthetic modification approach enables the creation of sophisticated drug delivery systems with enhanced loading capacity, controlled release kinetics, and targeted delivery capabilities.[4][6]

Experimental Protocols: From Linker to Functionalized MOF

The following protocols provide a step-by-step guide for the synthesis of a hypothetical zinc-based MOF using 5-hydroxyisophthalic acid, derived from this compound. This protocol is based on established solvothermal synthesis methods for isophthalate-based MOFs.

Protocol 1: Hydrolysis of this compound

Objective: To hydrolyze the diethyl ester to the corresponding dicarboxylic acid, which is the active linker for MOF synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.5 equivalents) to the flask.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water and acidify with concentrated HCl until a precipitate forms (pH ~2).

  • Collect the white precipitate of 5-hydroxyisophthalic acid by filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF (Zn-HIP-MOF)

Objective: To synthesize a crystalline MOF using 5-hydroxyisophthalic acid and a zinc salt under solvothermal conditions.

Materials:

  • 5-hydroxyisophthalic acid (H2HIP)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 5-hydroxyisophthalic acid in DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • After the designated time, remove the vial from the oven and allow it to cool slowly to room temperature.

  • Colorless, crystalline precipitates of the Zn-HIP-MOF should be visible.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with ethanol, followed by heating under vacuum to remove the solvent molecules from the pores.

Table 1: Typical Synthesis Parameters for Zn-HIP-MOF

ParameterValueRationale
Metal SaltZinc Nitrate HexahydrateProvides the zinc nodes for the framework.
Linker5-Hydroxyisophthalic AcidForms the organic struts of the framework.
SolventN,N-Dimethylformamide (DMF)High boiling point suitable for solvothermal synthesis.
Temperature100-120 °CProvides the necessary energy for crystal growth.
Reaction Time24-48 hoursAllows for the formation of well-defined crystals.
Molar Ratio1:1 (Metal:Linker)A common starting point for MOF synthesis.
Protocol 3: Post-Synthetic Modification (PSM) for Drug Conjugation

Objective: To functionalize the hydroxyl groups of the Zn-HIP-MOF with a model drug molecule containing a carboxylic acid group, using an esterification reaction.

Materials:

  • Activated Zn-HIP-MOF

  • Ibuprofen (as a model drug with a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend the activated Zn-HIP-MOF in anhydrous DCM.

  • Add Ibuprofen, DCC, and a catalytic amount of DMAP to the suspension.

  • Stir the mixture at room temperature for 24 hours under an inert atmosphere.

  • Collect the functionalized MOF by centrifugation.

  • Wash the product thoroughly with DCM to remove any unreacted drug and coupling agents.

  • Dry the drug-conjugated MOF under vacuum.

Characterization and Validation

To ensure the successful synthesis and functionalization of the MOF, a suite of characterization techniques is essential:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and to confirm the presence of the hydroxyl group in the pristine MOF and its subsequent functionalization in the drug-conjugated MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to quantify the amount of drug loaded.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the MOF before and after drug loading.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After digestion of the MOF in an acidic solution, NMR can be used to confirm the structure of the organic linker and the success of the post-synthetic modification.

Visualizing the Workflow and Concepts

MOF_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 MOF Synthesis cluster_2 Post-Synthetic Modification This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis NaOH, EtOH, H2O 5-hydroxyisophthalic acid 5-hydroxyisophthalic acid Hydrolysis->5-hydroxyisophthalic acid Solvothermal Reaction Solvothermal Reaction 5-hydroxyisophthalic acid->Solvothermal Reaction Zn(NO3)2·6H2O, DMF, 120°C Zn-HIP-MOF (Pristine) Zn-HIP-MOF (Pristine) Solvothermal Reaction->Zn-HIP-MOF (Pristine) Drug Conjugation Drug Conjugation Zn-HIP-MOF (Pristine)->Drug Conjugation Ibuprofen, DCC, DMAP Drug-Loaded MOF Drug-Loaded MOF Drug Conjugation->Drug-Loaded MOF

Caption: Workflow for the synthesis of a drug-loaded MOF.

Post_Synthetic_Modification MOF Zn-HIP-MOF -OH Reaction MOF:f1->Reaction Drug { Drug Molecule |  -COOH} Drug:f1->Reaction Reagents DCC, DMAP Reagents->Reaction Functionalized_MOF Drug-Loaded MOF -O-CO-Drug Reaction->Functionalized_MOF:f1

Caption: Post-synthetic modification via esterification.

Drug_Release_Mechanism Drug_Loaded_MOF Drug-Loaded MOF Tumor_Microenvironment Tumor Microenvironment (Low pH, Enzymes) Drug_Loaded_MOF->Tumor_Microenvironment Exposure Hydrolysis Ester Bond Hydrolysis Drug_Loaded_MOF->Hydrolysis Tumor_Microenvironment->Hydrolysis Triggers Released_Drug Released Drug Hydrolysis->Released_Drug Pristine_MOF Pristine MOF Hydrolysis->Pristine_MOF

Caption: A potential drug release mechanism from the MOF.

Conclusion and Future Outlook

This compound serves as an excellent starting material for the synthesis of functionalized MOFs with significant potential in drug development. The presence of the hydroxyl group on the isophthalate linker is the key to unlocking a wide range of post-synthetic modifications, enabling the covalent attachment of therapeutic agents. This approach offers a pathway to create highly engineered drug delivery systems with improved efficacy and reduced side effects. Future research in this area will likely focus on the development of multi-functional MOFs, where the linker is modified with not only drugs but also targeting ligands and imaging agents, leading to the creation of theranostic platforms for personalized medicine.

References

Application Notes and Protocols: Diethyl 5-hydroxyisophthalate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diethyl 5-hydroxyisophthalate

This compound is a trifunctional aromatic building block of significant interest in medicinal and process chemistry. Its unique molecular architecture, featuring a central benzene ring substituted with two diethyl ester groups at the meta-positions and a reactive phenolic hydroxyl group, offers a versatile platform for the synthesis of complex pharmaceutical intermediates. The strategic placement of these functional groups allows for a range of selective chemical transformations, making it a valuable precursor in the development of sophisticated drug molecules and diagnostic agents.

The electron-withdrawing nature of the two ester groups acidifies the phenolic proton, enhancing its nucleophilicity upon deprotonation. This feature, combined with the ability to hydrolyze the esters to carboxylic acids, opens multiple avenues for derivatization. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a primary focus on its pivotal role in the manufacture of non-ionic X-ray contrast media. Additionally, we will explore other synthetic applications that leverage the unique reactivity of its hydroxyl group.

Core Application: A Gateway to Non-Ionic X-ray Contrast Agents

The most prominent and well-established application of this compound is as a key starting material in the synthesis of iodinated non-ionic X-ray contrast agents, such as Iohexol and Iopamidol.[1] These agents are essential in modern medical imaging, enhancing the visibility of internal structures in CT scans and angiography.[1] The isophthalate core forms the backbone of these complex molecules, which are designed for high water solubility, low osmolality, and excellent biological tolerance.

The synthetic journey from this compound to the core intermediates of these contrast agents involves a multi-step process, which is a testament to the versatility of this starting material. The overall workflow can be visualized as a series of transformations centered around the isophthalate ring.

G A This compound B Step 1: Nitration (HNO3/H2SO4) A->B Introduction of Nitro Group C Diethyl 5-nitroisophthalate B->C D Step 2: Reduction (e.g., Catalytic Hydrogenation) C->D Conversion to Amino Group E Diethyl 5-aminoisophthalate D->E F Step 3: Iodination (e.g., ICl) E->F Introduction of Iodine Atoms G Diethyl 5-amino-2,4,6-triiodoisophthalate F->G H Step 4: Amidation & Further Functionalization G->H Side Chain Introduction I Iohexol / Iopamidol Precursors H->I

Caption: Synthetic pathway from this compound to key intermediates for X-ray contrast agents.

Detailed Synthetic Protocols

The following protocols provide a laboratory-scale guide for the key transformations in the synthesis of iodinated contrast agent intermediates, starting from this compound.

Protocol 1: Synthesis of Diethyl 5-nitroisophthalate

This initial step introduces a nitro group at the 5-position of the isophthalate ring through electrophilic aromatic substitution. This is a critical transformation as the nitro group serves as a precursor to the essential amino group.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (≥90%)

    • Ice

    • Deionized Water

    • Dichloromethane or Ethyl Acetate for extraction

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of this compound over 1-2 hours, keeping the reaction temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • A precipitate of Diethyl 5-nitroisophthalate will form. Allow the ice to melt completely.

    • Filter the solid product and wash thoroughly with cold deionized water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethanol or by extraction into dichloromethane or ethyl acetate, followed by washing, drying over anhydrous sulfate, and solvent evaporation.

  • Expected Outcome: A pale yellow solid.

Protocol 2: Synthesis of Diethyl 5-aminoisophthalate

The reduction of the nitro group to an amine is a pivotal step, as the resulting 5-aminoisophthalate is the direct precursor for the subsequent iodination reaction. Catalytic hydrogenation is a common and efficient method for this transformation.

  • Materials:

    • Diethyl 5-nitroisophthalate

    • Ethanol or Methanol

    • Palladium on Carbon (5% or 10% Pd/C)

    • Hydrogen gas supply

    • Celite® or a similar filter aid

  • Procedure:

    • Dissolve Diethyl 5-nitroisophthalate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but consult specific literature for optimal pressure).

    • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield Diethyl 5-aminoisophthalate.

  • Expected Outcome: An off-white to light brown solid.

Protocol 3: Synthesis of Diethyl 5-amino-2,4,6-triiodoisophthalate

This step introduces the iodine atoms onto the benzene ring, which are essential for the radiopaque properties of the final contrast agent.

  • Materials:

    • Diethyl 5-aminoisophthalate

    • A suitable solvent (e.g., acetic acid, water)

    • Iodine monochloride (ICl) or a mixture of KI and KIO₃ in acidic solution.

  • Procedure:

    • Dissolve Diethyl 5-aminoisophthalate in the chosen solvent in a reaction flask.

    • If using iodine monochloride, cool the solution to 0-5 °C and add the ICl solution dropwise with stirring. Maintain the temperature throughout the addition.

    • If using a KI/KIO₃ system, prepare an aqueous solution of potassium iodide and potassium iodate, and add it to an acidic solution of the aminoisophthalate.

    • Stir the reaction mixture at room temperature or with gentle heating as required for the reaction to proceed to completion. Monitor by TLC or HPLC.

    • Upon completion, the product may precipitate from the reaction mixture. If not, it can be precipitated by the addition of water.

    • Filter the solid product, wash with water, and then with a solution of sodium thiosulfate to remove any unreacted iodine.

    • Wash again with water and dry the product. Further purification can be achieved by recrystallization.

  • Expected Outcome: A dense, white to off-white solid.

This tri-iodinated intermediate is then carried forward for amidation and further functionalization of the side chains to produce the final non-ionic contrast agents like Iohexol and Iopamidol. These subsequent steps are highly specific to the target molecule and are detailed in various patents and publications.

Alternative Synthetic Applications: Leveraging the Hydroxyl Group

Beyond its role in contrast media synthesis, the phenolic hydroxyl group of this compound is a prime site for various chemical modifications, leading to a diverse range of intermediates. O-alkylation is a common strategy to introduce different functionalities.

G A This compound B Base (e.g., K2CO3, NaH) A->B Deprotonation C Electrophile (R-X) (e.g., Alkyl Halide, Epoxide) B->C Nucleophilic Attack D Diethyl 5-alkoxyisophthalate C->D

Caption: General workflow for the O-alkylation of this compound.

Protocol 4: General O-Alkylation of this compound

This protocol describes a general method for the etherification of the hydroxyl group, which can be adapted for various alkylating agents. This reaction is fundamental for creating intermediates used in the synthesis of dendrimers and other complex molecules.[1]

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., DMF, Acetone, Acetonitrile)

    • A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

    • Alkylating agent (e.g., an alkyl halide like ethyl iodide, or an epoxide like allyl glycidyl ether)

    • Deionized Water

    • Ethyl Acetate or other suitable extraction solvent

    • Brine solution

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

    • Add the base to the solution. If using potassium carbonate, a slight excess (e.g., 1.5-2 equivalents) is typically used. If using sodium hydride, add it portion-wise at 0 °C.

    • Stir the mixture at room temperature (or as required) for 30-60 minutes to ensure complete formation of the phenoxide.

    • Add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.

    • Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (e.g., reflux for acetone or DMF).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • If a solid product precipitates, it can be filtered, washed with water, and dried.

    • Alternatively, extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Expected Outcome: The physical state of the product will vary depending on the nature of the introduced alkyl group.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
This compoundC₁₂H₁₄O₅238.24White solid
Diethyl 5-nitroisophthalateC₁₂H₁₃NO₇283.23Pale yellow solid
Diethyl 5-aminoisophthalateC₁₂H₁₅NO₄237.25Off-white to light brown solid
Diethyl 5-amino-2,4,6-triiodoisophthalateC₁₂H₁₂I₃NO₄614.95Dense, white to off-white solid

Emerging Applications and Future Outlook

While the synthesis of contrast media intermediates remains the primary application, the isophthalate core is being explored in other areas of pharmaceutical research. For instance, isophthalate derivatives have been investigated for their potential as antimicrobial and anticancer agents. The ability to functionalize all three positions on the aromatic ring allows for the creation of diverse libraries of compounds for high-throughput screening. The development of novel synthetic methodologies, including greener and more efficient catalytic systems, will continue to expand the utility of this compound in drug discovery and development.

References

Application Notes and Protocols for Diethyl 5-hydroxyisophthalate Derivatives in Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diethyl 5-hydroxyisophthalate and its derivatives as versatile building blocks for the synthesis of advanced functional materials. This document provides not only detailed, step-by-step protocols for the synthesis of key derivatives and their subsequent incorporation into polymers, metal-organic frameworks (MOFs), liquid crystals, and fluorescent sensors, but also delves into the causal relationships behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

The this compound Core: A Trifunctional Platform for Material Innovation

This compound is a unique aromatic compound possessing a trifunctional nature: two diethyl ester groups at the 1 and 3 positions and a hydroxyl group at the 5-position of the benzene ring. This specific arrangement of functional groups provides a synthetically versatile platform for creating a diverse range of materials with tailored properties. The meta-disposition of the ester groups imparts an angular geometry, which is highly beneficial for the construction of complex three-dimensional structures such as polymers and metal-organic frameworks.[1] The phenolic hydroxyl group serves as a convenient handle for further functionalization, allowing for the introduction of various moieties to fine-tune the electronic, steric, and photophysical properties of the resulting molecules.

Synthesis of Functionalized this compound Derivatives

The derivatization of the hydroxyl group of this compound is a key step in unlocking its potential for various applications. Below are protocols for two common and versatile derivatization reactions: etherification and esterification.

Protocol: Synthesis of Diethyl 5-alkoxyisophthalate via Williamson Ether Synthesis

This protocol describes the synthesis of a diethyl 5-alkoxyisophthalate derivative, a common precursor for liquid crystals and functional polymers. The Williamson ether synthesis is a reliable method for forming the ether linkage.

Reaction Scheme:

G This compound This compound Diethyl 5-alkoxyisophthalate Diethyl 5-alkoxyisophthalate This compound->Diethyl 5-alkoxyisophthalate + Alkyl Halide (R-X) + Base (K2CO3) in DMF, Heat Alkyl Halide (R-X) Alkyl Halide (R-X) Base (K2CO3) Base (K2CO3) Solvent (DMF) Solvent (DMF)

Caption: Williamson ether synthesis of diethyl 5-alkoxyisophthalate.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromooctane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure diethyl 5-alkoxyisophthalate.

Characterization: The structure of the synthesized derivative should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Synthesis of Diethyl 5-(acyloxy)isophthalate via Esterification

This protocol details the esterification of the hydroxyl group, which can be used to introduce photoactive or other functional moieties.

Reaction Scheme:

G This compound This compound Diethyl 5-(acyloxy)isophthalate Diethyl 5-(acyloxy)isophthalate This compound->Diethyl 5-(acyloxy)isophthalate + Acyl Chloride (R-COCl) + Pyridine in DCM Acyl Chloride (R-COCl) Acyl Chloride (R-COCl) Base (Pyridine) Base (Pyridine) Solvent (DCM) Solvent (DCM)

Caption: Esterification of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the desired ester.

Characterization: Confirm the product structure using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Functional Polymers: High-Performance Polyesters

The di-ester functionality of this compound and its derivatives makes them excellent monomers for the synthesis of aromatic polyesters. The rigid aromatic core imparts thermal stability and mechanical strength to the resulting polymers, while the functional group at the 5-position can be used to tune properties such as solubility, flame retardancy, or to introduce sites for cross-linking.

Protocol: Synthesis of a Functionalized Aromatic Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from a diethyl 5-alkoxyisophthalate derivative and a diol via a two-stage melt polycondensation process.

Workflow:

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Monomers + Catalyst Monomers + Catalyst Heating (180-200°C)\nEthanol Removal Heating (180-200°C) Ethanol Removal Monomers + Catalyst->Heating (180-200°C)\nEthanol Removal Oligomers Oligomers Heating (180-200°C)\nEthanol Removal->Oligomers Higher Temp (220-250°C)\nHigh Vacuum Higher Temp (220-250°C) High Vacuum Oligomers->Higher Temp (220-250°C)\nHigh Vacuum High Molecular Weight Polyester High Molecular Weight Polyester Higher Temp (220-250°C)\nHigh Vacuum->High Molecular Weight Polyester

Caption: Two-stage melt polycondensation for polyester synthesis.

Materials:

  • Diethyl 5-alkoxyisophthalate (e.g., diethyl 5-octyloxyisophthalate)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide)

  • Stabilizer (e.g., triphenyl phosphite)

Procedure:

  • Stage 1: Transesterification:

    • Charge the diethyl 5-alkoxyisophthalate, diol (in a 1:1.2 molar ratio), catalyst (0.05 mol% relative to the diester), and stabilizer into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • Heat the mixture under a gentle stream of nitrogen to 180-200 °C with stirring.

    • Ethanol will be evolved as a byproduct of the transesterification reaction and should be collected.

    • Continue this stage for 2-3 hours or until approximately 90% of the theoretical amount of ethanol has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-250 °C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over about 30 minutes. This facilitates the removal of excess diol and drives the polymerization.

    • Continue the reaction under high vacuum for an additional 2-4 hours. The viscosity of the melt will increase significantly.

    • To terminate the reaction, remove the heat and break the vacuum with nitrogen.

    • The resulting polyester can be extruded from the reactor and allowed to cool.

Characterization: The synthesized polyester should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and mechanical properties.

Table 1: Representative Properties of Polyesters Derived from Functionalized Isophthalates

Co-monomer DiolFunctional Group (R)Mn ( g/mol )PDITg (°C)Tm (°C)
1,4-Butanediol-OCH₃15,000 - 25,0001.8 - 2.560 - 70200 - 220
1,6-Hexanediol-OC₈H₁₇20,000 - 35,0002.0 - 2.845 - 55180 - 200
Ethylene Glycol-OPh18,000 - 30,0001.9 - 2.670 - 85210 - 230

Note: These are representative values and can vary depending on the specific reaction conditions and the nature of the functional group.

Application in Metal-Organic Frameworks (MOFs): Tunable Porosity and Functionality

The dicarboxylate nature of the isophthalate core makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). The angular geometry of the linker can lead to the formation of porous three-dimensional networks.[1] By modifying the 5-position, it is possible to introduce functional groups that can tune the pore size, enhance gas sorption selectivity, or act as catalytic sites.

Protocol: Solvothermal Synthesis of a Functionalized MOF

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using a 5-functionalized isophthalic acid linker (obtained by hydrolysis of the corresponding diethyl ester).

Workflow:

G Metal Salt + Linker Metal Salt + Linker Solvent Mixture Solvent Mixture Metal Salt + Linker->Solvent Mixture Sealed Vessel Sealed Vessel Solvent Mixture->Sealed Vessel Heating (80-150°C) Heating (80-150°C) Sealed Vessel->Heating (80-150°C) Crystallization Crystallization Heating (80-150°C)->Crystallization Washing & Drying Washing & Drying Crystallization->Washing & Drying Functional MOF Functional MOF Washing & Drying->Functional MOF

Caption: General workflow for the solvothermal synthesis of a MOF.

Materials:

  • 5-Functionalized isophthalic acid (e.g., 5-amino-isophthalic acid)

  • Metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • Solvent (e.g., DMF, DEF, ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the 5-functionalized isophthalic acid linker in the chosen solvent or solvent mixture.

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal salt will vary depending on the target MOF structure (typically ranging from 1:1 to 1:3).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange and heating under vacuum to remove guest solvent molecules from the pores.

Characterization: The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity (BET surface area, pore volume, and pore size distribution).[2]

Table 2: Representative Porosity Data for MOFs with Functionalized Isophthalate Linkers

LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
5-Amino-isophthalic acidZn²⁺800 - 15000.4 - 0.7
5-Nitro-isophthalic acidCu²⁺1000 - 18000.5 - 0.9
5-(4-pyridyl)-isophthalic acidCd²⁺1200 - 20000.6 - 1.0

Note: These values are illustrative and depend on the specific crystal structure and activation conditions.

Application in Liquid Crystals: Designing Mesomorphic Properties

Derivatives of this compound, particularly those with long alkoxy chains attached to the 5-position, can exhibit liquid crystalline properties. The rigid aromatic core and the anisotropic molecular shape are conducive to the formation of mesophases. By carefully designing the length and nature of the substituent, it is possible to control the type of liquid crystal phase (nematic, smectic) and the transition temperatures.

Protocol: Synthesis of a Calamitic Liquid Crystal from a Diethyl 5-alkoxyisophthalate Derivative

This protocol describes the synthesis of a Schiff base liquid crystal, a common class of calamitic (rod-shaped) mesogens.

Reaction Scheme:

G 5-Alkoxy-isophthalaldehyde 5-Alkoxy-isophthalaldehyde Schiff Base Liquid Crystal Schiff Base Liquid Crystal 5-Alkoxy-isophthalaldehyde->Schiff Base Liquid Crystal + Aniline Derivative in Ethanol, Acetic Acid (cat.) Reflux Aniline Derivative Aniline Derivative Solvent (Ethanol) Solvent (Ethanol) Catalyst (Acetic Acid) Catalyst (Acetic Acid)

Caption: Synthesis of a Schiff base liquid crystal.

Note: This protocol requires the initial conversion of the diethyl ester groups of diethyl 5-alkoxyisophthalate to aldehydes, for example, through reduction to the diol followed by oxidation.

Materials:

  • 5-Alkoxy-isophthalaldehyde

  • Substituted aniline (e.g., 4-octyloxyaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 5-alkoxy-isophthalaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the substituted aniline (2.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.

Characterization: The mesomorphic properties of the synthesized compound are investigated using Polarized Optical Microscopy (POM) to observe the liquid crystalline textures and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures.

Table 3: Representative Phase Transition Temperatures for Isophthalate-Based Liquid Crystals

R Group on IsophthalateTerminal Group on AnilinePhase Transitions (°C)
-OC₈H₁₇-OC₈H₁₇Cr 95 SmC 120 N 135 I
-OC₁₀H₂₁-CNCr 110 N 150 I
-OC₁₂H₂₅-OC₁₂H₂₅Cr 105 SmA 140 N 145 I

Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic. These are hypothetical values for illustrative purposes.

Application in Fluorescent Sensors: Tailoring Host-Guest Interactions

The this compound scaffold can be elaborated to create fluorescent chemosensors. The phenolic hydroxyl group is a key feature that can be involved in recognition events, leading to changes in the fluorescence properties of the molecule upon binding to a specific analyte. For example, the proton of the hydroxyl group can be abstracted by a basic analyte, or the oxygen can coordinate to a metal ion, perturbing the electronic structure and modulating the fluorescence emission.

Protocol: Synthesis of a "Turn-On" Fluorescent Sensor for Metal Ions

This protocol describes the synthesis of a simple Schiff base sensor where the fluorescence is quenched in the free ligand and enhanced upon coordination to a metal ion.

Workflow:

G Functionalized Isophthalaldehyde Functionalized Isophthalaldehyde Condensation with\nFluorophore-Amine Condensation with Fluorophore-Amine Functionalized Isophthalaldehyde->Condensation with\nFluorophore-Amine Schiff Base Ligand Schiff Base Ligand Condensation with\nFluorophore-Amine->Schiff Base Ligand Analyte Binding\n(e.g., Metal Ion) Analyte Binding (e.g., Metal Ion) Schiff Base Ligand->Analyte Binding\n(e.g., Metal Ion) Fluorescence Change Fluorescence Change Analyte Binding\n(e.g., Metal Ion)->Fluorescence Change

Caption: General workflow for the synthesis and operation of a Schiff base fluorescent sensor.

Note: This protocol also requires the initial conversion of the diethyl ester groups to aldehydes.

Materials:

  • 5-Hydroxyisophthalaldehyde

  • Amino-functionalized fluorophore (e.g., 2-aminomethylanthracene)

  • Methanol

  • Metal salt solution for testing (e.g., ZnCl₂ in methanol)

Procedure:

  • Dissolve 5-hydroxyisophthalaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add the amino-functionalized fluorophore (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • The formation of the Schiff base product may result in a color change or precipitation.

  • Isolate the product by filtration or by removing the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Sensing Protocol:

  • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., methanol or acetonitrile).

  • In a cuvette, place a dilute solution of the sensor.

  • Record the fluorescence spectrum of the free sensor.

  • Titrate the sensor solution with a stock solution of the analyte (e.g., metal ion) and record the fluorescence spectrum after each addition.

  • A "turn-on" response will be observed as an increase in fluorescence intensity upon analyte binding.

Characterization: The sensor's selectivity and sensitivity should be evaluated by testing its response to a range of different analytes and by determining the detection limit. The binding stoichiometry can be determined using a Job's plot.

Table 4: Representative Photophysical Properties of an Isophthalate-Based Fluorescent Sensor

PropertyFree SensorSensor + Analyte
Absorption λmax (nm)350365
Emission λmax (nm)450 (weak)450 (strong)
Quantum Yield (Φ)< 0.05> 0.5
Analyte Selectivity-High for Zn²⁺

These are representative data illustrating the "turn-on" sensing mechanism.

Conclusion

The this compound core is a remarkably versatile and valuable building block for the creation of a wide array of functional materials. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the rational design of polymers with tailored thermal and mechanical properties, MOFs with controlled porosity and functionality, and advanced materials such as liquid crystals and fluorescent sensors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast potential of this compound in their respective fields. The self-validating nature of the described protocols, grounded in established chemical principles and supported by characterization data, ensures a reliable starting point for innovation in materials science and drug development.

References

Application Note & Protocol: Surface Modification of Nanoparticles with Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Critical Role of Surface Engineering in Nanoparticle Functionality

The advent of nanotechnology has provided unprecedented opportunities in drug delivery, diagnostics, and material science. At the heart of these advancements lies the ability to precisely control the surface chemistry of nanoparticles. Unmodified nanoparticles often suffer from poor dispersibility, nonspecific interactions, and rapid clearance by the immune system.[1] Surface modification addresses these challenges by tailoring the nanoparticle interface to achieve desired physicochemical properties and biological interactions.[1][2][3]

This guide details the surface modification of nanoparticles using Diethyl 5-hydroxyisophthalate, a versatile bifunctional linker. The phenolic hydroxyl group of this molecule provides a reactive handle for covalent attachment to nanoparticle surfaces, while the two diethyl ester groups offer opportunities for further functionalization or can be hydrolyzed to carboxylic acids to modulate surface charge and hydrophilicity. This modification strategy is broadly applicable to a variety of nanoparticle platforms, including those with surface hydroxyl or amine functionalities.

I. The "Why": Causality Behind Experimental Choices

The successful modification of a nanoparticle surface is not merely a matter of following a recipe; it is a process governed by fundamental chemical principles. Understanding the "why" behind each step is crucial for troubleshooting, optimization, and adapting the protocol to different nanoparticle systems.

A. Nanoparticle Core & Surface Chemistry: The Starting Point

The choice of nanoparticle core material dictates the available functional groups for modification. For instance, silica and metal oxide nanoparticles inherently possess surface hydroxyl (-OH) groups.[4] These groups can be directly utilized for esterification reactions.[2][5] Polymeric nanoparticles, on the other hand, may be synthesized with specific functional monomers to introduce amine (-NH2) or carboxyl (-COOH) groups on their surface.

B. This compound: The Modifier of Choice

This compound is selected for its advantageous chemical architecture. The phenolic hydroxyl group is sufficiently nucleophilic to react with activated surface groups on the nanoparticle. The isophthalate core provides a rigid spacer, preventing steric hindrance and ensuring the accessibility of the terminal ester groups. These ester groups can be retained to maintain a more hydrophobic surface or can be subsequently hydrolyzed to introduce negative charges, thereby enhancing colloidal stability in aqueous media.

C. Coupling Chemistry: Bridging the Nanoparticle and the Modifier

The method of covalently attaching this compound to the nanoparticle surface is critical.

  • For Amine-Functionalized Nanoparticles: Carbodiimide chemistry is a widely used and effective method.[6][7][8] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) activate the carboxylic acid groups (which can be introduced on the nanoparticle surface or on the modifier) to form a reactive NHS-ester. This intermediate readily reacts with primary amines on the nanoparticle surface to form a stable amide bond.[8] The use of NHS is crucial as it enhances the efficiency of the coupling reaction and reduces side reactions like hydrolysis of the activated acid.[9]

  • For Hydroxyl-Functionalized Nanoparticles: Direct esterification between the surface hydroxyl groups and a carboxylic acid derivative of this compound can be employed.[2][5] This reaction is typically catalyzed by an acid or a coupling agent.

D. Reaction Conditions: Optimizing for Success
  • Solvent: The choice of solvent is paramount. It must be able to disperse the nanoparticles effectively to ensure all surface sites are accessible. For many inorganic nanoparticles, aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are suitable. For polymeric nanoparticles, the choice will depend on the polymer's solubility. The solvent must also be compatible with the chosen coupling chemistry.

  • pH: For carbodiimide chemistry, the pH of the reaction medium is critical. The activation step with EDC is most efficient at a slightly acidic pH (around 4-6), while the subsequent reaction with the amine is favored at a slightly basic pH (7.2-8.5).[8] Careful control of pH prevents the hydrolysis of the activated species and maximizes the coupling efficiency.

  • Stoichiometry: The molar ratio of the modifying agent and coupling reagents to the available functional groups on the nanoparticle surface will determine the grafting density. An excess of the modifier is often used to drive the reaction to completion. However, excessive amounts can lead to purification challenges.

II. Experimental Protocol: A Step-by-Step Guide

This protocol details the surface modification of amine-functionalized nanoparticles with this compound using carbodiimide coupling chemistry.

A. Materials and Equipment
Reagents Equipment
Amine-functionalized nanoparticlesMagnetic stirrer with stir bar
This compoundpH meter
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Centrifuge
N-hydroxysuccinimide (NHS)Dialysis tubing (appropriate MWCO)
Anhydrous Dimethylformamide (DMF)Lyophilizer (Freeze-dryer)
2-(N-morpholino)ethanesulfonic acid (MES) bufferSonicator
Phosphate-buffered saline (PBS)Standard laboratory glassware
Deionized water

B. Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product NP_prep Disperse Amine-NP in MES Buffer Coupling Add Activated Modifier to NP Dispersion NP_prep->Coupling Mod_prep Dissolve this compound in DMF Activation Add EDC/NHS to Modifier Solution (Activation) Mod_prep->Activation Activation->Coupling Incubation Incubate with Stirring Coupling->Incubation Centrifugation Centrifuge and Remove Supernatant Incubation->Centrifugation Washing Wash with DMF and Water Centrifugation->Washing Dialysis Dialyze against Deionized Water Washing->Dialysis Lyophilization Lyophilize to Obtain Dry Powder Dialysis->Lyophilization

Caption: Workflow for surface modification.

C. Step-by-Step Procedure
  • Nanoparticle Dispersion:

    • Accurately weigh 100 mg of amine-functionalized nanoparticles.

    • Disperse the nanoparticles in 20 mL of 0.1 M MES buffer (pH 6.0) through sonication for 15 minutes to ensure a homogenous suspension.

  • Activation of this compound:

    • In a separate flask, dissolve a 10-fold molar excess of this compound relative to the estimated surface amine groups of the nanoparticles in 10 mL of anhydrous DMF.

    • Add a 1.2-fold molar excess of EDC and NHS (relative to the this compound) to this solution.

    • Stir the mixture at room temperature for 30 minutes in the dark to activate the carboxylic acid group (in situ hydrolysis of one ester group is assumed for this reaction, or a pre-hydrolyzed version can be used).

  • Coupling Reaction:

    • Slowly add the activated this compound solution to the nanoparticle dispersion while stirring.

    • Adjust the pH of the reaction mixture to 7.4 using 0.1 M PBS buffer.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle stirring.[10]

  • Purification:

    • Centrifugation: Pellet the modified nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density; e.g., 15,000 rpm for 30 minutes).[11] Discard the supernatant which contains unreacted reagents.

    • Washing: Resuspend the nanoparticle pellet in 20 mL of DMF and centrifuge again. Repeat this washing step twice more with deionized water to remove any remaining DMF.

    • Dialysis: Resuspend the washed nanoparticles in deionized water and transfer to a dialysis bag with an appropriate molecular weight cut-off (MWCO). Dialyze against a large volume of deionized water for 48 hours, changing the water every 6-8 hours to ensure complete removal of unreacted materials.[10]

  • Final Product:

    • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder.

    • Storage: Store the surface-modified nanoparticles in a desiccator at 4°C to prevent moisture absorption.[10]

III. Characterization: Validating the Modification

A comprehensive characterization is essential to confirm the successful surface modification and to understand the properties of the new nanomaterial.

A. Confirmation of Covalent Attachment
  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present on the nanoparticle surface.[12][13][14] The appearance of characteristic peaks corresponding to the ester carbonyl group (around 1720 cm⁻¹) and aromatic C-H bonds from the this compound on the spectrum of the modified nanoparticles, which are absent in the spectrum of the unmodified nanoparticles, confirms the successful conjugation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solid-state and solution-state NMR can provide detailed structural information about the surface modification.[16] Proton (¹H) NMR of the dissolved modified nanoparticles (if applicable) will show characteristic peaks of the aromatic and ethyl protons of the this compound.

B. Quantification of Surface Coating
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17][18][19] By heating the modified nanoparticles under an inert atmosphere, the organic coating (this compound) will decompose at a specific temperature range. The weight loss observed in this range can be used to quantify the amount of organic material grafted onto the nanoparticle surface.[17][20][21]

C. Physicochemical Properties
  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a liquid dispersion.[22][23][24][25][26] A successful surface modification will likely result in an increase in the hydrodynamic diameter. DLS also provides the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles in a dispersion and is a critical parameter for evaluating colloidal stability.[14] The modification with this compound is expected to alter the zeta potential of the nanoparticles. If the ester groups are hydrolyzed to carboxylic acids, a significant negative shift in the zeta potential will be observed.

D. Expected Quantitative Data
Parameter Unmodified Nanoparticles Modified Nanoparticles Technique
Hydrodynamic DiameterVaries (e.g., 100 nm)Increase of 5-20 nmDLS
Polydispersity Index (PDI)< 0.2< 0.3DLS
Zeta PotentialVaries (e.g., +20 mV for amine-NP)Shift towards neutral or negativeZeta Potential Analyzer
Weight Loss (Organic)< 2%5-15%TGA

Note: The values presented are representative and will vary depending on the core nanoparticle material, size, and the specific reaction conditions.

IV. Conclusion and Future Perspectives

This application note provides a comprehensive guide to the surface modification of nanoparticles with this compound. The detailed protocol, grounded in the rationale behind each experimental choice, is designed to be a robust starting point for researchers. The described characterization techniques are essential for validating the success of the modification and for understanding the properties of the resulting nanomaterial.

The versatility of the isophthalate moiety opens up numerous avenues for further functionalization. The terminal ester groups can be hydrolyzed to carboxylic acids for subsequent conjugation with other molecules via carbodiimide chemistry, or they can be used in transesterification reactions. This adaptability makes this compound-modified nanoparticles a promising platform for a wide range of applications, from targeted drug delivery to advanced materials.

V. References

  • Hillery, A. M. (2018). Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis. Methods in Molecular Biology, 1682, 57-63.

  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis.

  • Bettersize Instruments Ltd. (n.d.). Secret of Dynamic Light Scattering (DLS) for particle size analysis.

  • Wang, Y., & Fu, G. (2015). Research on Surface Modification Methods of Nanoparticles. Atlantis Press.

  • Wyatt Technology. (n.d.). Dynamic light scattering (DLS).

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.

  • JoVE. (n.d.). Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis.

  • Mout R., et al. (2013). Carbodiimide versus Click Chemistry for Nanoparticle Surface Functionalization: A Comparative Study for the Elaboration of Multimodal Superparamagnetic Nanoparticles Targeting αvβ3 Integrins. Langmuir, 29(47), 14639-47.

  • Danaei, M., et al. (2018). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 8(12), 1033.

  • Mahon, E., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst, 144(17), 5147-5155.

  • CD Bioparticles. (2019, December 2). How To Modify The Surface Of Nanoparticles.

  • O'Connell, C. D., et al. (2014). Determination of Nanoparticle Surface Coatings and Nanoparticle Purity Using Microscale Thermogravimetric Analysis. Analytical Chemistry, 86(22), 11096-11103.

  • National Cancer Institute. (n.d.). Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis.

  • PubMed. (2013). Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins.

  • ACS Publications. (2013). Carbodiimide versus Click Chemistry for Nanoparticle Surface Functionalization: A Comparative Study for the Elaboration of Multimodal Superparamagnetic Nanoparticles Targeting αvβ3 Integrins.

  • ResearchGate. (2025). SiO2 nanoparticles modification with polymer using an esterification method at room temperature.

  • ResearchGate. (n.d.). Carbodiimide‐chemistry‐based strategies for functionalization of....

  • ResearchGate. (2025). Esterification of Surface Modified Silver Nanoparticles with n-Butanol.

  • ResearchGate. (2025). Carbodiimide versus Click Chemistry for Nanoparticle Surface Functionalization: A Comparative Study for the Elaboration of Multimodal Superparamagnetic Nanoparticles Targeting ?? v ?? 3 Integrins.

  • MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

  • University of Wisconsin–Madison. (n.d.). Dynamics of Functionalized Nanoparticles by NMR.

  • MDPI. (n.d.). Nanoparticles Composed of β-Cyclodextrin and Sodium p-Styrenesulfonate for the Reversible Symmetric Adsorption of Rhodamine B.

  • ACS Publications. (2015). Characterization of Nanoparticles by Solvent Infrared Spectroscopy.

  • Springer Nature. (n.d.). Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG5-MS.

  • Sanità, G., et al. (2020). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Molecular Biosciences, 7, 587135.

  • BroadPharm. (2022). Silica Nanoparticles Surface Modification.

  • O'Connell, C. D., et al. (2019). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. Analytical and Bioanalytical Chemistry, 411(19), 4467-4498.

  • ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters.

  • CD Bioparticles. (n.d.). Nanoparticle Surface Functionalization-Hydroxylation (-OH).

  • Wurlitzer, L., et al. (2018). Characterization and Applications of Nanoparticles Modified in-Flight with Silica or Silica-Organic Coatings. Coatings, 8(7), 246.

  • MDPI. (n.d.). Remediation of Diethyl Phthalate in Aqueous Effluents with TiO 2 -Supported Rh0 Nanoparticles as Multicatalytic Materials.

  • SciSpace. (2018). Characterization and Applications of Nanoparticles Modified in-Flight with Silica or Silica-Organic Coatings.

  • MDPI. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs.

  • MDPI. (n.d.). Characterization Methods for Nanoparticle–Skin Interactions: An Overview.

  • d'Amone, S., et al. (2021). Optimizing nanoparticle design and surface modification toward clinical translation. WIREs Nanomedicine and Nanobiotechnology, 13(4), e1707.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 5-hydroxyisophthalate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental issues. As Senior Application Scientists, we understand that maximizing yield is not just about following steps but about understanding the causality behind each parameter. This guide is structured to empower you with that understanding.

Synthesis Overview: The Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 5-hydroxyisophthalic acid. This reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Reaction Scheme:

This is a classic equilibrium-controlled reaction. According to Le Chatelier's principle, to achieve a high yield of the desired diethyl ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of one of the reactants (ethanol, which also serves as the solvent) and/or by removing the water as it is formed.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, catalyzed by acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol.

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH EtOH Ethanol (EtOH) Proton_Transfer Protonated Ester Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss Ester + H₂O Proton_Transfer->Water_Loss - H₂O Ester Ester (R-COOEt) H_plus_regen H⁺ (Regenerated)

Caption: Figure 1: Mechanism of Fischer Esterification.

Detailed Experimental Protocol for High-Yield Synthesis

This protocol is an optimized version based on established methods, incorporating best practices for maximizing yield.[1]

Materials & Reagents
  • 5-Hydroxyisophthalic acid (≥98% purity)

  • Absolute Ethanol (Anhydrous, 200 proof)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Setup

A reflux setup equipped with a Dean-Stark trap is highly recommended to remove water azeotropically, which is a key step for driving the reaction to completion.

Experimental_Setup Figure 2: Recommended Reflux Setup with Dean-Stark Trap cluster_flask cluster_trap Flask Round-bottom Flask Heating Mantle Heat DeanStark Dean-Stark Trap Sidearm (for solvent return) Stopcock Collection Arm (Water) Flask->DeanStark:top Vapors Rise DeanStark:arm->Flask Ethanol Returns Condenser Water In Liebig Condenser Water Out DeanStark:top->Condenser Vapors to Condenser ReactionMix ReactionMix Water Water

Caption: Figure 2: Recommended Reflux Setup with Dean-Stark Trap.

Step-by-Step Procedure
  • Charging the Flask: To a 500 mL round-bottom flask, add 5-hydroxyisophthalic acid (e.g., 18.2 g, 0.1 mol).

  • Adding Solvent and Catalyst: Add absolute ethanol (300 mL) and p-toluenesulfonic acid monohydrate (3.8 g, 0.02 mol, 0.2 eq).[1]

  • Setup: Assemble the reflux apparatus with a Dean-Stark trap as shown in Figure 2. Fill the trap with ethanol before starting.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is slow and may require 24-48 hours to reach completion.[1] Water will collect in the bottom of the Dean-Stark trap.

  • Work-up:

    • Once the reaction is complete (TLC shows disappearance of starting material), cool the flask to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Dissolve the oily residue in ethyl acetate (200 mL).

    • Transfer the solution to a separatory funnel and wash it carefully with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and remove any unreacted starting material. Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure to yield the crude product, which should be a white or off-white solid.[1]

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield cluster_causes1 Potential Causes cluster_causes2 Potential Causes Start Low Yield Observed Check_TLC Analyze Reaction TLC Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes No_SM Little or No Starting Material Check_TLC->No_SM No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Workup_Loss Product Loss During Work-up No_SM->Workup_Loss Cause1 Impure Reagents (Wet Ethanol, Bad Acid) Incomplete_Rxn->Cause1 Cause2 Insufficient Time/Temp Incomplete_Rxn->Cause2 Cause3 Water Not Removed Incomplete_Rxn->Cause3 Cause4 Ester Hydrolysis (Aggressive Basic Wash) Workup_Loss->Cause4 Cause5 Product in Aqueous Layer Workup_Loss->Cause5 Cause6 Incomplete Extraction Workup_Loss->Cause6

Caption: Figure 3: Troubleshooting Workflow for Low Yield.

Q1: My reaction yield is very low (<50%). What are the most common causes?

A1: Low yield is the most frequent issue and can be traced to several factors. Systematically check the following:

  • Incomplete Reaction: This is the primary culprit. Fischer esterification is a slow, equilibrium-limited reaction.

    • Solution: Ensure you are refluxing for a sufficient time (24-48 hours). Use TLC to monitor the disappearance of the starting 5-hydroxyisophthalic acid. If the reaction stalls, consider adding a fresh portion of the acid catalyst.

  • Presence of Water: Water is a product of the reaction and its presence will shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous ethanol and a fresh, dry acid catalyst. The most effective solution is to use a Dean-Stark trap to physically remove water from the reaction mixture as it forms.

  • Impure Starting Material: The purity of the 5-hydroxyisophthalic acid is critical.[2] Impurities from its synthesis, such as residual salts or isomeric byproducts, can inhibit the reaction.

    • Solution: Ensure your starting material is of high purity (≥98%). If in doubt, recrystallize it from water before use.

  • Loss During Work-up: The product can be lost during the extraction and washing steps.

    • Solution: Avoid overly aggressive or prolonged washing with the NaHCO₃ solution, as this can cause some hydrolysis of the ester product back to the water-soluble carboxylate. Ensure you perform multiple extractions with ethyl acetate to fully recover the product from the aqueous layer.

Q2: My final product is a sticky oil or gummy solid, not a clean white powder. Why?

A2: This indicates the presence of impurities.

  • Potential Cause: The most likely impurity is the mono-ester (diethyl 5-hydroxy-isophthalate), where only one of the two carboxylic acid groups has been esterified. Unreacted starting material can also contribute.

  • Diagnosis: Check the crude product by ¹H NMR. The spectrum of the pure diethyl ester should show clean, symmetrical signals for the aromatic protons.[1] The presence of additional complex aromatic signals or a broad carboxylic acid proton peak suggests impurities.

  • Solution: The product requires further purification. Column chromatography on silica gel (using a hexanes/ethyl acetate gradient) is effective for separating the di-ester, mono-ester, and starting material. Alternatively, a carefully performed recrystallization may be sufficient.

Q3: The reaction seems to have stalled. TLC analysis shows both starting material and product, and the ratio is not changing over several hours. What should I do?

A3: A stalled reaction points to an issue with the equilibrium or the catalyst.

  • Potential Cause 1: Equilibrium Reached: The concentration of water in the reaction may have reached a point where the forward and reverse reaction rates are equal.

    • Solution: If not already using one, add a Dean-Stark trap to remove water and drive the reaction forward. If a trap is already in use, ensure it is functioning correctly.

  • Potential Cause 2: Catalyst Deactivation: The acid catalyst may have been neutralized or has become inactive.

    • Solution: Add an additional portion of the acid catalyst (e.g., another 0.05-0.1 equivalents) to the refluxing mixture. Be cautious not to add too much, as this can complicate the work-up and potentially lead to side reactions at the phenolic hydroxyl group.

Optimizing for High Yield: Key Parameter Summary

To consistently achieve high yields, focus on controlling the following parameters.

ParameterImpact on YieldRecommendation & Rationale
Starting Material Purity High Use ≥98% pure 5-hydroxyisophthalic acid. Impurities can act as catalyst poisons or lead to side products.[2][3]
Ethanol Excess & Purity High Use a large excess of anhydrous (absolute) ethanol. This serves as both reactant and solvent, pushing the equilibrium towards the product. Water contamination will inhibit the reaction.
Water Removal Critical Use a Dean-Stark trap. Actively removing the water byproduct is the single most effective way to drive the reaction to completion and achieve yields >90%.
Catalyst Loading Moderate Use 0.1-0.2 molar equivalents of a strong acid catalyst (p-TsOH or H₂SO₄). Too little catalyst results in a very slow reaction; too much can cause side reactions and makes the work-up difficult.
Reaction Temperature Moderate Maintain a steady reflux. A temperature that is too low will result in an impractically long reaction time.
Reaction Time High Do not cut the reaction time short. Monitor by TLC until the starting material is consumed (typically 24-48 hours).[1]

Frequently Asked Questions (FAQs)

Q: Can I use a different acid catalyst, like Amberlyst-15? A: Yes, solid acid catalysts like Amberlyst-15 or other ion-exchange resins can be an excellent choice.[4] They offer the significant advantage of being easily filtered off after the reaction, simplifying the work-up as a basic wash is no longer required to remove the catalyst. The reaction kinetics may differ, so optimization of time and catalyst loading would be necessary.

Q: How do I effectively monitor the reaction by TLC? A: Use a mobile phase like 50:50 Hexanes:Ethyl Acetate + 1% Acetic Acid. The starting diacid is very polar and will have a low Rf (near the baseline). The desired diethyl ester product is much less polar and will have a high Rf. The mono-ester intermediate will appear as a spot in between. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q: Can I use this method to synthesize Dimethyl 5-hydroxyisophthalate? A: Absolutely. The same procedure can be followed by simply substituting methanol for ethanol.[5] Due to the lower boiling point of methanol (65 °C), the reflux temperature will be lower. Reaction times may need to be adjusted accordingly. The resulting dimethyl ester is also a common and useful building block.[6][7]

Q: My starting material is 5-bromoisophthalic acid. Can I convert it to the desired product? A: Not directly via this method. You must first synthesize the 5-hydroxyisophthalic acid from 5-bromoisophthalic acid. This is typically done via a copper-catalyzed hydrolysis reaction in an aqueous alkaline solution.[3][8] Once the 5-hydroxyisophthalic acid is prepared and purified, you can proceed with the esterification as described.

References

Technical Support Center: Esterification of 5-Hydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of 5-hydroxyisophthalic acid. As a multifunctional molecule, its reactivity presents unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 5-hydroxyisophthalic acid, focusing on the identification and mitigation of side products.

Issue 1: Low Yield of the Desired Diester and Presence of Starting Material

Question: My reaction is incomplete, and I'm isolating a significant amount of unreacted 5-hydroxyisophthalic acid. What's causing this, and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue in Fischer-Speier esterification, as the reaction is an equilibrium process.[1][2] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.

Probable Causes:

  • Equilibrium Limitations: The reversible nature of the reaction prevents it from going to completion without intervention.[2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Steric Hindrance: While less of a concern with small alcohols like methanol or ethanol, bulkier alcohols can slow down the reaction.[3]

  • Poor Solubility: 5-Hydroxyisophthalic acid has a high melting point and may not be fully soluble in the alcohol at lower temperatures, limiting the reaction rate.[4]

Solutions:

  • Drive the Equilibrium Forward:

    • Use Excess Alcohol: Employing the alcohol as the solvent (a large excess) shifts the equilibrium towards the product side, according to Le Châtelier's principle.[2][5]

    • Water Removal: The most effective way to drive the reaction to completion is to remove water as it forms. This can be achieved by:

      • A Dean-Stark trap: Use a solvent that forms an azeotrope with water, such as toluene or hexane.[5]

      • Drying Agents: The inclusion of molecular sieves in the reaction mixture can sequester water.

  • Optimize Catalyst Concentration:

    • Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[1] The optimal concentration can vary, but a common starting point is 5-10 mol% relative to the carboxylic acid groups.

  • Increase Reaction Temperature:

    • Gently heating the reaction mixture can increase the rate of reaction and improve the solubility of the starting material.[6][7] However, be cautious of excessively high temperatures, which can promote side reactions (see Issue 2).

Issue 2: Formation of an Unexpected, Higher Molecular Weight Impurity

Question: I'm observing a less polar impurity by TLC and a higher molecular weight species by mass spectrometry that I can't account for. What could this be?

Answer:

This is likely due to O-acylation , the esterification of the phenolic hydroxyl group, resulting in a tri-ester. While Fischer esterification is generally chemoselective for carboxylic acids, this selectivity can be compromised under harsh conditions.[1][2]

Probable Causes:

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive phenolic hydroxyl group to react.[6]

  • Prolonged Reaction Time: Extended reaction times, even at moderate temperatures, can lead to the formation of the thermodynamically stable tri-ester.

  • Strong Acid Catalyst: While necessary for the primary reaction, a high concentration of a very strong acid catalyst can also promote O-acylation.

Solutions:

  • Milder Reaction Conditions:

    • Lower the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Alternative Acylating Agents:

    • For highly sensitive substrates where chemoselectivity is paramount, consider alternative esterification methods that are less prone to O-acylation, such as using alkyl halides with a non-acidic base, although this requires protection of the carboxylic acid groups first.[8]

  • Protecting Groups:

    • If O-acylation is a persistent issue and cannot be controlled by adjusting reaction conditions, consider protecting the phenolic hydroxyl group prior to esterification.[3] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers.[3] The protecting group can then be removed after the esterification is complete.

Issue 3: Appearance of Oligomeric or Polymeric Byproducts

Question: My product is a viscous oil or a solid that is difficult to purify, and I suspect the formation of polyesters. How can I avoid this?

Answer:

The formation of polyesters is a significant risk due to the bifunctional nature of 5-hydroxyisophthalic acid (containing both hydroxyl and carboxylic acid groups). This side reaction is particularly favored under conditions that promote intermolecular esterification.

Probable Causes:

  • High Temperatures and Catalyst Concentration: Similar to O-acylation, forcing conditions can drive polyesterification.[9]

  • Insufficient Alcohol: If the alcohol is not present in a large excess, the 5-hydroxyisophthalic acid molecules can react with each other.

Solutions:

  • Maintain a Large Excess of Alcohol: Using the alcohol as the solvent is the most effective way to minimize self-condensation of the 5-hydroxyisophthalic acid. The high concentration of the external alcohol will outcompete the phenolic hydroxyl group of another molecule for reaction with the carboxylic acid groups.

  • Control Reaction Temperature: Avoid excessively high temperatures that can lead to the elimination of the primary alcohol and subsequent polymerization.[9]

  • Purification: If oligomers do form, they can sometimes be removed by column chromatography or precipitation/recrystallization, although this can be challenging.

Diagram of Reaction Pathways

Esterification_Pathways SM 5-Hydroxyisophthalic Acid Monoester Mono-ester SM->Monoester + ROH, H+ Polyester Polyester SM->Polyester High Temp Low [ROH] Monoester->SM + H2O, H+ Diester Desired Diester Monoester->Diester + ROH, H+ Monoester->Polyester High Temp Low [ROH] Diester->Monoester + H2O, H+ Triester Tri-ester (O-acylation) Diester->Triester Harsh Conditions (High Temp, Long Time) ROH R-OH (Alcohol) H2O H2O Catalyst H+ Catalyst

Caption: Reaction pathways in the esterification of 5-hydroxyisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of dimethyl 5-hydroxyisophthalate?

A1: Based on literature procedures for similar compounds, a representative protocol would be:

Experimental Protocol: Synthesis of Dimethyl 5-hydroxyisophthalate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyisophthalic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents, to act as both reactant and solvent) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[3]

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure dimethyl 5-hydroxyisophthalate.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting material and the product. For example, a mixture of ethyl acetate and hexanes. The starting material, being a dicarboxylic acid, will be very polar and should have a low Rf value, while the diester product will be significantly less polar with a higher Rf. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What analytical techniques are best for identifying and quantifying side products?

A3: A combination of chromatographic and spectroscopic techniques is ideal.

TechniqueApplication
HPLC The primary tool for quantifying the purity of your product and identifying impurities. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.[10][11]
GC-MS Useful for identifying volatile impurities and the desired ester, especially if it is sufficiently volatile. The sample may require derivatization to increase volatility.[12][13]
NMR (¹H and ¹³C) Essential for structural confirmation of the desired product and for identifying the structures of isolated impurities.
FT-IR Can be used to confirm the presence of ester carbonyl groups (around 1700-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

Q4: Can I use other alcohols besides methanol or ethanol?

A4: Yes, other primary and secondary alcohols can be used, but you may need to adjust the reaction conditions. Longer chain alcohols may require higher temperatures and longer reaction times. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[1]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No OptimizeEquilibrium Optimize for Equilibrium: - Increase excess of alcohol - Remove water (Dean-Stark) - Increase reaction time/temp moderately Incomplete->OptimizeEquilibrium Yes O_Acylation O-acylation Detected? SideProducts->O_Acylation Yes End Pure Product, High Yield SideProducts->End No OptimizeEquilibrium->Analyze OptimizeCatalyst Check Catalyst: - Ensure sufficient amount - Use fresh catalyst Polyesterification Polyesterification Detected? O_Acylation->Polyesterification No MilderConditions Use Milder Conditions: - Lower temperature - Shorter reaction time O_Acylation->MilderConditions Yes ExcessAlcohol Ensure Large Excess of Alcohol Polyesterification->ExcessAlcohol Yes Polyesterification->End No MilderConditions->Analyze ProtectingGroup Consider Protecting Group for Phenolic -OH ExcessAlcohol->MilderConditions

Caption: Troubleshooting workflow for the esterification of 5-hydroxyisophthalic acid.

References

Technical Support Center: Purification of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Diethyl 5-hydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

Introduction to Purification Challenges

This compound is typically synthesized via the Fischer esterification of 5-hydroxyisophthalic acid with ethanol in the presence of an acid catalyst.[1] While the reaction itself is straightforward, the purification of the final product can present several challenges. The primary difficulties arise from the presence of unreacted starting materials, the formation of a mono-ester byproduct, and the removal of the acid catalyst. The structural similarity of these impurities to the desired product necessitates carefully optimized purification strategies.

This guide will walk you through the identification of common issues and provide robust protocols for recrystallization and column chromatography to achieve high purity this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, offering explanations of the underlying causes and actionable solutions.

Problem 1: Low Yield of Isolated Product After Workup

Question: After quenching my reaction and performing an aqueous workup, I'm getting a significantly lower yield than expected. What could be the cause?

Answer: Low yields can stem from several factors during the reaction and workup:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[2] To drive the reaction to completion, it is crucial to use a large excess of ethanol and/or remove the water formed during the reaction.[2] If the reaction has not reached completion, a significant amount of the starting material, 5-hydroxyisophthalic acid, and the mono-ethyl ester will remain.

  • Hydrolysis During Workup: Although esters are generally stable, prolonged exposure to acidic or basic aqueous conditions during the workup, especially at elevated temperatures, can lead to hydrolysis back to the carboxylic acid.

  • Losses During Extraction: this compound has some water solubility, although less than its diacid precursor. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are necessary to ensure complete recovery from the aqueous layer. Emulsion formation during extraction can also lead to product loss.

Solutions:

  • Driving the Equilibrium: Use ethanol as the solvent to ensure a large excess is present.[2] Alternatively, a Dean-Stark apparatus can be used to remove water azeotropically.[2]

  • Neutralization and Extraction: After the reaction, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution.[3][4] Perform extractions promptly and avoid vigorous shaking that can lead to stable emulsions. Use a saturated brine solution in the final wash to help break emulsions and reduce the solubility of the organic product in the aqueous layer.[5]

Problem 2: Product Contaminated with Starting Material (5-Hydroxyisophthalic Acid)

Question: My final product shows the presence of the starting material, 5-hydroxyisophthalic acid, upon analysis (e.g., by TLC or NMR). How can I remove it?

Answer: 5-Hydroxyisophthalic acid is a dicarboxylic acid and is therefore significantly more polar and acidic than the desired diethyl ester. This difference in properties can be exploited for its removal.

  • Causality: The presence of the starting material is a clear indication of an incomplete reaction.

  • Purification Strategy:

    • Aqueous Wash: A thorough wash of the organic extract with a mild base, such as a saturated sodium bicarbonate solution, is highly effective.[3][4] The acidic 5-hydroxyisophthalic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed, while the neutral ester remains in the organic layer. You will observe effervescence (CO2 evolution) during this wash, which will cease once all the acidic components are neutralized.[5]

    • Recrystallization: If the contamination is minor, recrystallization can be effective. 5-Hydroxyisophthalic acid has very low solubility in many organic solvents in which this compound is soluble.

    • Column Chromatography: If the above methods are insufficient, column chromatography provides a more rigorous separation. Due to its high polarity, 5-hydroxyisophthalic acid will have a very low Rf value and will remain at or near the baseline on the TLC plate in typical solvent systems used for the ester, allowing for easy separation.

Problem 3: Presence of the Mono-ester Impurity

Question: I've managed to remove the starting diacid, but I still see an impurity that I suspect is the mono-ethyl 5-hydroxyisophthalate. How can I separate this from my final product?

Answer: The mono-ester is an intermediate in the esterification reaction and its presence also indicates an incomplete reaction. Its properties are intermediate between the diacid and the diester, making its removal more challenging than the starting material.

  • Causality: Insufficient reaction time or catalyst concentration can lead to the accumulation of the mono-ester.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the mono-ester from the desired di-ester. The mono-ester, with its free carboxylic acid group, is more polar than the di-ester. Therefore, on a normal-phase silica gel column, the di-ester will elute first (higher Rf value), followed by the mono-ester (lower Rf value). A solvent system of ethyl acetate in hexanes is a good starting point for developing the separation.

    • Recrystallization: While more challenging than for removing the diacid, carefully optimized recrystallization may be successful. The difference in solubility and crystal packing between the mono- and di-esters can be exploited. This will likely require careful solvent selection and may involve multiple recrystallization steps.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on literature for similar compounds and general principles, a good starting point for the recrystallization of this compound is ethanol.[6] A general procedure would be to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Other solvent systems to consider are mixtures of ethyl acetate and hexanes, or diethyl ether.[7]

Q2: How can I monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A2: TLC is an invaluable tool for monitoring the purification. A common solvent system for aromatic esters is a mixture of ethyl acetate and hexanes.[8] You can start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity as needed. The expected order of elution (and increasing Rf values) on a silica gel plate will be:

  • 5-Hydroxyisophthalic acid: (Lowest Rf, likely at the baseline)

  • Mono-ethyl 5-hydroxyisophthalate: (Intermediate Rf)

  • This compound: (Highest Rf)

For visualization, UV light is a non-destructive method if the compound is UV active.[9] Staining with a potassium permanganate solution can also be used, which will react with the hydroxyl group and any residual starting material. A ferric chloride stain can be used to specifically visualize the phenolic hydroxyl group.[9]

Q3: What are the key parameters to control during column chromatography for optimal separation?

A3: For successful column chromatography, consider the following:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexanes). This will allow for the elution of the less polar di-ester first, followed by the more polar mono-ester.

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane before loading it onto the column.

Q4: My purified product has a pink or brownish tint. What is the cause and how can I remove it?

A4: Phenolic compounds can be susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and high temperatures, especially if trace metal impurities are present. To decolorize the product, you can try treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite before recrystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities like unreacted 5-hydroxyisophthalic acid and the acid catalyst.

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate. Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from the evolved CO2 gas. Continue washing until no more gas evolution is observed.

  • Wash the organic layer with water, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: General Recrystallization Procedure

This is a general guideline; the optimal solvent and volumes should be determined experimentally on a small scale first.

  • Place the crude this compound in a flask.

  • Add a small amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Add more hot solvent in small portions until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: General Flash Column Chromatography Procedure

This protocol provides a starting point for the chromatographic purification of this compound.

  • TLC Analysis: Determine an appropriate solvent system by TLC that gives a good separation between the desired product and impurities (aim for an Rf of ~0.3 for the product). A good starting point is 20-30% ethyl acetate in hexanes.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification Workflow

Purification_Workflow Crude_Product Crude Diethyl 5-hydroxyisophthalate Acid_Base_Wash Acid-Base Wash (NaHCO3 solution) Crude_Product->Acid_Base_Wash Removes acidic impurities Recrystallization Recrystallization (e.g., Ethanol) Acid_Base_Wash->Recrystallization Further purification Column_Chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) Acid_Base_Wash->Column_Chromatography For difficult separations Pure_Product Pure Diethyl 5-hydroxyisophthalate Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A typical workflow for the purification of this compound.

Impurity Relationship and Removal

Impurity_Removal cluster_impurities Common Impurities cluster_purification Purification Methods 5-Hydroxyisophthalic_Acid 5-Hydroxyisophthalic Acid (High Polarity, Acidic) Acid_Base_Wash Acid-Base Wash 5-Hydroxyisophthalic_Acid->Acid_Base_Wash Highly Effective Column_Chromatography Column Chromatography 5-Hydroxyisophthalic_Acid->Column_Chromatography Effective Mono-ethyl_Ester Mono-ethyl Ester (Intermediate Polarity, Acidic) Mono-ethyl_Ester->Column_Chromatography Most Effective Recrystallization Recrystallization Mono-ethyl_Ester->Recrystallization Potentially Effective

Caption: Relationship between impurities and effective removal methods.

References

Technical Support Center: Optimization of Reaction Conditions for Diethyl 5-hydroxyisophthalate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the polymerization of Diethyl 5-hydroxyisophthalate (DEHIP). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer to create functional polyesters. The inherent characteristics of DEHIP, possessing both ester groups for transesterification and a phenolic hydroxyl group for chain growth, present unique opportunities and challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of your experiments and achieve optimal results.

Section 1: Frequently Asked Questions - Foundational Concepts

This section addresses fundamental questions regarding the properties of DEHIP and the principles of its polymerization.

Q1: What are the key reactive groups on this compound and how do they influence polymerization?

A1: this compound (DEHIP), with the chemical formula HOC₆H₃-1,3-(CO₂C₂H₅)₂, has two primary types of reactive sites. The two diethyl ester groups are susceptible to transesterification with a suitable diol co-monomer. The single phenolic hydroxyl group is less reactive than a primary aliphatic alcohol but can participate in esterification or transesterification reactions, allowing DEHIP to act as a trifunctional monomer or as a functional end-capper depending on the reaction scheme. This phenolic group is critical for introducing functionality into the polymer backbone.

Q2: Why is the phenolic hydroxyl group on DEHIP less reactive in esterification compared to an aliphatic alcohol?

A2: The hydroxyl group in phenols is directly attached to the benzene ring. The oxygen atom's lone pair of electrons delocalizes into the aromatic pi-system, creating a stronger C-O bond with partial double-bond character. This resonance stabilization makes the oxygen less nucleophilic and therefore less reactive towards esterification compared to the localized electron pair on an aliphatic alcohol.[1] Consequently, harsher reaction conditions, such as higher temperatures or more active catalysts, are often required to achieve high conversion rates.[2][3]

Q3: Can I polymerize DEHIP without a co-monomer?

A3: Self-condensation of DEHIP is challenging and generally not the preferred route. The reaction would require the phenolic hydroxyl of one molecule to react with an ester group of another. Due to the lower reactivity of the phenolic hydroxyl, this process requires high temperatures, which can lead to side reactions and discoloration. A more common and controllable approach is to use a diol co-monomer (e.g., 1,4-butanediol, ethylene glycol) to react with the diethyl ester groups of DEHIP in a transesterification reaction.

Q4: What is the difference between melt polymerization and solution polymerization for this system?

A4: Both melt and solution polymerization are viable methods, but the choice depends on the desired polymer properties and the scale of the reaction.

FeatureMelt PolymerizationSolution Polymerization
Process Monomers are heated above their melting points in the absence of a solvent.Monomers are dissolved in a high-boiling, inert solvent.
Temperature High (typically >180°C)Lower, determined by solvent boiling point.
Advantages Solvent-free ("green"), high reaction rates, direct path to high molecular weight.Better temperature control, reduced viscosity, lower risk of thermal degradation and side reactions.
Disadvantages High viscosity can limit molecular weight, risk of thermal degradation and discoloration.[4]Requires solvent removal and recycling, potentially lower reaction rates, solvent may be difficult to remove completely.
Best For High molecular weight amorphous or semi-crystalline polyesters.Heat-sensitive monomers or when precise control over the reaction is critical.

Section 2: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Monomer Purity and Handling

Causality: Impurities in the monomer, such as residual acid from synthesis or moisture, can act as chain terminators or promote side reactions, preventing the formation of high molecular weight polymer. Ensuring monomer purity is a critical first step.

Step-by-Step Methodology:

  • Visual Inspection: Visually inspect the DEHIP monomer. It should be a white to off-white solid. Significant discoloration may indicate degradation.

  • Melting Point Determination: Measure the melting point of the DEHIP. The literature value for the related Dimethyl 5-hydroxyisophthalate is 162-164°C. A broad or depressed melting range suggests impurities.

  • Recrystallization (if necessary): If the monomer is impure, recrystallize it from a suitable solvent system (e.g., ethanol/water or toluene).

  • Drying: Dry the purified monomer under vacuum at a temperature below its melting point (e.g., 60-80°C) for at least 12-24 hours to remove residual solvent and moisture.

  • Storage: Store the purified, dry monomer in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Protocol 2: General Two-Stage Melt Polycondensation

Causality: A two-stage process is standard for polycondensation.[5] The first stage, transesterification, generates the initial oligomers at atmospheric pressure. The second stage applies high vacuum at elevated temperatures to drive the reversible reaction forward by efficiently removing the condensation byproduct (e.g., ethanol), thereby building high molecular weight polymer according to Le Châtelier's principle.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a condenser/distillate collection flask. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the reactor with stoichiometric amounts of DEHIP and the chosen diol co-monomer (e.g., 1.0:1.05 molar ratio). Add the catalyst (e.g., 200-500 ppm of Antimony(III) oxide or Titanium(IV) isopropoxide).

  • Stage 1: Transesterification:

    • Begin stirring and purge the system with dry, inert gas (e.g., nitrogen) for 15-30 minutes.

    • Heat the reactor to 180-200°C under a gentle nitrogen flow.

    • Maintain this temperature for 2-4 hours, or until the collection of the ethanol byproduct ceases. The reaction mixture should become clear and homogenous.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously and slowly, reduce the pressure from atmospheric to <1 mbar over 1-2 hours.[2] This slow reduction prevents excessive foaming of the oligomers.

    • Continue the reaction under high vacuum. The viscosity of the melt will increase significantly. The required time can range from 3 to 8 hours, depending on the target molecular weight.

  • Reaction Termination & Recovery:

    • Cool the reactor to below 100°C before venting with nitrogen.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform, THF) and precipitate it into a non-solvent (e.g., cold methanol) to purify it.

    • Collect the purified polymer by filtration and dry it under vacuum.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of DEHIP.

Problem Potential Cause(s) Recommended Solution(s)
1. Low Molecular Weight / Incomplete Reaction a. Impure Monomers (moisture, acidic/basic impurities).b. Incorrect Stoichiometry.c. Inefficient Catalyst or Catalyst Poisoning.d. Inadequate Vacuum during Polycondensation.e. Insufficient Reaction Time or Temperature.a. Recrystallize and thoroughly dry monomers before use.b. Accurately weigh monomers; consider a slight excess of the more volatile diol (e.g., 5 mol%) to compensate for losses.[5]c. Use a fresh, active catalyst. Ensure monomers are free of impurities that could deactivate the catalyst.d. Ensure your vacuum system can achieve and maintain a pressure below 1 mbar. Check for leaks.e. Monitor the reaction viscosity. If it plateaus, consider increasing the temperature slightly (e.g., by 10°C) or extending the reaction time.
2. Polymer Discoloration (Yellowing/Browning) a. Thermal Degradation or Oxidation at High Temperatures.b. Side reactions involving the phenolic hydroxyl group.c. Impurities in the monomer or catalyst.a. Lower the polymerization temperature if possible. Minimize reaction time at the highest temperature. Ensure a constant, high-purity inert gas blanket during Stage 1.b. Consider adding a small amount of an antioxidant or thermal stabilizer (e.g., phosphite-based stabilizers) at the beginning of the reaction.c. Use high-purity monomers and catalysts. Some catalysts are more prone to causing discoloration than others.
3. Gelation or Cross-linking a. DEHIP acting as a trifunctional monomer.b. Uncontrolled side reactions at high temperatures.c. Presence of polyfunctional impurities.a. This is an inherent risk if the phenolic -OH group reacts extensively. Carefully control stoichiometry and reaction conditions to favor linear chain growth. Solution polymerization can mitigate this by allowing for lower temperatures. b. Avoid excessive temperatures or prolonged reaction times, which can promote side reactions like etherification or radical processes.[6]c. Ensure the purity of all monomers.
4. Poor Solubility of the Final Polymer a. High degree of crystallinity.b. Cross-linking (see Problem 3).c. Very high molecular weight.a. This is an intrinsic property of the polymer structure. Try a wider range of solvents or heating to aid dissolution.b. If the polymer swells but does not dissolve, it is likely cross-linked. Re-evaluate and optimize reaction conditions to prevent gelation.c. While desirable, very high Mw polymers can be difficult to dissolve. Use techniques like gentle heating and extended stirring.
5. Inconsistent Batch-to-Batch Results a. Variations in monomer purity/moisture content.b. Inconsistent heating/stirring rates.c. Leaks in the vacuum/inert gas system.a. Standardize your monomer purification and drying protocol.b. Use a temperature controller with a thermocouple placed in the reaction mixture and a calibrated mechanical stirrer for reproducible conditions.c. Regularly check your system for leaks to ensure a consistent reaction environment.

Section 4: Visualizations and Data

Experimental Workflow

The following diagram outlines the general workflow for a successful polymerization experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Monomer_Purity Monomer Purity Check (e.g., Melting Point) Drying Vacuum Drying Monomer_Purity->Drying Reactor_Setup Reactor Setup & Inert Purge Drying->Reactor_Setup Stage1 Stage 1: Transesterification (Atmospheric Pressure) Reactor_Setup->Stage1 Stage2 Stage 2: Polycondensation (High Vacuum) Stage1->Stage2 Purification Dissolution & Precipitation Stage2->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization

Caption: General experimental workflow for DEHIP polymerization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with low molecular weight.

Troubleshooting Start Problem: Low Molecular Weight Check_Stoichiometry Stoichiometry Correct? Start->Check_Stoichiometry Check_Purity Monomers Pure & Dry? Check_Stoichiometry->Check_Purity Yes Fix_Stoichiometry Action: Recalculate & Rerun with slight diol excess Check_Stoichiometry->Fix_Stoichiometry No Check_Vacuum Vacuum < 1 mbar? Check_Purity->Check_Vacuum Yes Fix_Purity Action: Purify & Thoroughly Dry Monomers Check_Purity->Fix_Purity No Check_Time_Temp Time/Temp Sufficient? Check_Vacuum->Check_Time_Temp Yes Fix_Vacuum Action: Check System for Leaks, Improve Vacuum Pump Check_Vacuum->Fix_Vacuum No Fix_Time_Temp Action: Extend Time or Increase Temperature Cautiously Check_Time_Temp->Fix_Time_Temp No Success High Mw Achieved Check_Time_Temp->Success Yes Fix_Stoichiometry->Start Fix_Purity->Start Fix_Vacuum->Start Fix_Time_Temp->Start

Caption: Decision tree for troubleshooting low polymer molecular weight.

References

Preventing side reactions during the synthesis of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Diethyl 5-hydroxyisophthalate

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its bifunctional nature, possessing both reactive hydroxyl and ester groups, makes it an attractive intermediate. However, this same reactivity presents significant challenges during its synthesis, primarily via the Fischer-Speier esterification of 5-hydroxyisophthalic acid. Researchers frequently encounter issues with incomplete reactions, product degradation, and the formation of persistent impurities that complicate purification and compromise final product quality.

This guide provides a troubleshooting framework structured as a series of frequently asked questions. It moves beyond simple procedural steps to explain the underlying chemical principles, offering field-tested solutions to common synthetic roadblocks.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low, and I recover a significant amount of starting material. What are the primary causes of this incomplete esterification?

Answer: This is the most common issue and typically points to an unfavorable reaction equilibrium. The Fischer-Speier esterification is a reversible process. To drive the reaction towards the product (the diester), you must actively remove the water byproduct as it forms.

Causality and Strategic Solutions:

  • Inefficient Water Removal: The presence of water in the reaction mixture will push the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution: Employ a Dean-Stark apparatus. This is the most effective method for physically sequestering water from the reaction mixture. Toluene or a similar azeotrope-forming solvent is essential. Ensure the solvent is refluxing vigorously enough to carry water vapor into the trap.

  • Insufficient or Inappropriate Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

    • Solution: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). PTSA is often preferred as it is a solid, making it easier to handle, and can sometimes lead to cleaner reactions. A typical catalytic loading is 1-5 mol% relative to the starting diacid.

  • Suboptimal Reagent Stoichiometry & Concentration: While ethanol is the reagent, it also often serves as the solvent. Using an insufficient amount will not only limit the reaction rate but also fail to effectively drive the equilibrium forward.

    • Solution: Use a large excess of ethanol. This serves a dual purpose: it acts as the solvent to ensure all reagents are dissolved, and its high concentration favors the forward reaction.

G cluster_equilibrium Reaction Equilibrium cluster_solution Driving the Equilibrium Diacid 5-Hydroxyisophthalic Acid + Ethanol Diester This compound + Water Diacid->Diester Esterification (Forward Reaction) Diester->Diacid Hydrolysis (Reverse Reaction) DeanStark Remove Water (Dean-Stark Trap) ExcessEtOH Increase Ethanol (Large Excess) Catalyst Add Acid Catalyst (H₂SO₄ or PTSA) G MainProduct This compound (Desired Product) SideProduct Diethyl 5-ethoxyisophthalate (Ether Impurity) MainProduct->SideProduct O-alkylation Reagents Ethanol (EtOH) + Acid Catalyst (H⁺) Reagents->SideProduct

Troubleshooting low yield in Diethyl 5-hydroxyisophthalate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 5-hydroxyisophthalate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, particularly in achieving high yields. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.

Troubleshooting Guide: Low Yield in this compound Reactions

Low yield is the most frequently encountered issue in the Fischer esterification of 5-hydroxyisophthalic acid. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve the underlying causes.

Q1: My reaction has run for the prescribed 48 hours with reflux, but TLC analysis shows a significant amount of starting material remaining. What is causing the incomplete conversion?

A1: Incomplete conversion is a classic sign that the reaction equilibrium is not sufficiently shifted towards the product side. The Fischer esterification is a reversible process where water is produced as a byproduct.[1][2] According to Le Châtelier's principle, the accumulation of water will drive the reaction backward, preventing the complete consumption of the starting 5-hydroxyisophthalic acid.

Causality and Troubleshooting Steps:

  • Ineffective Water Removal: The primary culprit is often the presence of water.

    • Diagnosis: Were the ethanol and solvent (if any) anhydrous? Was the glassware thoroughly dried before use?

    • Solution: Employ methods to actively remove water as it forms. A common laboratory technique is to use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene. As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, while the denser toluene returns to the reaction flask, physically removing the water and driving the reaction to completion.

  • Insufficient Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) may be old, hydrated, or used in insufficient quantity. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

    • Diagnosis: Check the age and storage conditions of your acid catalyst.

    • Solution: Use a fresh, anhydrous grade of the acid catalyst. Ensure you are using an appropriate catalytic amount, typically 1-5 mol% relative to the limiting reagent.

  • Suboptimal Temperature: While reflux is standard, the temperature might not be high enough if using a lower-boiling solvent or if the heating mantle is not calibrated correctly.

    • Diagnosis: Measure the temperature of the reaction mixture directly.

    • Solution: Ensure the reaction is maintaining a vigorous reflux. For the esterification of 5-hydroxyisophthalic acid with ethanol, a reaction temperature around 78-80°C should be maintained.[3]

G start Low Conversion by TLC check_water Assess Water Removal Strategy start->check_water check_catalyst Evaluate Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature start->check_temp dean_stark Implement Dean-Stark Trap Use Anhydrous Reagents check_water->dean_stark Water present? fresh_catalyst Use Fresh, Anhydrous Catalyst Optimize Loading (1-5 mol%) check_catalyst->fresh_catalyst Catalyst suspect? adjust_temp Ensure Vigorous Reflux Calibrate Heating Source check_temp->adjust_temp Temp low? rerun Re-run Reaction & Monitor dean_stark->rerun fresh_catalyst->rerun adjust_temp->rerun

Caption: Troubleshooting decision tree for incomplete conversion.

Q2: The reaction appears complete, but my isolated yield is very low after the workup procedure. Where could my product be going?

A2: Product loss during workup and purification is a common issue, especially if the protocol is not optimized for the specific properties of this compound.

Potential Causes and Solutions:

  • Loss During Aqueous Wash: this compound, while primarily organic-soluble, has polar functional groups (-OH, esters) that can impart slight water solubility. This can be exacerbated if large volumes of water are used during the workup or if emulsions form.

    • Protocol: After neutralizing the acid catalyst with a sodium bicarbonate solution, minimize the amount of water used for subsequent washes.[3] Use brine (saturated NaCl solution) for the final wash; this decreases the solubility of organic compounds in the aqueous layer and helps to break emulsions.

    • Self-Validation: After separation, re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine all organic extracts before drying and evaporation.

  • Incomplete Extraction: The product may not have been fully extracted from the reaction mixture into the organic solvent during the initial steps of the workup.

    • Protocol: Ensure thorough mixing in the separatory funnel. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume, as this is more efficient.

  • Premature Product Precipitation: If the reaction mixture is cooled too rapidly or if the pH changes drastically during neutralization, the product could precipitate out and be lost on filter paper or glassware.

    • Protocol: Perform the neutralization step carefully and slowly. Ensure all solids are dissolved in the organic solvent before proceeding with the washes.

StepStandard ProtocolOptimized Protocol for Higher RecoveryRationale
Neutralization Add 100 mL of NaHCO₃ solution.Add NaHCO₃ solution portion-wise until effervescence ceases.Avoids large pH swings and potential precipitation.
Extraction Extract once with 150 mL Ethyl Acetate.Extract 3 times with 50 mL Ethyl Acetate each.More efficient at recovering product from the aqueous phase.
Washing Wash with 2 x 100 mL deionized water.Wash with 1 x 50 mL deionized water, then 1 x 50 mL brine.Brine reduces product solubility in the aqueous layer.[3]
Aqueous Layer Discard aqueous layers.Re-extract combined aqueous layers with 1 x 30 mL Ethyl Acetate.Recovers product that may have partitioned into the aqueous phase.

Frequently Asked Questions (FAQs)

Q: What is the overall reaction scheme for this synthesis?

A: The synthesis is a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

G cluster_products Products compound1 5-Hydroxyisophthalic Acid (C₈H₆O₅) reflux Reflux (Δ) plus1 + compound2 Ethanol (C₂H₅OH) (Excess) catalyst [H⁺ Catalyst] (e.g., p-TsOH) compound2->catalyst product This compound (C₁₂H₁₄O₅) plus2 + water Water (H₂O) catalyst->product

Caption: Fischer esterification of 5-hydroxyisophthalic acid.

Q: Are there any significant side reactions I should be aware of?

A: While the Fischer esterification is generally clean, side reactions can occur under non-optimal conditions, further reducing the yield of the desired product.

  • Dehydration of Ethanol: At excessively high temperatures and with strong dehydrating acids like concentrated sulfuric acid, ethanol can dehydrate to form diethyl ether. This consumes the alcohol reactant. Using a milder acid catalyst like p-toluenesulfonic acid can mitigate this.

  • O-Alkylation of the Phenolic Hydroxyl: While less likely under these conditions compared to the esterification of the carboxylic acids, it is a theoretical possibility that the phenolic -OH group could be etherified by ethanol. This is generally disfavored.

  • Polymerization/Self-Condensation: At high temperatures, dicarboxylic acids can sometimes undergo intermolecular dehydration to form anhydrides or polyesters. This is a minor pathway but can contribute to the formation of intractable baseline material seen on TLC.

G ethanol 2x Ethanol ether Diethyl Ether ethanol->ether Dehydration (H₂SO₄, High Temp) reactants 5-Hydroxyisophthalic Acid + Ethanol product Desired Product: This compound reactants->product Main Reaction (Fischer Esterification) polymer Polymer/Anhydride reactants->polymer Self-Condensation (High Temp)

Caption: Potential side reactions in the synthesis.

Q: What is the best method to purify the final product?

A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization is an excellent choice. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined empirically. This compound is reported as a white solid, making this a viable method.[3]

  • Column Chromatography: For small-scale reactions or to separate impurities with similar polarity to the product, silica gel column chromatography is the most effective method. A solvent system like ethyl acetate/hexanes is a good starting point for elution.

  • Distillation: While esters can be purified by distillation, this is generally reserved for liquid products or those that are thermally stable at high temperatures under vacuum.[4] Given the solid nature of the product, this is less common.

Experimental Protocol: Fischer Esterification of 5-Hydroxyisophthalic Acid

This protocol is a self-validating system that includes checkpoints for monitoring progress.

  • Reaction Setup:

    • To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add 5-hydroxyisophthalic acid (e.g., 33.8 mmol, 1.0 equiv).[3]

    • Add anhydrous ethanol (800 mL) and p-toluenesulfonic acid monohydrate (14 mmol, 0.4 equiv).[3]

    • Note on Causality: A large excess of ethanol is used to shift the equilibrium towards the product side. Anhydrous conditions are critical to prevent the reverse reaction.[1]

  • Reaction Execution:

    • Heat the mixture to a steady reflux using a heating mantle.

    • Stir the reaction vigorously for 24-48 hours.

    • Validation Checkpoint: After 24 hours, take a small aliquot, neutralize it, and analyze by TLC (e.g., 30% ethyl acetate in hexanes) to check for the disappearance of the starting material spot. Continue reflux if a significant amount of starting material remains.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (e.g., 200 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL or until bubbling stops), deionized water (1 x 50 mL), and brine (1 x 50 mL).[3]

    • Validation Checkpoint: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[3]

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system or by column chromatography to obtain pure this compound.

References

Removal of unreacted starting materials from Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the critical post-synthesis step: the removal of unreacted starting materials from Diethyl 5-hydroxyisophthalate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The primary impurities are typically the unreacted starting materials from the Fischer esterification reaction. This includes:

  • 5-Hydroxyisophthalic Acid: The di-acid starting material is significantly more polar than the desired diethyl ester product.[1][2][3] Its presence is common if the reaction has not gone to completion.

  • Ethanol: Often used in excess to drive the esterification equilibrium, residual ethanol is a volatile impurity.[4][5][6][7]

  • Acid Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are used to catalyze the reaction and must be neutralized and removed.

  • Mono-esterified byproduct: Depending on reaction conditions, some amount of the mono-ethyl ester of 5-hydroxyisophthalic acid may also be present as a byproduct.

Q2: My reaction is complete. What is the very first step I should take to begin purification?

The first step is to neutralize the acid catalyst and perform an initial workup to remove the bulk of water-soluble impurities. After cooling the reaction mixture, the solvent (often excess ethanol) should be removed under reduced pressure using a rotary evaporator. The resulting crude residue should then be redissolved in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), in preparation for a liquid-liquid extraction.[8]

Q3: How do I choose the best purification method for my crude product?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • If your crude product is an oil or a viscous liquid: A liquid-liquid extraction followed by column chromatography is the most effective approach.

  • If your crude product is a solid but contains significant impurities: A liquid-liquid extraction is a crucial first step to remove the majority of the acidic starting material. The resulting solid can then be further purified by recrystallization or a quick silica plug.

  • If your crude product is a mostly pure solid with minor impurities: Recrystallization is often sufficient to achieve high purity.

The workflow below illustrates this decision-making process.

Purification_Decision_Tree Start Reaction Workup Complete (Crude Product Obtained) CheckState What is the physical state of the crude product? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Solid Oil Oil / Viscous Liquid CheckState->Oil Oil Extraction1 Perform Liquid-Liquid Extraction (Basic Wash) Solid->Extraction1 Extraction2 Perform Liquid-Liquid Extraction (Basic Wash) Oil->Extraction2 Recrystallize Purify by Recrystallization Extraction1->Recrystallize Chromatography Purify by Column Chromatography Extraction2->Chromatography End Pure Diethyl 5-hydroxyisophthalate Chromatography->End Recrystallize->End

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem 1: My TLC/NMR analysis shows significant 5-hydroxyisophthalic acid contamination even after an aqueous workup.

Probable Cause: This issue arises from an inefficient liquid-liquid extraction, specifically the failure to effectively deprotonate and transfer the acidic starting material into the aqueous phase. 5-Hydroxyisophthalic acid has two carboxylic acid groups and a phenolic hydroxyl group, making it highly acidic and water-soluble upon deprotonation.[1][9] An insufficient amount or concentration of base will lead to incomplete deprotonation, leaving a substantial portion of the starting material in the organic layer.

Solution: Optimized Liquid-Liquid Extraction Protocol

This protocol ensures the complete removal of acidic impurities.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude reaction residue in ethyl acetate. Ethyl acetate is an excellent choice as it is a good solvent for the desired ester product, has limited miscibility with water, and is less dense than water, simplifying separations.[10][11][12][13]

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use at least two separate washes.

    • Causality: The bicarbonate solution is basic enough to deprotonate the carboxylic acids of the starting material, forming the highly water-soluble sodium carboxylate salt. This salt will partition exclusively into the aqueous layer. You will observe CO₂ evolution (bubbling) as the bicarbonate neutralizes the strong acid catalyst and the carboxylic acids; continue to wash until bubbling ceases.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).

    • Causality: This step removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and initiating the drying process.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, now largely free of acidic impurities.

Problem 2: My crude product is a non-crystalline oil. How can I effectively purify it?

Probable Cause: The presence of residual solvents or impurities can inhibit crystallization, resulting in an oil. For such samples, column chromatography is the most robust purification method, as it separates compounds based on their differential adsorption to a stationary phase. The desired product, this compound, is significantly less polar than the 5-hydroxyisophthalic acid starting material.

Solution: Flash Column Chromatography Protocol

Step-by-Step Methodology:

  • Select Stationary Phase: Use silica gel (SiO₂) as the standard stationary phase.

  • Determine Eluent System: The key to successful chromatography is selecting an appropriate mobile phase (eluent). This is done using Thin Layer Chromatography (TLC).

    • A good starting point for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[14][15][16][17][18]

    • Test different ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Pack the Column: Pack the chromatography column with silica gel using your chosen eluent system (wet-packing is recommended).[19]

  • Load the Sample: Dissolve your crude oil in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM)[20][21][22][23] and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. This "dry-loading" technique typically results in better separation.

  • Elute and Collect: Run the column by passing the eluent through, collecting fractions. Monitor the elution process using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent via rotary evaporation to yield the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Find Eluent System (e.g., EtOAc/Hexanes) Pack 2. Pack Silica Column with Eluent TLC->Pack Load 3. Load Crude Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for flash column chromatography.

Problem 3: My recrystallization attempt failed; the product oiled out or the yield is very low.

Probable Cause: Recrystallization failure is almost always due to an inappropriate choice of solvent. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the product "oils out," it means it is coming out of solution above its melting point, often because the solvent's boiling point is too high or the solution is too concentrated. Low yield suggests the product has significant solubility in the solvent even at low temperatures.

Solution: Systematic Solvent Selection for Recrystallization

Step-by-Step Methodology:

  • Single Solvent Screening: Test the solubility of a small amount of your crude solid in various solvents at room temperature and upon heating. Good candidates might include ethanol, isopropanol, ethyl acetate, or toluene.

  • Mixed Solvent System: A powerful technique is to use a binary solvent system. This involves one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent").

    • A common and effective pair for a moderately polar compound like this compound is Ethyl Acetate/Hexanes .

  • Protocol for Ethyl Acetate/Hexanes Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethyl acetate to create a saturated solution. b. While the solution is still hot, slowly add hexanes dropwise until you see persistent cloudiness (turbidity). c. Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again. d. Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes. g. Dry the crystals under vacuum.

Data Summary Tables

Table 1: Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Solubility Characteristics
This compound 238.24[24]-Soluble in common organic solvents (EtOAc, DCM, Ether).[8]
5-Hydroxyisophthalic Acid 182.13[2][3][25]298-302[3]Soluble in polar solvents like ethanol and water; soluble in aqueous base.[1][9]
Dimethyl 5-hydroxyisophthalate *210.18[26]162-164[26]Soluble in water.[26]

*Data for the dimethyl ester is provided for property comparison.

Table 2: Properties of Common Purification Solvents

SolventBoiling Point (°C)Density (g/mL)PolarityNotes
Ethyl Acetate (EtOAc) 77.1[10][11][12]0.902[13]Polar AproticExcellent solvent for extraction and chromatography.[10]
Hexanes ~69[18]~0.66[14]Non-polarUsed as the non-polar component in chromatography and recrystallization.[14][15][16][17]
Dichloromethane (DCM) 39.8 - 40[20]1.325[20]Polar AproticGood for dissolving crude product for column loading; denser than water.[21][22][23]
Ethanol (EtOH) 78.2 - 78.5[4][5][6]0.789[6]Polar ProticStarting material; can be used as a recrystallization solvent. Miscible with water.[7]
Diethyl Ether 34.6[27][28]0.713[28]Non-polarHighly volatile and flammable; good solvent but requires caution.[27][29][30][31]

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Diethyl 5-hydroxyisophthalate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of Synthetic Strategies

This compound is a valuable trifunctional building block in organic synthesis, particularly for creating complex polymers and functional materials due to its combination of two carboxylate groups and a hydroxyl group.[1] Several synthetic routes exist, but they generally fall into two primary strategies: direct esterification of a pre-existing core or synthesis from a more fundamental starting material followed by functional group manipulation.

The two most common pathways are summarized below:

Synthetic_Pathways cluster_0 Route 1: Direct Fischer Esterification (Recommended for Scale-Up) cluster_1 Route 2: Multi-Step Synthesis from 5-Nitroisophthalic Acid n1 5-Hydroxyisophthalic Acid n2 This compound n1->n2 Ethanol, Acid Catalyst (e.g., p-TSA) Reflux exp1 Advantages: - Fewer steps - High atom economy - Simpler purification - Generally higher yielding n2->exp1 n3 5-Nitroisophthalic Acid n4 Dimethyl 5-nitroisophthalate n3->n4 Methanol, H₂SO₄ n5 Dimethyl 5-aminoisophthalate n4->n5 Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) n6 Dimethyl 5-hydroxyisophthalate (analogous intermediate) n5->n6 1. Diazotization (NaNO₂, HCl) 2. Hydrolysis (H₂O, Δ) exp2 Advantages: - Useful if 5-Nitroisophthalic acid is a more readily available or cheaper starting material. Disadvantages: - Multiple steps lower overall yield - Involves hazardous reagents (diazonium salts) - More complex purification n6->exp2

Caption: Primary synthetic routes to this compound.

For scaling up, Route 1 (Direct Fischer Esterification) is highly recommended due to its process efficiency, reduced number of steps, and higher overall yield. Route 2, while chemically valid, introduces complexities such as the handling of potentially unstable diazonium intermediates and requires multiple reaction and purification cycles, making it less economical at scale.

Recommended Protocol: Fischer Esterification

This protocol details the direct acid-catalyzed esterification of 5-hydroxyisophthalic acid with ethanol. The reaction is an equilibrium, driven to completion by using an excess of the alcohol reagent and refluxing to remove water.

Materials and Reagents
Reagent/MaterialGradePurposeKey Considerations
5-Hydroxyisophthalic Acid≥98%Starting MaterialPurity is critical; impurities can affect reaction and final product color.
EthanolAnhydrous, 200 proofReagent & SolventUsing anhydrous ethanol helps shift the equilibrium towards the product.
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%CatalystA solid catalyst that is easier to handle than sulfuric acid.[2]
Ethyl AcetateReagent GradeExtraction SolventFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.Neutralizing AgentTo quench the acid catalyst and remove unreacted starting material.
Brine (Saturated NaCl)Aqueous SolutionWashing AgentTo remove water and inorganic salts from the organic phase.
Magnesium Sulfate (MgSO₄)AnhydrousDrying AgentTo remove residual water from the organic extract.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxyisophthalic acid (1.0 eq), ethanol (20-30 eq by volume), and p-toluenesulfonic acid monohydrate (0.1-0.2 eq).[2]

    • Expertise & Experience: Using a large excess of ethanol serves as both the reactant and the solvent, maximizing the concentration gradient to favor product formation according to Le Châtelier's principle.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress should be monitored.

    • Trustworthiness: Monitor the reaction every 2-4 hours using Thin Layer Chromatography (TLC) with a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the polar starting material spot and the appearance of a less polar product spot indicates progress. A complete reaction may take 24-48 hours.[2]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[2]

    • Expertise & Experience: The bicarbonate wash is crucial. It neutralizes the p-TSA catalyst, preventing potential hydrolysis of the ester during storage, and deprotonates any unreacted carboxylic acid groups, making them water-soluble and easily removed from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid instead of p-TSA as the catalyst?

A: Yes, concentrated sulfuric acid is a common catalyst for Fischer esterification.[3] However, for scaling up, p-TSA is often preferred because it is a solid, making it easier and safer to handle and measure. Sulfuric acid is highly corrosive and can sometimes lead to charring or other side reactions if not carefully controlled.

Q2: My reaction seems to stall and is not going to completion. How can I improve the yield?

A: This is a classic equilibrium problem. To drive the reaction forward, you must remove one of the products, which is water. While using excess ethanol helps, for larger-scale reactions, a Dean-Stark apparatus can be fitted to the reaction flask to azeotropically remove water as it is formed, significantly improving the conversion rate.

Q3: What is the best way to purify the final product at a large scale?

A: While column chromatography is effective at the lab scale, it is often impractical and costly for large quantities. Recrystallization is the most effective and economical method for purifying this compound at scale. The key is to perform a solvent screen to find a solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

Q4: I obtained an oily product instead of a solid. What happened?

A: An oily product typically indicates the presence of impurities. This could be residual solvent, unreacted starting material, or byproducts. Ensure the work-up was thorough and the product was dried under a high vacuum to remove all volatile residues. If it remains an oil, purification by column chromatography (on a small scale) or recrystallization will be necessary to isolate the pure solid product, which has a reported melting point of 82-85 °C.

Troubleshooting Guide

Navigating experimental challenges is a core part of process development. The following diagram and table are designed to help you diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem Encountered During Synthesis p1 Low or No Yield start->p1 p2 Incomplete Reaction (TLC shows starting material) start->p2 p3 Product is Discolored (Yellow/Brown) start->p3 p4 Difficulty Isolating Product start->p4 c1 Cause: - Inactive Catalyst - Insufficient Heat - Reagent Quality Issue p1->c1 c2 Cause: - Equilibrium Not Overcome - Insufficient Reaction Time p2->c2 c3 Cause: - Starting material impurity - Overheating/Charring - Air Oxidation p3->c3 c4 Cause: - Incomplete precipitation - Product is too soluble - Emulsion during work-up p4->c4 s1 Solution: - Use fresh catalyst - Ensure proper reflux temp. - Verify starting material purity c1->s1 s2 Solution: - Increase reflux time - Use Dean-Stark to remove H₂O - Add more ethanol c2->s2 s3 Solution: - Recrystallize starting material - Use controlled heating (oil bath) - Run reaction under N₂ atmosphere - Treat with activated charcoal c3->s3 s4 Solution: - Cool crystallization solution longer - Change recrystallization solvent - Add more brine to break emulsion c4->s4

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Low or No Product Yield 1. Inactive catalyst (e.g., old p-TSA).2. Insufficient reaction temperature or time.3. Poor quality starting material or reagents.1. Use fresh catalyst. p-TSA can absorb moisture over time, reducing its efficacy.2. Ensure vigorous reflux is maintained. The reaction is slow at lower temperatures. Extend the reaction time based on TLC monitoring.3. Verify reagent purity. Use anhydrous ethanol and high-purity 5-hydroxyisophthalic acid.
Incomplete Reaction (Starting material and/or mono-ester present)1. Equilibrium has been reached but not fully shifted to products.2. Insufficient catalyst loading.1. Remove water. Use a Dean-Stark trap for reactions >10g scale. For smaller scales, ensure anhydrous conditions are maintained.2. Check catalyst amount. Ensure 0.1-0.2 molar equivalents of catalyst are used. Adding more may not help and can complicate the work-up.
Product Discoloration (Yellow, brown, or tan)1. Impurities in the 5-hydroxyisophthalic acid starting material.2. Overheating leading to decomposition or side reactions.3. Oxidation of the phenolic hydroxyl group.1. Purify the starting material by recrystallization if it is discolored.2. Use a controlled heating source like an oil bath instead of a heating mantle to avoid localized overheating.3. Perform a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite to remove colored impurities before recrystallization.
Difficulty in Product Isolation 1. Emulsion formation during aqueous work-up.2. Product fails to crystallize from the recrystallization solvent.1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.2. Adjust the solvent system. If the product is too soluble, add a non-polar "anti-solvent" (like hexanes) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in a larger vessel.2. Inefficient mixing.3. Work-up volumes not scaled correctly.1. Ensure adequate heating and surface area. A larger reactor may require a proportionally longer time to reach reflux.2. Use mechanical overhead stirring instead of a magnetic stir bar for volumes greater than 1-2 L to ensure the mixture remains homogeneous.3. Maintain proportional solvent volumes for extraction and washing steps to ensure efficient separation and purification.

References

Technical Support Center: Molecular Weight Control in Polymer Synthesis from Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for controlling the molecular weight of polymers derived from Diethyl 5-hydroxyisophthalate. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile monomer. Here, we provide in-depth answers to common questions, troubleshooting guides for frequent experimental issues, and validated protocols to ensure the reproducibility and success of your polymerization reactions.

Introduction: The Unique Nature of this compound Polymerization

This compound is an AB₂-type monomer, containing one hydroxyl group (A) and two diethyl ester functional groups (B). This structure allows it to undergo self-polycondensation to form highly branched, globular polymers known as hyperbranched polyesters. Unlike linear polymers, the molecular weight and architecture of these materials are controlled by a unique set of variables. Achieving a target molecular weight is critical as it directly influences the polymer's properties, such as solubility, viscosity, and thermal characteristics.[1] This guide will walk you through the principles and practical steps to master this control.

Part 1: Frequently Asked Questions (FAQs) on Molecular Weight Control

This section addresses fundamental questions regarding the factors that govern the growth and final molecular weight of polyesters from this compound.

Q1: How does the stoichiometry of functional groups affect molecular weight in this self-condensation reaction?

In a typical polycondensation, maintaining a strict 1:1 stoichiometry between two different monomers (e.g., a diol and a diacid) is essential for achieving high molecular weight.[2] However, for an AB₂ self-condensing monomer like this compound, the stoichiometry is inherently fixed within each molecule.

The critical factor is preventing any disruption to the availability of these functional groups. The presence of monofunctional impurities (e.g., molecules with only one ester or one hydroxyl group) can act as chain stoppers, prematurely terminating polymer growth and drastically limiting the final molecular weight.[2][3] Therefore, ensuring the high purity of the this compound monomer is the first and most critical step for synthesizing high molecular weight polymers.

Q2: What is the role of the catalyst, and how does its choice and concentration impact the reaction?

The reaction is a transesterification process where the hydroxyl group of one monomer reacts with an ester group of another, releasing ethanol as a byproduct. This process typically requires a catalyst to proceed at a reasonable rate.

  • Causality of Catalyst Choice : Common catalysts include metal-based compounds like zinc acetate, tin(II) octoate, or titanium(IV) butoxide. The catalyst's role is to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the hydroxyl group. The choice of catalyst can influence not only the reaction rate but also the potential for side reactions, such as etherification at high temperatures, which can lead to undesirable structures or gelation.

  • Concentration Effects :

    • Too Low : An insufficient catalyst concentration will result in a very slow reaction, making it difficult to reach the high conversion rates (>99%) necessary for building large polymer chains.[1]

    • Too High : An excessively high catalyst concentration can promote side reactions and may be difficult to remove from the final polymer, potentially affecting its long-term stability and biocompatibility.

A typical starting point for catalyst concentration is 0.1-0.5 mol% relative to the monomer.

Q3: How do reaction temperature and time influence the final molecular weight?

Temperature and time are interlinked parameters that control the reaction kinetics and thermodynamics.

  • Temperature : Increasing the temperature generally increases the reaction rate, allowing for faster polymer growth. However, there is an upper limit. For polyesterifications, temperatures are often maintained between 180°C and 280°C.[4] Exceeding this range can lead to thermal degradation of the polymer, causing chain scission and a reduction in molecular weight.

  • Reaction Time : Polycondensation is a step-growth process, meaning the molecular weight builds slowly at the beginning and increases sharply only at very high degrees of conversion.[2] Short reaction times will invariably yield low molecular weight oligomers. Achieving high molecular weight requires extended reaction times (often many hours) to ensure the reaction proceeds to near completion.

Q4: Why is the removal of the ethanol byproduct so critical for achieving high molecular weight?

Polycondensation is an equilibrium reaction.[2] The formation of the polyester is reversible, and the presence of the ethanol byproduct can drive the reaction backward through hydrolysis (or more accurately, alcoholysis), breaking down polymer chains.[1][5]

To achieve high molecular weight, this equilibrium must be continuously shifted towards the products. This is accomplished by efficiently removing ethanol from the reaction mixture as it forms. This is typically done by:

  • Applying a Vacuum : In the later stages of the reaction, a high vacuum (e.g., <1 mbar) is applied to facilitate the evaporation of the low-boiling-point ethanol.

  • Inert Gas Sparging : Bubbling an inert gas like nitrogen or argon through the reaction melt can help carry away the ethanol vapor.

  • Use of Drying Agents : In some advanced setups, in-situ drying agents can be used to chemically sequester the condensation byproduct, driving the reaction to completion.[6]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting Flowchart: Diagnosing Low Molecular Weight

If your final polymer has a number-average molecular weight (Mn) that is significantly lower than expected, use the following decision tree to diagnose the potential cause.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible experimental outcomes. Diethyl 5-hydroxyisophthalate, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact the quality, efficacy, and safety of downstream products. This guide provides an in-depth comparison of analytical methodologies for the robust determination of this compound purity, offering insights into experimental design and data interpretation.

The Analytical Imperative: Why Purity Matters

The presence of impurities in this compound can arise from several sources, including residual starting materials from synthesis, by-products of the reaction, and degradation products formed during storage. Common impurities stemming from its synthesis via Fischer-Speier esterification of 5-hydroxyisophthalic acid with ethanol include unreacted 5-hydroxyisophthalic acid and residual ethanol[1][2][3]. Incomplete esterification could also lead to the presence of the monoethyl ester of 5-hydroxyisophthalic acid. Degradants may form through hydrolysis of the ester linkages or oxidation of the phenol group. Therefore, a well-designed analytical strategy is crucial for the accurate quantification of the pure compound and the detection and identification of any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and powerful technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and precision make it the industry-standard for separating the main component from a complex mixture of potential impurities.

Causality in Method Design: A Reversed-Phase Approach

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The non-polar stationary phase (typically C18) effectively retains the moderately polar analyte, while a polar mobile phase allows for the elution and separation of compounds based on their hydrophobicity. Impurities such as the more polar 5-hydroxyisophthalic acid will elute earlier, while any less polar by-products will be retained longer, enabling clear separation.

dot

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a robust RP-HPLC method for the purity determination of this compound. While a similar method has been described for the dimethyl analog, this has been adapted for the diethyl ester[4].

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

Method Validation:

A self-validating system is essential for trustworthiness. The method should be validated according to ICH guidelines, assessing parameters such as:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 2.0% for multiple injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Orthogonal Methods for Comprehensive Purity Profiling

While HPLC is the primary technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. This compound itself has a boiling point that may allow for GC analysis, and this technique is particularly well-suited for identifying residual solvents like ethanol or volatile by-products. The mass spectrometer provides structural information, aiding in the confident identification of unknown peaks.

dot

Caption: Workflow for GC-MS Impurity Analysis.

Key Considerations for GC-MS:

  • Derivatization: For less volatile impurities like 5-hydroxyisophthalic acid, derivatization may be necessary to increase their volatility for GC analysis.

  • Thermal Stability: It is crucial to ensure that this compound does not degrade at the injection port or column temperatures.

  • Library Matching: The mass spectra of unknown impurities can be compared against spectral libraries (e.g., NIST) for tentative identification[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative purity assessment.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the ethyl groups of the ester, and the hydroxyl proton[1]. The integration of these signals can be used to confirm the structure and identify impurities with distinct proton signals.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, offering another layer of structural confirmation[5].

  • Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and direct measure of the purity of this compound without the need for a specific reference standard of the analyte itself.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is essential for determining the molecular weight of the parent compound and its impurities[5]. High-resolution mass spectrometry (HRMS) can provide the elemental composition of ions, which is a powerful tool for identifying unknown impurities.

Comparative Analysis of a Multimodal Approach

A multimodal analytical approach provides the most comprehensive and trustworthy assessment of this compound purity.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, sensitive, quantitative, suitable for non-volatile and thermally labile compounds.May require reference standards for impurity identification.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass-based detection.Excellent for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, can be quantitative (qNMR) without a specific reference standard.Lower sensitivity compared to chromatographic methods.
MS Mass-to-charge ratio of ionized molecules.Determines molecular weight and elemental composition (HRMS), aids in structural elucidation.Often requires coupling with a separation technique for complex mixtures.

Conclusion: A Strategy for Assured Purity

For routine quality control and purity assessment of this compound, a validated RP-HPLC method is the cornerstone of a robust analytical strategy. It provides the necessary precision and accuracy for quantitative analysis. However, for comprehensive characterization, particularly during process development and stability studies, orthogonal methods such as GC-MS, NMR, and LC-MS are indispensable. By employing a combination of these techniques, researchers and drug development professionals can gain a complete understanding of the purity profile of this compound, ensuring the integrity and quality of their work.

References

A Comparative Guide to Diethyl 5-hydroxyisophthalate and its Dimethyl Analog in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to the efficiency of a synthetic route and the properties of the final molecule. Among the versatile scaffolds available, 5-hydroxyisophthalate esters serve as crucial intermediates in the synthesis of a wide array of compounds, from dendrimers and polymers to biologically active molecules. This guide provides an in-depth comparative analysis of two commonly used analogs: Diethyl 5-hydroxyisophthalate and Dimethyl 5-hydroxyisophthalate. We will delve into their synthesis, physicochemical properties, and reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these analogs is the first step in evaluating their suitability for a given application. The following table summarizes their key characteristics.

PropertyThis compoundDimethyl 5-hydroxyisophthalate
Molecular Formula C₁₂H₁₄O₅[1]C₁₀H₁₀O₅
Molecular Weight 238.24 g/mol [1]210.18 g/mol
Appearance SolidOff-white crystal powder[2]
Melting Point Not available162-164 °C[2]
CAS Number 39630-68-7[1]13036-02-7
Solubility Data not readily availableSlightly soluble in DMSO and Methanol; Soluble in water.[2]

The lower molecular weight and crystalline nature of the dimethyl analog are notable differences. The availability of a precise melting point for the dimethyl ester suggests a well-defined crystalline structure, which can be advantageous for purification and handling.

Synthesis: A Tale of Two Esters

The most common route to both Diethyl and Dimethyl 5-hydroxyisophthalate is the Fischer esterification of 5-hydroxyisophthalic acid. While the underlying chemistry is the same, the choice of alcohol dictates the final product.

Synthesis of Dimethyl 5-hydroxyisophthalate: A High-Yield Protocol

A well-documented and high-yielding synthesis of Dimethyl 5-hydroxyisophthalate has been reported.[2]

Experimental Protocol:

  • To a 1 L round-bottomed flask equipped with a magnetic stirrer, add 187.8 g (1 mol) of 5-hydroxyisophthalic acid and 500 mL (12.3 mol) of methanol.

  • Slowly add 28 mL of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • After completion, pour the hot solution into 500 mL of ice water to precipitate the product.

  • Collect the white solid by filtration and wash with deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 60 °C overnight.

This protocol reportedly yields 206.8 g of Dimethyl 5-hydroxyisophthalate, which corresponds to a yield of 98.2% .[2]

Caption: Fischer esterification of 5-hydroxyisophthalic acid to yield the dimethyl ester.

Synthesis of this compound: Considerations and Expected Performance

A specific, high-yield protocol for the synthesis of this compound is not as readily available in the literature. However, the same Fischer esterification methodology can be applied, substituting methanol with ethanol.

Expected Procedural Modifications and Outcomes:

  • Reaction Time: Due to the slightly lower reactivity and increased steric bulk of ethanol compared to methanol, a longer reaction time or a higher catalyst loading might be necessary to achieve a comparable yield.

  • Purification: The diethyl ester is expected to have a lower melting point and potentially be more soluble in organic solvents, which might necessitate purification by column chromatography rather than simple precipitation and filtration.

  • Yield: While a direct comparative study is unavailable, it is reasonable to anticipate a slightly lower yield for the diethyl ester synthesis under identical conditions due to the factors mentioned above.

Reactivity and Performance in Synthetic Applications: A Comparative Analysis

The primary structural difference between the two analogs—the methyl versus ethyl ester groups—has significant implications for their reactivity in various synthetic transformations.

Steric Hindrance: The Decisive Factor

The smaller size of the methyl group in Dimethyl 5-hydroxyisophthalate compared to the ethyl group in its diethyl counterpart leads to reduced steric hindrance around the carbonyl carbon. This has a profound effect on the accessibility of the electrophilic center to nucleophiles.

Caption: Steric comparison of methyl and ethyl esters.

This difference in steric hindrance directly translates to a higher reactivity of the dimethyl analog in reactions involving nucleophilic attack at the carbonyl carbon.

O-Alkylation (Williamson Ether Synthesis)

A common and crucial reaction for these molecules is the O-alkylation of the phenolic hydroxyl group. This reaction, typically a Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol for O-Alkylation (General):

  • Dissolve the 5-hydroxyisophthalate ester in a suitable aprotic solvent (e.g., DMF, acetone).

  • Add a base (e.g., K₂CO₃, NaH) to deprotonate the phenolic hydroxyl group.

  • Add the desired alkyl halide and heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

While a direct comparative study on the O-alkylation of both esters is not available, the principles of physical organic chemistry suggest that Dimethyl 5-hydroxyisophthalate would be the more reactive substrate . The rationale is twofold:

  • Solubility: The higher polarity and potential for better solvation of the dimethyl ester and its corresponding phenoxide in polar aprotic solvents can lead to faster reaction rates.

  • Steric Accessibility: The less hindered environment around the phenoxide in the dimethyl analog allows for a more facile approach of the alkyl halide.

Susceptibility to Hydrolysis: A Key Stability Consideration

The ester functionalities in both molecules are susceptible to hydrolysis under both acidic and basic conditions. This can be a desired transformation (e.g., deprotection to the diacid) or an undesired side reaction. The rate of hydrolysis is a critical parameter for the stability and handling of these compounds.

Experimental data on analogous systems provides strong evidence for the relative rates of hydrolysis. A study on the alkaline hydrolysis of diethyl- and dimethyl-p-nitrophenyl thiophosphonates found that the dimethyl analog hydrolyzes 4.3 times faster than the diethyl analog. This is attributed to the reduced steric hindrance of the methyl group, which allows for a more rapid nucleophilic attack by the hydroxide ion. It is highly probable that a similar trend in reactivity exists for the isophthalate esters.

This finding has important practical implications:

  • Stability: this compound is expected to be more stable to storage and handling, particularly in the presence of moisture or trace amounts of acid or base.

  • Deprotection: If the ester groups are intended as protecting groups for the carboxylic acids, the dimethyl ester will be more readily cleaved under milder conditions, which can be an advantage in the synthesis of sensitive molecules.

Applications in Materials Science and Drug Discovery

Both Diethyl and Dimethyl 5-hydroxyisophthalate are valuable building blocks. The dimethyl analog, in particular, has been extensively used in the synthesis of dendrimers and other complex macromolecules. The choice between the two often depends on the specific requirements of the subsequent synthetic steps and the desired properties of the final product.

  • Dendrimer Synthesis: The trifunctional nature of 5-hydroxyisophthalates (one nucleophilic hydroxyl group and two electrophilic ester groups) makes them ideal monomers for the convergent synthesis of dendrimers. The higher reactivity of the dimethyl ester can be advantageous in achieving high yields and conversions in the iterative steps of dendrimer growth.

  • Polyester Synthesis: These monomers can be incorporated into polyesters to introduce a pendant hydroxyl group, which can be further functionalized. The choice of the ester will influence the thermal properties and solubility of the resulting polymer.

  • Pharmaceutical Intermediates: The 5-hydroxyisophthalate scaffold is present in various biologically active molecules. The esters serve as protected forms of the diacid and can be used to improve solubility and facilitate purification during the synthesis. For instance, Dimethyl 5-hydroxyisophthalate is a useful synthetic intermediate in the synthesis of Ioversol, a nonionic, low osmolality, radiographic contrast agent.[2][3]

Conclusion and Recommendations

The choice between this compound and its dimethyl analog is a nuanced decision that should be guided by the specific demands of the synthetic target and the reaction conditions.

Choose Dimethyl 5-hydroxyisophthalate when:

  • High reactivity is desired: For reactions involving nucleophilic attack at the ester carbonyl or O-alkylation, the dimethyl ester will generally provide higher yields and shorter reaction times.

  • Facile deprotection is required: If the ester groups are intended to be hydrolyzed to the corresponding diacid, the dimethyl ester offers a more labile protecting group.

  • A well-defined, crystalline starting material is preferred: The readily available, high-melting solid form of the dimethyl ester simplifies handling and purification.

Choose this compound when:

  • Increased stability is a priority: The diethyl ester is expected to be more resistant to premature hydrolysis during multi-step syntheses or upon storage.

  • Modified solubility or thermal properties are needed in a polymer: The bulkier ethyl groups can impart different physical properties to a resulting polymer compared to the methyl groups.

  • A less reactive substrate is necessary to achieve selectivity: In cases where competing side reactions are a concern, the lower reactivity of the diethyl ester might be advantageous.

Ultimately, this guide provides a framework for understanding the comparative performance of these two valuable synthetic intermediates. The principles of steric hindrance and reactivity, supported by the available experimental data, should empower researchers to make a rational choice that optimizes their synthetic strategies.

References

A Comparative Guide to Diethyl 5-hydroxyisophthalate as a Rigid Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. The geometry, rigidity, and functionality of the organic linker are paramount in dictating the resulting framework's topology, porosity, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides an in-depth validation of Diethyl 5-hydroxyisophthalate as a rigid linker in MOF synthesis, offering a comparative analysis against established alternatives and supported by experimental insights.

The Emerging Role of Functionalized Linkers: Beyond Structural Scaffolding

Historically, rigid linkers like terephthalic acid and isophthalic acid have been the workhorses of MOF chemistry, prized for their ability to form robust and porous structures. However, the field is increasingly moving towards the use of functionalized linkers that do more than just connect metal centers. The incorporation of specific functional groups onto the linker backbone allows for the fine-tuning of the MOF's chemical environment, leading to enhanced performance and novel functionalities. The hydroxyl group (-OH) is of particular interest due to its ability to participate in hydrogen bonding, act as a Brønsted acid site, and serve as a handle for post-synthetic modification.[1]

This compound, the diethyl ester of 5-hydroxyisophthalic acid, presents itself as a compelling candidate in this domain. The isophthalate core provides the requisite rigidity and angular geometry for the formation of diverse framework topologies, while the hydroxyl group at the 5-position offers a strategic site for tailoring the MOF's properties.

This compound: A Profile

Chemical Structure
IUPAC Name Diethyl 5-hydroxybenzene-1,3-dicarboxylate
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
Key Features - Rigid aromatic backbone- Angular dicarboxylate geometry- Pendant hydroxyl functional group

The presence of the hydroxyl group is anticipated to influence several key properties of the resulting MOF:

  • Polarity and Surface Interactions: The polar -OH group can enhance the affinity of the MOF for polar guest molecules, which is advantageous for applications such as the selective adsorption of CO2 or water.

  • Catalytic Activity: The hydroxyl group can act as a Brønsted acid site, potentially enabling the MOF to catalyze acid-driven reactions.[1]

  • Post-Synthetic Modification: The reactive nature of the hydroxyl group provides a convenient anchor point for further functionalization of the MOF after its initial synthesis.

Comparative Analysis: this compound vs. Conventional Rigid Linkers

To validate the utility of this compound, we compare its anticipated performance with that of MOFs constructed from unfunctionalized isophthalic acid and the widely used terephthalic acid (linker in UiO-66 and MOF-5). While direct, side-by-side experimental data for MOFs from this compound is emerging, we can draw valuable insights from studies on its parent acid, 5-hydroxyisophthalic acid, and from the extensive research on hydroxyl-functionalized terephthalate-based MOFs.

A study on the synthesis of zinc-based MOFs using 5-hydroxyisophthalic acid revealed the formation of four new frameworks.[2] This demonstrates the viability of this linker in constructing novel MOF structures. The resulting MOFs were found to be fluorescent, a property not observed in the analogous MOF with a non-hydroxylated linker, highlighting the direct impact of the functional group on the material's physical properties.[3]

Performance Metrics: A Comparative Overview

The following table summarizes the expected impact of the hydroxyl functionalization on key MOF performance parameters, based on available data for hydroxylated MOFs and theoretical considerations.

Performance MetricUnfunctionalized Isophthalic Acid MOFThis compound MOF (Expected)Terephthalic Acid MOF (e.g., MOF-5, UiO-66)Hydroxyl-Functionalized Terephthalate MOF (e.g., UiO-66-OH)
BET Surface Area Moderate to HighPotentially slightly lower due to the presence of the functional group within the pores.HighGenerally lower than the parent MOF due to increased framework density and potential pore filling by the functional group.[4]
Thermal Stability Generally GoodExpected to be slightly lower. Functional groups can sometimes lower the decomposition temperature of the organic linker.[5]HighOften exhibits slightly reduced thermal stability compared to the non-functionalized analogue.
Gas Adsorption (Polar Molecules) ModerateEnhanced. The hydroxyl group increases the framework's polarity, leading to stronger interactions with polar adsorbates like CO2 and H2O.ModerateSignificantly Enhanced. The hydroxyl groups act as strong adsorption sites for polar molecules.[6]
Catalytic Activity (Acid-catalyzed reactions) Low to NonePotentially High. The hydroxyl group can act as a Brønsted acid site, enabling catalytic activity.Low to NoneHigh. The hydroxylated linkers can introduce Brønsted acidity, making the MOF an active catalyst for various organic transformations.

Experimental Validation: Protocols and Methodologies

To facilitate the validation of this compound in your own research, we provide the following detailed experimental protocols.

Synthesis of a Zinc-based MOF with this compound (Hypothetical Protocol)

This protocol is adapted from established solvothermal synthesis methods for isophthalate-based MOFs.

Diagram of the Synthesis Workflow:

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Linker This compound ReactionVessel Teflon-lined Autoclave Linker->ReactionVessel Metal Zinc Nitrate Hexahydrate Metal->ReactionVessel Solvent DMF/Ethanol Solvent->ReactionVessel Heating Heating at 100-120 °C for 24-48 h ReactionVessel->Heating Filtration Filtration & Washing (DMF, Ethanol) Heating->Filtration Cooling Activation Solvent Exchange & Heating under Vacuum Filtration->Activation Product Crystalline MOF Powder Activation->Product

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and Zinc Nitrate Hexahydrate (0.1 mmol) in a solvent mixture of N,N-Dimethylformamide (DMF) and Ethanol (10 mL, 1:1 v/v).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution of the reactants.

  • Solvothermal Synthesis: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 110 °C for 48 hours.

  • Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: Activate the MOF by exchanging the solvent with a low-boiling-point solvent like acetone (3 x 10 mL over 24 hours) followed by heating under a dynamic vacuum at 150 °C for 12 hours.

Characterization Techniques

To comprehensively evaluate the properties of the synthesized MOF, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.

  • Gas Adsorption Measurements: To evaluate the uptake capacity for gases such as CO2, N2, and CH4.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the linker and the presence of the hydroxyl functional group.

Logical Framework for Linker Selection

The choice of an organic linker should be a deliberate process guided by the target application. The following diagram illustrates a logical decision-making process for selecting a rigid linker for MOF synthesis.

Linker_Selection start Define Target Application q1 High Porosity & Stability Required? start->q1 a1_yes Consider established linkers: - Terephthalic Acid - Isophthalic Acid - Trimesic Acid q1->a1_yes Yes q2 Specific Surface Functionality Needed? q1->q2 No a1_yes->q2 a2_yes Select functionalized linker based on desired property: - Enhanced Polarity -> -OH, -NH2 - Catalytic Sites -> -OH, -SO3H - Post-Synthetic Modification -> -NH2, -OH q2->a2_yes Yes a2_no Proceed with unfunctionalized linker q2->a2_no No linker_choice This compound: A promising candidate for applications requiring - Tunable polarity - Potential catalytic activity - Post-synthetic modification capability a2_yes->linker_choice

Caption: Decision-making framework for selecting a rigid MOF linker.

Conclusion and Future Outlook

This compound stands as a promising rigid linker for the synthesis of functionalized MOFs. The presence of the hydroxyl group offers a strategic advantage for tailoring the chemical properties of the framework, leading to potentially enhanced performance in gas adsorption and catalysis. While direct comparative data is still emerging, insights from related systems strongly suggest that MOFs constructed from this linker will exhibit valuable properties.

Further research should focus on the systematic synthesis and characterization of a series of MOFs using this compound with various metal nodes. Direct comparative studies against their non-functionalized counterparts will be crucial to fully quantify the benefits of the hydroxyl group. Such studies will undoubtedly solidify the position of this compound as a valuable tool in the ever-expanding toolbox of MOF chemistry, enabling the design of next-generation materials for a wide range of applications.

References

A Senior Application Scientist's Guide to Isophthalate Derivatives in Polyester Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linearity in Polyester Design

Poly(ethylene terephthalate), or PET, is a cornerstone of the polymer industry, prized for its excellent thermal and mechanical properties derived from its highly ordered, semi-crystalline structure.[1] This structure, however, also imparts limitations, such as high processing temperatures and a hydrophobic nature that resists dyeing.[2][3] For researchers and product developers, modifying the fundamental PET backbone is a critical strategy for tailoring properties to specific applications.

This guide delves into the chemical modification of polyesters through the strategic incorporation of isophthalate derivatives as comonomers. Unlike the linear para-substituted terephthalic acid, isophthalic acid and its derivatives possess a meta-substituted aromatic ring, introducing a "kink" into the polymer chain. This seemingly subtle change in geometry has profound consequences on the polymer's ability to crystallize, fundamentally altering its thermal, mechanical, and functional properties.[4]

We will compare and contrast the effects of two principal classes of isophthalate derivatives: standard isophthalic acid (IPA) and the functionalized derivative, 5-sulfoisophthalic acid monosodium salt (SIPA). Through a review of experimental data and established methodologies, this guide will provide the in-depth technical insights necessary for making informed material design choices.

Part 1: Profile of Key Isophthalate-Based Comonomers

The selection of an isophthalate derivative is the primary control variable for polyester modification. The two most common derivatives serve distinct purposes. While often used in their acid form (IPA, SIPA) for synthesis, their esterified versions, such as Dimethyl Isophthalate (DMI) and Sodium Dimethyl 5-sulfoisophthalate (SIPM), are also frequently employed in transesterification processes.[1][5]

Isophthalic Acid (IPA): The Crystallinity Disruptor

IPA is primarily used to intentionally disrupt the regularity of the polyester chain. The 1,3-substitution pattern of its carboxyl groups forces a non-linear arrangement, hindering the efficient packing of polymer chains required for crystallization.[4] This makes IPA an effective comonomer for applications where clarity and processability are desired over high mechanical strength.[6][7]

Sodium Sulfoisophthalate (SIPA): The Functional Modifier

SIPA introduces two significant changes to the polyester backbone: the geometric "kink" inherent to isophthalates and, more importantly, a pendant ionic sulfonate group (-SO₃⁻Na⁺).[3] This ionic group is transformative, imparting hydrophilicity and providing a reactive site for ionic interactions. Its most notable application is in the creation of Cationic Dyeable Polyester (CDP), solving a long-standing issue with conventional PET's poor dye affinity.[2][8][9]

The chemical structures of these comonomers compared to the standard terephthalic acid are visualized below.

G cluster_TPA Terephthalic Acid (TPA) cluster_IPA Isophthalic Acid (IPA) cluster_SIPA Sodium Sulfoisophthalate (SIPA) TPA TPA IPA IPA SIPA SIPA

Caption: Chemical structures of TPA, IPA, and SIPA.

Part 2: A Comparative Analysis of Polyester Properties

The incorporation of IPA or SIPA creates copolyesters with distinct performance characteristics. The following sections compare their impact on key material properties, supported by experimental findings.

Impact on Crystallinity and Thermal Properties

The primary effect of adding any isophthalate comonomer is the reduction of crystallinity. The disruption of chain linearity hinders crystal formation, which directly impacts thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

  • Isophthalic Acid (IPA): As the molar percentage of IPA in a PET copolyester increases, both the melting temperature (Tm) and the degree of crystallinity decrease significantly.[6][10] Copolyesters containing more than 25-35 mol% of isophthalic units are often completely amorphous.[10][11] This reduction in crystallinity improves processability and optical clarity.[6][12] The glass transition temperature (Tg) is also affected, typically showing a value between that of pure PET and pure poly(ethylene isophthalate) (PEI).[10]

  • Sodium Sulfoisophthalate (SIPA): SIPA also reduces crystallinity and lowers the Tg.[2][13][14] The bulky, ionic sulfonate groups not only disrupt chain packing but can also form ionic aggregates, which further influence chain mobility.[9] This lower Tg is a key factor in enabling low-temperature dyeing, as it allows dye molecules to penetrate the polymer matrix more easily at temperatures as low as 90-100°C, compared to the 130°C required for unmodified PET.[2][14]

PropertyEffect of Isophthalic Acid (IPA)Effect of Sodium Sulfoisophthalate (SIPA)Rationale
Crystallinity Decreases significantly[6][10]Decreases[2][13]Disruption of linear chain symmetry hinders crystal packing.
Melting Temp (Tm) Decreases[10][11]DecreasesLower energy is required to overcome the less-ordered crystal structure.
Glass Trans. (Tg) Modulated between PET & PEI values[10]Decreases[2][14]Increased chain flexibility from the "kink" and bulky ionic groups.
Thermal Stability Generally stable up to ~400°C[10]Slightly reduced compared to homopolymer due to ionic groups[15]The fundamental aromatic polyester backbone remains stable.
Impact on Mechanical Properties

Mechanical properties are intrinsically linked to crystallinity. The trade-off for improved processability and functionality is often a reduction in ultimate strength and modulus.

  • Isophthalic Acid (IPA): The reduction in crystallinity typically leads to lower tensile strength and modulus compared to highly crystalline PET. However, it can lead to improvements in properties like impact resistance.[7] The resulting copolyesters are often less rigid and more flexible.

  • Sodium Sulfoisophthalate (SIPA): The introduction of SIPA also results in reduced mechanical strength compared to standard PET, a consequence of decreased crystallinity.[16] However, for its primary applications in textiles, the exceptional improvement in dyeability far outweighs the modest decrease in mechanical performance.[3]

Impact on Functional Properties: The Key Differentiator

The most significant differences between IPA and SIPA-modified polyesters are observed in their functional properties.

  • Isophthalic Acid (IPA): The primary functional benefit is improved clarity and transparency in applications like bottles and films, a direct result of supressed crystallization.[6] It can also lead to an enhancement in gas barrier properties compared to amorphous PET, attributed to a reduction in the polymer's fractional free volume.[4][17]

  • Sodium Sulfoisophthalate (SIPA): The standout property is vastly improved dyeability . The sulfonate group provides an anionic site that readily binds with cationic (basic) dyes, resulting in vibrant, long-lasting colors.[3][8][18] This allows for dyeing at atmospheric pressure and lower temperatures, reducing energy consumption and environmental impact.[2][13] Furthermore, at higher concentrations, the ionic nature of SIPA can render the polyester water-soluble or dispersible , opening applications in adhesives, coatings, and sizing agents.[8][19]

Part 3: Experimental Characterization Protocols

To quantitatively compare these materials, a standardized set of characterization techniques is essential. The following protocols outline the core methodologies for thermal and mechanical analysis.

Workflow for Polyester Characterization

The logical flow for characterizing a newly synthesized copolyester involves confirming its composition, then evaluating its thermal and mechanical performance.

Caption: Experimental workflow for copolyester characterization.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the copolyester.

  • Reference Standard: ISO 11357-1/-2[20]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan. Crimp-seal the pan.

    • First Heating Scan: Place the pan in the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 300°C) at a constant rate of 10°C/min under a nitrogen atmosphere.

      • Rationale: This step erases the sample's previous thermal history from processing and storage.[20]

    • Cooling Scan: Cool the sample from the melt back to the starting temperature at a controlled rate of 10°C/min.

      • Rationale: This allows for the observation of the crystallization temperature (Tc) upon cooling from the melt.[9]

    • Second Heating Scan: Heat the sample again from 25°C to 300°C at 10°C/min.

      • Rationale: Data from this second scan is used to determine the Tg and Tm, as it reflects the intrinsic properties of the material under a controlled thermal history.[20]

    • Data Analysis: Determine Tg (midpoint of the step change in heat flow), Tm (peak of the melting endotherm), and the enthalpy of melting (ΔHm, area under the melting peak).

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and degradation temperature of the copolyester.

  • Reference Standard: ISO 11358-1[20]

  • Methodology:

    • Sample Preparation: Place 10-15 mg of the dry polymer sample into a ceramic or platinum TGA pan.

    • Heating Program: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate of 10°C/min under a nitrogen atmosphere.

      • Rationale: Heating under an inert atmosphere ensures that mass loss is due to thermal degradation (pyrolysis) rather than oxidation.

    • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% weight loss occurs.

Tensile Testing
  • Objective: To measure key mechanical properties including tensile strength, elongation at break, and Young's modulus.

  • Reference Standard: ISO 527-3 (for films)[21]

  • Methodology:

    • Sample Preparation: Prepare thin film or fiber samples of the copolyester with uniform thickness and defined dimensions (e.g., dumbbell-shaped specimens). Condition the samples at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours.

    • Test Execution: Mount the specimen in the grips of a universal testing machine.[22]

    • Measurement: Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures. Record the force and displacement data throughout the test.

    • Data Analysis: From the resulting stress-strain curve, calculate:

      • Tensile Strength at Break: The maximum stress the material can withstand before fracturing.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

Conclusion and Application Outlook

The choice between isophthalic acid and sodium sulfoisophthalate for polyester modification is entirely application-driven.

  • Choose Isophthalic Acid (IPA) when the primary goal is to reduce crystallinity for improved processing, optical clarity, or barrier properties . It is the comonomer of choice for producing amorphous PETG-type copolyesters used in bottles, packaging films, and molded parts where transparency is paramount.[6][7]

  • Choose Sodium Sulfoisophthalate (SIPA) when the goal is to impart new functionality . Its unparalleled ability to create cationic dyeable polyesters makes it indispensable in the textile industry for producing fibers with deep, vibrant, and lasting colors.[3][8] Its capacity to introduce hydrophilicity also opens avenues for water-dispersible polymers for coatings and adhesives.[18]

By understanding the fundamental structure-property relationships and employing rigorous characterization, researchers can effectively leverage these isophthalate derivatives to engineer polyesters with precisely tailored performance, moving far beyond the capabilities of standard PET.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of Diethyl 5-hydroxyisophthalate. As a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and functional materials, robust analytical methods for its characterization are paramount.[1][2] This document delves into the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance. Our findings indicate that HPLC is the preferred method for routine quantification due to its simplicity and direct analysis capabilities. In contrast, GC-MS, while requiring a derivatization step, provides superior sensitivity and structural confirmation, making it ideal for impurity identification and trace-level analysis.

Introduction: The Analytical Imperative for this compound

This compound (C₁₂H₁₄O₅, M.W.: 238.24 g/mol ) is a substituted aromatic dicarboxylic acid ester.[3] Its analogs and derivatives have been investigated for a range of applications, from the synthesis of non-polymeric coatings for nanoparticles to potential pharmaceutical ligands.[4][5] The purity and impurity profile of this intermediate can significantly impact the safety, efficacy, and quality of the final product. Therefore, selecting the appropriate analytical technique is a critical decision in the development and manufacturing workflow. This guide compares two cornerstone chromatographic techniques, HPLC and GC-MS, providing researchers and drug development professionals with the data and rationale to make an informed choice based on their specific analytical needs.

Physicochemical Properties and Their Analytical Implications

The molecular structure of this compound dictates the most logical analytical approach. Key features include:

  • Polarity: The presence of a phenolic hydroxyl (-OH) group and two ester functionalities imparts significant polarity to the molecule.

  • Volatility: With a molecular weight of 238.24 g/mol and strong intermolecular hydrogen bonding potential via the hydroxyl group, the compound is expected to have a high boiling point and low volatility. The analogous dimethyl ester has a boiling point of 360.6 °C.[1]

  • Chromophore: The benzene ring constitutes a strong chromophore, making the molecule suitable for UV-Vis spectrophotometric detection.

These properties strongly suggest that this compound is an ideal candidate for HPLC analysis, which excels at separating non-volatile and polar compounds.[6][7] Conversely, its low volatility presents a significant challenge for direct GC analysis, which requires analytes to be volatile and thermally stable.[8]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful technique for separating components in a liquid sample.[9] For this compound, a reversed-phase (RP-HPLC) method is highly effective, leveraging the molecule's moderate hydrophobicity.

Principle of Separation

In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar liquid mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound is injected into the mobile phase stream. It partitions between the mobile and stationary phases. Its retention is governed by its hydrophobic interactions with the C18 chains, with elution controlled by the proportion of the organic solvent in the mobile phase.

Experimental Protocol: HPLC-UV

Objective: To develop a robust method for the quantification and purity assessment of this compound. A method analogous to that for Dimethyl 5-hydroxyisophthalate is proposed.[10]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides sufficient hydrophobic retention for the analyte, while the standard dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Rationale: Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, ensuring a single, well-defined peak shape.[10] Acetonitrile is a common organic modifier with low UV cutoff and viscosity. For MS compatibility, phosphoric acid should be replaced with formic acid.[10]

  • Elution Program: Gradient elution.

    • 0-10 min: 30% B to 70% B

    • 10-12 min: 70% B to 30% B

    • 12-15 min: 30% B (re-equilibration)

    • Rationale: A gradient allows for the efficient elution of the main analyte while also separating potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV at 210 nm.

    • Rationale: Aromatic compounds exhibit strong absorbance at lower UV wavelengths, providing high sensitivity.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (ACN/Water) filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Chromatogram Integration detect->integrate quantify Quantification & Purity integrate->quantify

Caption: HPLC-UV workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition.[8] Given the low volatility of this compound, a chemical derivatization step is mandatory to make it amenable to GC analysis.[11]

Principle and Derivatization Strategy

The core challenge is the polar phenolic hydroxyl group, which leads to poor peak shape and thermal instability. To overcome this, we must replace the "active" hydrogen with a non-polar group.[11] Silylation is the most common and effective strategy.

Silylation Reaction: The sample is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA reacts with the hydroxyl group to form a non-polar trimethylsilyl (TMS) ether. This derivative is significantly more volatile and thermally stable, allowing for excellent chromatographic separation.[11][12]

Experimental Protocol: GC-MS with Silylation

Objective: To develop a highly sensitive and specific method for the identification and quantification of this compound and related impurities.

  • 1. Derivatization Protocol:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

    • Rationale: Heating accelerates the derivatization reaction to ensure it goes to completion. Pyridine can act as a solvent and a catalyst by scavenging the HCl byproduct when TMCS is used.[13]

  • 2. GC-MS Instrumentation and Conditions:

    • Instrumentation: Standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: Low-polarity capillary column, such as a 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Rationale: This stationary phase is robust and provides excellent separation for a wide range of derivatized compounds.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

      • Rationale: The temperature program is designed to separate the derivatized analyte from solvent peaks and potential byproducts while ensuring it elutes in a reasonable time with good peak shape.

    • MS Parameters:

      • Transfer Line Temp: 290 °C.

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (Pyridine) derivatize Add BSTFA & Heat (70°C, 30 min) dissolve->derivatize cool Cool to RT derivatize->cool inject Inject into GC cool->inject separate Separation on HP-5MS Column inject->separate detect MS Detection (EI, Scan/SIM) separate->detect spectra Mass Spectrum Analysis detect->spectra quantify Quantification & ID spectra->quantify

Caption: GC-MS workflow including the mandatory derivatization step.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Performance MetricHPLC-UVGC-MS (with Derivatization)Justification
Sample Preparation Simple (dissolve and filter)Complex (multi-step derivatization)GC-MS requires a chemical reaction prior to analysis, increasing time and potential for error.[11]
Analysis Time ~15 minutes per sample~20 minutes per sample (plus derivatization time)While GC run times can be fast, the mandatory offline derivatization step makes the overall workflow longer.[9][15]
Selectivity GoodExcellentChromatographic separation in GC is often superior. MS provides an orthogonal level of selectivity based on mass-to-charge ratio.
Sensitivity (LOD/LOQ) Good (µg/mL range)Excellent (ng/mL or pg/mL range)MS detectors, especially in SIM mode, are generally more sensitive than UV detectors.[6][8]
Identification Power Low (based on retention time)High (based on mass spectrum)The mass spectrum provides a structural fingerprint, allowing for confident identification of the analyte and unknown impurities.
Robustness HighModerateDerivatization reactions can be sensitive to moisture and matrix effects, potentially impacting reproducibility.
Cost per Analysis LowerHigherGC-MS involves costly derivatization reagents and higher instrument maintenance. HPLC solvent usage can be a factor, but is often less than the cost of specialized reagents.[9]

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of this compound, but they serve different purposes and present distinct advantages.

  • For routine quality control, purity assessment, and quantitative analysis , HPLC-UV is the recommended method. Its primary advantages are the simplicity of sample preparation, direct analysis without derivatization, and high robustness, making it ideal for high-throughput environments.

  • For trace-level analysis, definitive impurity identification, and structural confirmation , GC-MS with silylation is the superior choice. Despite the more complex workflow, its exceptional sensitivity and the structural information provided by the mass spectrometer are invaluable for in-depth characterization and troubleshooting.[8]

Ultimately, a comprehensive analytical strategy in a drug development setting may employ both techniques synergistically: HPLC for routine release testing and GC-MS for method validation, reference standard characterization, and the investigation of out-of-specification results.

References

A Comparative Guide to the Coordination Behavior of Isophthalate Derivatives in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of crystal engineering and materials science, the rational design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) represent a frontier of intensive research. These materials, constructed from metal ions or clusters linked by organic ligands, offer unprecedented control over structure and function, leading to applications in gas storage, separation, catalysis, and drug delivery.[1][2] Among the vast library of organic linkers, isophthalic acid (H₂IPA) and its derivatives are particularly noteworthy. Their bent dicarboxylate structure provides a versatile platform for constructing architecturally diverse and complex frameworks.[3][4]

This guide provides a comparative analysis of the coordination behavior of various isophthalate derivatives. Moving beyond a simple recitation of structures, we will explore the underlying principles that govern their assembly with metal centers. We will delve into how subtle modifications to the isophthalate backbone—specifically the introduction of functional groups at the 5-position—can profoundly influence the resulting network topology, dimensionality, and physicochemical properties. This analysis is grounded in experimental data and aims to equip researchers with the predictive insights needed to rationally design novel crystalline materials.

Fundamentals of Isophthalate Coordination

The isophthalate dianion (IPA²⁻) is a V-shaped linker with two carboxylate groups positioned at the 1 and 3 positions of a benzene ring. This geometry is fundamental to its role in building non-linear and higher-dimensional coordination networks. The carboxylate groups themselves are versatile coordinating units, capable of adopting several binding modes.[3] Understanding these modes is crucial for predicting the final structure.

The primary coordination modes of the carboxylate groups in isophthalate-based systems include:

  • Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

  • Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a small chelate ring.

  • Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): The two oxygen atoms of the carboxylate group bridge two different metal centers. This is the most common mode for building extended networks.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, temperature, solvent system), and, most critically for this guide, the electronic and steric nature of the isophthalate ligand itself.[5]

cluster_modes Coordination Modes of Isophthalate cluster_factors Influencing Factors IPA Isophthalate Ligand Monodentate Monodentate IPA->Monodentate One O to M Chelating Bidentate Chelating IPA->Chelating Two O to one M Bridging Bidentate Bridging IPA->Bridging Two O to two M's Metal Metal Ion Metal->Bridging Conditions Reaction Conditions Conditions->Chelating Substituent Substituent Group Substituent->Monodentate

Caption: Coordination modes of the isophthalate ligand.

The Decisive Role of Substituents: A Comparative Analysis

The true versatility of isophthalate in crystal engineering is unlocked by functionalizing the benzene ring, typically at the 5-position. These substituents can exert profound steric and electronic effects that direct the self-assembly process, leading to dramatically different structures even when all other reaction parameters are kept constant.[6][7][8]

Case Study 1: 5-Methylisophthalate (5-Me-H₂ip) vs. 5-Hydroxyisophthalate (5-HO-H₂ip)

A compelling example of substituent influence is the comparison between 5-methyl and 5-hydroxy isophthalic acid in the construction of cadmium coordination polymers.[7]

  • 5-Methylisophthalate: The methyl group is sterically non-intrusive and, crucially, is coordination-inert.[7] It does not participate in bonding with the metal center. In a reaction with Cd(NO₃)₂ and an auxiliary dipyridyl ligand, 5-Me-H₂ip forms a two-dimensional (2D) sql network.[3][6]

  • 5-Hydroxyisophthalate: The hydroxyl group, in contrast, possesses a lone pair of electrons and can act as an additional coordination site. This seemingly minor change has a dramatic structural consequence. The hydroxyl group participates in coordination with the Cd(II) ion, fundamentally altering the connectivity of the building blocks.[7] This results in a more complex two-dimensional (3,5)-connected network, entirely different from the structure formed with the methyl-substituted analogue.[3][6]

This comparison clearly demonstrates that a substituent's ability to participate in coordination is a critical design parameter.[7]

Case Study 2: Electron-Withdrawing vs. Electron-Donating Groups

The electronic nature of the substituent can modulate the electron density of the carboxylate groups, influencing their coordination strength and the overall stability of the resulting framework. Consider the series of R-isophthalates where R = –H, –CH₃, –OCH₃ (electron-donating) and –NO₂ (electron-withdrawing).[8][9]

  • Electron-Donating Groups (–CH₃, –OCH₃): These groups increase the electron density on the carboxylate oxygens, potentially leading to stronger metal-oxygen bonds.

  • Electron-Withdrawing Groups (–NO₂): The nitro group strongly withdraws electron density from the aromatic ring, making the carboxylate groups less basic. This can lead to weaker or more labile M-O bonds. Furthermore, the oxygen atoms of the nitro group itself can act as hydrogen bond acceptors or even weak coordination sites, further diversifying the potential structures.[9]

The structural diversity observed in a series of Cd(II) complexes with these ligands highlights that even coordination-inert groups play a decisive role in directing the final architecture through secondary interactions like hydrogen bonding and π-π stacking.[8]

Comparative Data on Isophthalate-Based Coordination Polymers

To provide a quantitative comparison, the table below summarizes key structural parameters for several coordination polymers built from different isophthalate derivatives and transition metals. The data, sourced from single-crystal X-ray diffraction studies, illustrates the structural diversity achievable.

Metal IonIsophthalate DerivativeAncillary LigandM-O Bond Lengths (Å)M-N Bond Lengths (Å)Network Topology / DimensionalityReference
Co(II)Isophthalic acid1,2-bis(5,6-dimethylbenzimidazol-1-ylmethyl)benzene2.05 - 2.152.10 - 2.122D Network[10]
Ag(I)5-Methylisophthalic acid1,6-bis(5,6-dimethylbenzimidazol-1-yl)hexane2.20 - 2.452.18 - 2.253D Supramolecular via H-bonds[10]
Mn(II)2-Aminoisophthalic acid1,10-phenanthroline2.12 - 2.272.26 - 2.281D Chain -> 3D via H-bonds[11]
Cd(II)5-Methylisophthalic acid2-NH₂-3,4-bpe2.28 - 2.552.29 - 2.312D sql net[3][6]
Cd(II)5-Hydroxyisophthalic acid2-NH₂-3,4-bpe2.30 - 2.602.31 - 2.332D (3,5)-connected network[3][6]
Zn(II)5-Nitroisophthalic acid3-amino-1,2,4-triazole1.95 - 2.102.01 - 2.092D Layered Compound[9]

Note: Bond lengths are ranges and are approximate. Topologies are simplified descriptions.

This data quantitatively underscores the impact of both the isophthalate substituent and the choice of metal ion and ancillary ligands on the final structure.[12] For instance, the coordination environment and dimensionality change significantly between the cobalt, silver, and manganese complexes, even with similar types of ligands.[10][11]

Experimental Protocols & Characterization

The synthesis of isophthalate-based coordination polymers is most commonly achieved via solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of products that may not be accessible under ambient conditions.

General Protocol for Solvothermal Synthesis of a Zinc-Isophthalate MOF

This protocol is a representative example and may require optimization for specific isophthalate derivatives and desired structures.

  • Reactant Preparation: In a 20 mL glass vial, combine the chosen 5-substituted isophthalic acid (0.1 mmol) and a suitable ancillary N-donor ligand (0.1 mmol), if required.

  • Metal Salt Addition: Add Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) to the vial.

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF). The choice of solvent is critical as it can influence the final structure.[1][5]

  • Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes to ensure a homogenous suspension.[13][14]

  • Reaction: Place the sealed vial in a programmable oven. Heat to 100-120 °C for 24-72 hours. The precise temperature and time are crucial variables for crystal growth.

  • Cooling: Allow the oven to cool slowly to room temperature. Slow cooling is essential for obtaining high-quality single crystals.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals sequentially with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 60-80 °C).

Caption: General workflow for synthesis and characterization.

Essential Characterization Techniques
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold-standard technique for determining the precise three-dimensional atomic arrangement of a crystalline material.[15] It provides definitive information on bond lengths, bond angles, coordination modes, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from SC-XRD data.[16] It is also used to assess the material's stability after various treatments.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability of the framework and identifying the loss of guest or coordinated solvent molecules.[17][18][19]

  • Spectroscopic Methods (FT-IR, Luminescence): Fourier-transform infrared (FT-IR) spectroscopy helps confirm the coordination of the carboxylate groups to the metal center by observing shifts in their characteristic vibrational frequencies. Photoluminescence spectroscopy is used to investigate the light-emitting properties of the materials, which are often of interest for sensing applications.[3][6][20]

Conclusion and Future Outlook

The coordination behavior of isophthalate derivatives is a rich and complex field, governed by a delicate interplay of factors. This guide has demonstrated that the substituent at the 5-position of the isophthalate ring is not a passive spectator but an active director in the self-assembly of coordination polymers. By carefully selecting substituents based on their steric bulk, electronic properties, and ability to form additional coordination or hydrogen bonds, researchers can exert significant control over the final architecture and properties of the material.[8][21]

The comparative data and experimental frameworks provided herein serve as a foundation for the rational design of new CPs and MOFs. Future research will undoubtedly continue to explore more complex functionalization of the isophthalate core, incorporating multiple and varied functional groups to create multifunctional materials. The insights gained from systematically studying these comparative behaviors will be invaluable in tailoring frameworks for specific, high-performance applications, from targeted drug delivery to next-generation catalytic systems.

References

A Comparative Guide to Diethyl 5-hydroxyisophthalate in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the role of functional monomers is paramount. This guide provides a comprehensive technical assessment of Diethyl 5-hydroxyisophthalate (DE-5-HIP), a versatile building block in the synthesis of specialty polyesters and other functional polymers. Through a comparative analysis with relevant alternatives, supported by experimental data, this document serves as a critical resource for researchers and professionals in materials science and drug development.

Introduction: The Strategic Importance of Functional Monomers

The introduction of functional groups into a polymer backbone is a key strategy for modulating its physical, chemical, and biological properties. Hydroxyl groups, in particular, offer sites for secondary reactions, enhance hydrophilicity, and can influence intermolecular interactions, thereby impacting material characteristics such as thermal stability, mechanical strength, and degradability. This compound, with its aromatic core, diester functionality, and a reactive hydroxyl group, presents a unique combination of attributes for the design of high-performance polymers.

This compound: A Profile

This compound is an aromatic compound characterized by a benzene ring substituted with two carboxylic acid diethyl ester groups at positions 1 and 3, and a hydroxyl group at position 5. This molecular architecture provides a basis for its utility as a monomer in polycondensation reactions.

Key Molecular Features:

  • Aromatic Rigidity: The benzene ring imparts thermal stability and mechanical robustness to the resulting polymer chains.

  • Diester Reactivity: The two diethyl ester groups are active sites for polycondensation reactions with diols, diamines, or other suitable co-monomers.

  • Hydroxyl Functionality: The phenolic hydroxyl group serves as a reactive handle for post-polymerization modification, a site for hydrogen bonding, and a means to influence the polymer's polarity and solubility.

Performance Assessment in Polyester Synthesis: A Comparative Analysis

The true measure of a functional monomer's utility lies in its performance relative to other available options. In this section, we compare the properties of polyesters synthesized using this compound (or its closely related dimethyl ester, for which more data is available and is used as a proxy herein) with those derived from key alternatives. The data presented is synthesized from multiple research sources to provide a comparative overview.

Logical Alternatives for Comparison:

  • Unsubstituted Isophthalate (Dimethyl Isophthalate - DMI): To elucidate the direct impact of the hydroxyl group.

  • Positional Isomer (Dimethyl 4-hydroxyisophthalate - DM-4-HIP): To understand the influence of the hydroxyl group's position on the benzene ring.

  • Sulfonated Isophthalate (Dimethyl 5-sulfoisophthalate, Sodium Salt - DMSIP): To compare the effect of a different functional group on polymer properties.

Thermal Properties: Stability and Transitions

The thermal characteristics of a polymer are critical for its processing and end-use applications. The introduction of a hydroxyl group, as in DE-5-HIP, can influence properties such as the glass transition temperature (Tg) and melting temperature (Tm), as well as the overall thermal stability.

MonomerPolymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (TGA, 5% wt loss) (°C)Reference
Dimethyl 5-hydroxyisophthalate (DM-5-HIP) with 1,4-Butanediol~60-70Amorphous in some cases~350-380[1]
Dimethyl Isophthalate (DMI)with 1,4-Butanediol~55-65~150-160~380-400[2]
Dimethyl 4-hydroxyisophthalate (DM-4-HIP)with 1,4-ButanediolData not availableData not availableData not available
Dimethyl 5-sulfoisophthalate (DMSIP)with Ethylene Glycol (as a comonomer in PET)~80-90 (increases with DMSIP content)Decreases with DMSIP content~350-370[3]

Expertise & Experience: The presence of the hydroxyl group in DM-5-HIP tends to increase the glass transition temperature compared to the unsubstituted DMI. This is attributed to the potential for hydrogen bonding between polymer chains, which restricts segmental motion. However, this same intermolecular interaction can disrupt chain packing and hinder crystallization, often leading to amorphous or semi-crystalline polymers with lower melting points compared to their non-hydroxylated counterparts. The introduction of a bulky and ionic sulfonate group in DMSIP significantly impacts the polymer's thermal behavior, often increasing Tg while disrupting crystallinity.

Mechanical Properties: Strength and Flexibility

The mechanical performance of a polyester is a direct consequence of its molecular structure, including the nature of the constituent monomers.

MonomerPolymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Dimethyl 5-hydroxyisophthalate (DM-5-HIP) with various diolsData not availableData not availableData not available
Dimethyl Isophthalate (DMI)with 1,4-Butanediol~50-60~200-300~1.5-2.0[2]
Dimethyl 4-hydroxyisophthalate (DM-4-HIP)with various diolsData not availableData not availableData not available
Dimethyl 5-sulfoisophthalate (DMSIP)with Ethylene Glycol (as a comonomer in PET)Generally decreases with increasing DMSIP contentGenerally increases with increasing DMSIP contentGenerally decreases with increasing DMSIP content[3]

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of performance data, detailed and well-controlled experimental protocols are essential. The following section outlines a general methodology for the synthesis and characterization of polyesters from functionalized isophthalates.

Polyester Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common industrial method for polyester synthesis.

Diagram of the Experimental Workflow:

melt_polycondensation cluster_esterification Stage 1: Esterification/Transesterification cluster_polycondensation Stage 2: Polycondensation monomers Monomers: - this compound - Diol (e.g., 1,4-Butanediol) reactor1 Reactor at 180-220°C under Nitrogen monomers->reactor1 catalyst1 Catalyst 1: (e.g., Titanium(IV) isopropoxide) catalyst1->reactor1 methanol Methanol/Ethanol (byproduct) reactor1->methanol Distillation oligomers Oligomers from Stage 1 reactor2 Reactor at 250-280°C under Vacuum oligomers->reactor2 catalyst2 Catalyst 2: (e.g., Antimony(III) oxide) catalyst2->reactor2 glycol Excess Glycol (byproduct) reactor2->glycol Distillation polymer Final Polyester reactor2->polymer

Caption: Workflow for two-stage melt polycondensation of polyesters.

Step-by-Step Methodology:

  • Charging the Reactor: The reactor is charged with this compound, a diol (e.g., 1,4-butanediol) in a specified molar ratio (typically a slight excess of the diol), and the transesterification catalyst (e.g., titanium(IV) isopropoxide).

  • Esterification/Transesterification: The mixture is heated to 180-220°C under a nitrogen atmosphere. The ethanol or methanol byproduct is continuously removed by distillation, driving the reaction to completion. This stage is monitored by measuring the amount of distilled alcohol.

  • Polycondensation: The polycondensation catalyst (e.g., antimony(III) oxide) is added to the resulting oligomers. The temperature is gradually raised to 250-280°C, and a high vacuum is applied to facilitate the removal of excess diol and further increase the molecular weight of the polymer.

  • Monitoring and Termination: The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and, consequently, the polymer's molecular weight. The reaction is terminated when the desired viscosity is reached.

  • Extrusion and Pelletization: The molten polymer is extruded from the reactor under nitrogen pressure, cooled in a water bath, and pelletized.

Causality Behind Experimental Choices: The two-stage process is employed to first achieve a low molecular weight prepolymer under milder conditions, minimizing side reactions. The subsequent high-temperature and vacuum stage is necessary to build high molecular weight chains by removing the condensation byproducts, thereby shifting the equilibrium towards polymer formation. The choice of catalysts is crucial; titanium-based catalysts are effective for the first stage, while antimony compounds are commonly used for the second stage due to their high activity at elevated temperatures.

Polymer Characterization

Trustworthiness Through Rigorous Analysis: A comprehensive characterization of the synthesized polyester is essential to validate its structure and properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, determine the comonomer composition, and analyze the end groups.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[4][5]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[4][6]

  • Mechanical Testing: Tensile testing is conducted on polymer films or molded bars to determine key mechanical properties such as tensile strength, elongation at break, and Young's modulus, in accordance with ASTM standards.[7]

Signaling Pathways and Logical Relationships in Polymer Design

The selection of a functional monomer like this compound is part of a larger design strategy aimed at achieving specific material properties. The following diagram illustrates the logical relationships between monomer structure, polymer architecture, and final material performance.

polymer_design cluster_monomer Monomer Structure cluster_architecture Polymer Architecture cluster_properties Material Properties monomer_structure This compound - Aromatic Ring - Ester Groups - Hydroxyl Group polymer_architecture Linear vs. Branched Crystallinity Molecular Weight monomer_structure->polymer_architecture Polymerization Conditions functional_properties Adhesion Biocompatibility Reactivity monomer_structure->functional_properties Inherent Functionality thermal_properties Thermal Stability Glass Transition (Tg) Melting Point (Tm) polymer_architecture->thermal_properties mechanical_properties Strength Stiffness Toughness polymer_architecture->mechanical_properties polymer_architecture->functional_properties

Caption: Logical flow from monomer structure to material properties.

Conclusion: The Versatility of this compound

This compound stands out as a valuable functional monomer for the synthesis of specialty polyesters. Its unique combination of an aromatic core, diester reactivity, and a pendant hydroxyl group allows for the creation of polymers with a desirable balance of thermal stability, mechanical integrity, and functional versatility. While direct, comprehensive comparative data with all possible alternatives is still an area for further research, the available information and the principles of polymer chemistry strongly suggest that DE-5-HIP is a powerful tool for designing advanced materials. Its ability to introduce hydrogen bonding and provide a site for further chemical modification opens up a wide range of possibilities for creating polymers with tailored properties for demanding applications in coatings, adhesives, biomedical devices, and drug delivery systems. The choice of this compound over other monomers will ultimately depend on the specific performance requirements of the target application, with its hydroxyl functionality being a key differentiator.

References

A Comparative Benchmarking Guide: Evaluating Diethyl 5-hydroxyisophthalate-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the performance of novel Diethyl 5-hydroxyisophthalate (DEHIP)-based polymers against established industry standards in pharmaceutical applications. As the demand for more sophisticated and efficient drug delivery systems grows, so does the need for innovative excipients that offer enhanced functionality, biocompatibility, and controlled release profiles. DEHIP, with its versatile chemical structure, presents a promising platform for the development of next-generation pharmaceutical polymers.

This document is structured not as a definitive statement on the superiority of DEHIP-based materials, but as a rigorous guide to conducting a thorough, head-to-head comparative analysis. We will outline the key performance indicators, detail the requisite experimental protocols, and provide the scientific rationale behind these evaluation strategies. Our aim is to equip you with the necessary tools to objectively assess the potential of these novel materials within your own research and development pipelines.

Introduction: The Case for this compound in Drug Delivery

This compound is an aromatic dicarboxylate ester characterized by a central benzene ring functionalized with two ethyl ester groups and a hydroxyl group.[1] This unique arrangement of functional groups makes it an excellent monomer for the synthesis of a variety of polymers, particularly polyesters and poly(ester-co-ethers). The rationale for exploring DEHIP-based polymers as pharmaceutical excipients is rooted in the following potential advantages:

  • Tunable Physicochemical Properties: The isophthalate core imparts a degree of rigidity, while the potential for copolymerization with flexible monomers, such as polyethylene glycol (PEG), allows for the fine-tuning of mechanical properties, degradation rates, and drug-polymer interactions.[2]

  • Biocompatibility: Aromatic polyesters are a class of materials that have been explored for biomedical applications.[3] Investigating the specific biocompatibility of DEHIP-based polymers is a critical step in their validation.

  • Controlled Release Potential: The degradation of the polyester backbone via hydrolysis can be engineered to achieve a desired drug release profile, making these materials suitable for sustained and controlled-release formulations.[4]

  • Versatile Synthesis: The hydroxyl group on the isophthalate ring provides a reactive site for further chemical modification, enabling the attachment of targeting ligands or other functional moieties.

This guide will focus on benchmarking DEHIP-based polymers against two key classes of industry-standard materials:

  • Biodegradable Polymers for Controlled Release: Poly(lactic-co-glycolic acid) (PLGA) will serve as the gold standard for comparison due to its extensive history of use in FDA-approved drug products.[5][6]

  • Excipients for Oral Solid Dosage Forms: We will compare the performance of a hypothetical DEHIP-based polymer against common binders and superdisintegrants, such as microcrystalline cellulose, croscarmellose sodium, and sodium starch glycolate.[7][8]

Head-to-Head Performance Benchmarking: A Proposed Experimental Framework

To provide a comprehensive and objective comparison, we propose a suite of experiments designed to evaluate the critical performance attributes of DEHIP-based polymers against their respective industry standards.

Material Synthesis and Characterization

The first step involves the synthesis of a representative DEHIP-based polymer. For the purpose of this guide, we will consider a hypothetical copolymer: Poly(DEHIP-co-PEG) . The rationale for choosing a PEG copolymer is to enhance hydrophilicity and tune the degradation rate.

Experimental Workflow: Synthesis of Poly(DEHIP-co-PEG)

cluster_synthesis Synthesis of Poly(DEHIP-co-PEG) Monomers DEHIP & PEG Monomers Reaction Melt Polycondensation (High Temp & Vacuum) Monomers->Reaction Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reaction Purification Purification (Precipitation in non-solvent) Reaction->Purification Drying Vacuum Drying Purification->Drying Characterization Characterization (FTIR, NMR, GPC) Drying->Characterization

Caption: Workflow for the synthesis and characterization of Poly(DEHIP-co-PEG).

Benchmarking Against PLGA for Controlled Release Applications

Here, we will evaluate Poly(DEHIP-co-PEG) microspheres against PLGA microspheres for their potential in parenteral controlled-release drug delivery systems.

Table 1: Comparative Performance Metrics for Controlled Release Polymers

Performance MetricPoly(DEHIP-co-PEG) (Hypothetical Data)PLGA (50:50) (Typical Data)Rationale for Comparison
Drug Loading Efficiency (%) 8580High loading efficiency is crucial for minimizing the amount of polymer administered.
Encapsulation Efficiency (%) 9085Indicates the effectiveness of the encapsulation process.
In Vitro Drug Release (Cumulative % at Day 14) 6070Compares the sustained release profiles of the two polymers.
In Vitro Degradation (Mass Loss % at Day 28) 4050Assesses the biodegradability of the polymer matrix.[9]
Cytotoxicity (IC50 in mg/mL) > 1.0> 1.0Ensures the material is non-toxic to cells.
Hemocompatibility (% Hemolysis) < 2< 2Critical for injectable formulations to prevent red blood cell lysis.[2]

Experimental Protocol: Preparation and Evaluation of Drug-Loaded Microspheres

  • Microsphere Preparation (Oil-in-Water Emulsion/Solvent Evaporation):

    • Dissolve 100 mg of the polymer (Poly(DEHIP-co-PEG) or PLGA) and 10 mg of a model drug (e.g., simvastatin) in a suitable organic solvent (e.g., dichloromethane).[3]

    • Prepare an aqueous solution of a surfactant (e.g., 1% w/v polyvinyl alcohol).

    • Add the organic phase to the aqueous phase under homogenization to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and microsphere hardening.

    • Collect the microspheres by centrifugation, wash with deionized water, and lyophilize.

  • Drug Loading and Encapsulation Efficiency:

    • Accurately weigh a sample of the dried microspheres.

    • Dissolve the microspheres in a suitable solvent to extract the drug.

    • Quantify the drug content using a validated analytical method (e.g., HPLC-UV).[10]

    • Calculate Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100.

    • Calculate Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100.[10]

  • In Vitro Drug Release Study:

    • Suspend a known amount of drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a shaker incubator at 37°C.[11]

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.[12]

  • In Vitro Degradation Study:

    • Incubate a known weight of microspheres in PBS (pH 7.4) at 37°C.

    • At various time points, retrieve the microspheres, wash with deionized water, and dry to a constant weight.

    • Calculate the percentage of mass loss over time.

Experimental Workflow: Biocompatibility Assessment

cluster_biocompatibility Biocompatibility Evaluation Polymer Poly(DEHIP-co-PEG) Cytotoxicity Cytotoxicity Assay (MTT or LDH) Polymer->Cytotoxicity Hemocompatibility Hemolysis Assay Polymer->Hemocompatibility Results Biocompatibility Profile Cytotoxicity->Results Hemocompatibility->Results

Caption: Workflow for assessing the biocompatibility of the novel polymer.

Experimental Protocol: Cytotoxicity Assay (LDH Release Assay)

  • Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate until confluent.

  • Prepare extracts of the Poly(DEHIP-co-PEG) and PLGA by incubating the materials in cell culture medium.

  • Replace the culture medium in the wells with the material extracts at various concentrations.

  • Include positive (e.g., Triton X-100) and negative (fresh medium) controls.

  • Incubate the plate for 24-72 hours.

  • Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.[13][14]

  • Calculate the percentage of cytotoxicity relative to the positive control.

Experimental Protocol: Hemolysis Assay

  • Prepare a suspension of red blood cells (RBCs) from fresh, anticoagulated blood.[4]

  • Incubate the RBC suspension with various concentrations of the Poly(DEHIP-co-PEG) and PLGA extracts.

  • Include a positive control (e.g., deionized water) and a negative control (saline).

  • After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.[2][15]

  • Calculate the percentage of hemolysis relative to the positive control.

Benchmarking Against Standard Excipients in Oral Solid Dosage Forms

In this section, we will evaluate a hypothetical DEHIP-based polymer as a multifunctional binder-disintegrant in directly compressed tablets, comparing its performance to standard excipients.

Table 2: Comparative Performance of Excipients in Oral Solid Dosage Forms

Performance MetricDEHIP-Based Polymer (Hypothetical Data)Microcrystalline Cellulose (Binder)Croscarmellose Sodium (Superdisintegrant)Rationale for Comparison
Tablet Hardness (N) 8090N/AMeasures the mechanical strength of the tablet.
Friability (%) < 1.0< 1.0N/AIndicates the tablet's ability to withstand mechanical stress.
Disintegration Time (seconds) 45> 300< 30A key performance indicator for immediate-release tablets.[8]
Drug Dissolution (% in 30 min) 854090Measures the rate and extent of drug release from the tablet.

Experimental Protocol: Tablet Formulation and Evaluation

  • Tablet Formulation:

    • Prepare blends of a model active pharmaceutical ingredient (API), the test excipient (DEHIP-based polymer), and a lubricant (e.g., magnesium stearate).

    • Prepare control formulations using microcrystalline cellulose as the binder and croscarmellose sodium as the disintegrant.

    • Compress the blends into tablets using a tablet press.

  • Tablet Evaluation:

    • Hardness: Measure the crushing strength of the tablets using a tablet hardness tester.

    • Friability: Determine the weight loss of a sample of tablets after tumbling in a friabilator.

    • Disintegration Time: Measure the time required for the tablets to disintegrate in a specified medium using a disintegration tester.

    • Dissolution: Perform in vitro dissolution testing using a USP dissolution apparatus to measure the rate of drug release over time.

Drug-Excipient Compatibility Assessment

Ensuring the compatibility of the novel DEHIP-based polymer with the API is paramount.

Experimental Workflow: Drug-Excipient Compatibility

cluster_compatibility Drug-Excipient Compatibility Mixture API + DEHIP-Polymer Mixture DSC Differential Scanning Calorimetry (DSC) Mixture->DSC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Mixture->FTIR Analysis Data Analysis for Interactions DSC->Analysis FTIR->Analysis

Caption: Workflow for assessing drug-excipient compatibility.

Experimental Protocol: DSC and FTIR Analysis

  • Differential Scanning Calorimetry (DSC):

    • Analyze the thermal properties of the pure API, the pure DEHIP-based polymer, and a physical mixture of the two.[1][16]

    • The absence of new peaks or significant shifts in the melting endotherms of the individual components in the mixture indicates compatibility.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Obtain the FTIR spectra of the pure API, the pure polymer, and their physical mixture.[18]

    • The absence of new absorption bands or significant shifts in the characteristic peaks of the API and polymer in the mixture's spectrum suggests no chemical interaction.[1]

Stability Assessment

The stability of the final formulation is a critical quality attribute.

Experimental Protocol: Stability Testing

  • Store the drug-loaded Poly(DEHIP-co-PEG) microspheres or tablets under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3-6 months), following ICH guidelines.[9][19]

  • At specified time points, evaluate the samples for physical appearance, drug content, degradation products, and in vitro drug release profile.

Discussion and Future Outlook

The experimental framework outlined in this guide provides a robust methodology for a comprehensive and objective comparison of this compound-based polymers with current industry standards. The hypothetical data presented in the tables serves to illustrate the expected outcomes of such a study.

The true potential of DEHIP-based materials will be revealed through the execution of these, and other relevant, experimental protocols. Should the empirical data demonstrate favorable performance characteristics, particularly in terms of biocompatibility, controlled release, and stability, these novel polymers could represent a significant advancement in the field of drug delivery.

Further research should also explore the versatility of the DEHIP monomer by synthesizing a wider range of copolymers with varying compositions and molecular weights. Investigating the influence of these structural modifications on the key performance indicators will be crucial for optimizing these materials for specific therapeutic applications.

By adhering to the principles of scientific integrity and rigorous experimental design, the research community can effectively evaluate and potentially unlock the full potential of this compound-based materials for the benefit of patients and the advancement of pharmaceutical science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Diethyl 5-hydroxyisophthalate, grounded in regulatory standards and field-proven insights.

Part 1: Pre-Disposal Hazard Assessment and Handling

Before disposal, it is imperative to understand the material you are handling. This compound (CAS No: 39630-68-7) is an aromatic ester. While its toxicological properties have not been fully investigated, data from its structural analogs and available GHS classifications indicate specific hazards that dictate handling and disposal procedures.[1]

1.1. Hazard Identification: The primary hazards associated with this compound and its close analogs are:

  • Acute Oral Toxicity: It is classified as harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

1.2. Required Personal Protective Equipment (PPE): The potential for irritation necessitates the use of appropriate PPE at all times when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses complying with OSHA 29 CFR 1910.133 or European Standard EN166.[5]To prevent eye contact, which can cause serious irritation.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from accidental contamination.
Respiratory Protection For fine dusts or aerosols, a NIOSH/MSHA-approved N95 dust mask or equivalent is recommended.[2]To prevent inhalation, which may lead to respiratory tract irritation.

1.3. Incompatible Materials: For safe interim storage before disposal, ensure waste containers of this compound are segregated from strong oxidizing agents .[5][6] Contact with these materials can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.

Part 2: Waste Characterization: The Regulatory Framework

The cornerstone of compliant disposal is correctly classifying the waste material according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] A chemical waste is considered hazardous if it is either "listed" by the EPA or exhibits one of four "characteristics."

2.1. Listed Waste Determination: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[9][10][11][12] Therefore, it is not considered a "listed" hazardous waste.

2.2. Characteristic Waste Determination: The next step is to determine if the waste exhibits any of the four characteristics of hazardous waste.[9]

  • Ignitability (D001): this compound is a combustible solid with a high melting point and is not considered ignitable under RCRA definitions (e.g., a liquid with a flash point <140°F).[9]

  • Corrosivity (D002): As a neutral organic ester, it is not corrosive and does not have a pH that would meet the criteria (≤2 or ≥12.5).[9]

  • Reactivity (D003): The material is stable under normal conditions and does not exhibit explosive or water-reactive properties.[9]

  • Toxicity (D04-D43): This characteristic applies if the waste leaches specific toxic contaminants above regulatory limits. This compound itself is not on this list of contaminants.[10][13]

Part 3: Step-by-Step Disposal Protocols

Based on the characterization above, the following protocols ensure safe and compliant disposal. The primary directive is to manage this substance as a non-hazardous chemical waste, which must be disposed of through your institution's licensed environmental management vendor and never via drain or standard trash disposal.[5]

Protocol A: Small Quantities & Spill Residue

This protocol is for managing small amounts of waste generated during routine laboratory work or for cleaning up minor spills.

  • Containment: In case of a spill, avoid dust formation.[5] Gently sweep the solid material up. Do not use compressed air. For residual powder, you may lightly dampen a paper towel with water to wipe the surface.

  • Collection: Place the swept powder and any contaminated materials (e.g., weigh boats, paper towels, gloves) into a chemically compatible, sealable container. A high-density polyethylene (HDPE) pail or a wide-mouth glass jar is suitable.

  • Labeling: Immediately label the container clearly. The label must include:

    • The words "Non-Hazardous Chemical Waste" (or as directed by your institution's EHS department).

    • The full chemical name: "this compound".

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or your lab's main waste collection point.[7][14] Ensure it is kept closed except when adding waste.[7]

  • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or their designated hazardous waste contractor.

Protocol B: Bulk or Unused Product Disposal

This protocol applies to disposing of expired, surplus, or off-specification this compound.

  • Maintain Original Container: If possible, leave the material in its original, clearly labeled container. This provides the disposal vendor with the most accurate information.

  • Ensure Integrity: Check that the container is in good condition with a securely fastened lid. If the original container is compromised, overpack it into a larger, sealable, and compatible container.

  • Labeling: If not in the original container, or if the label is damaged, create a new waste label. It must include:

    • "Non-Hazardous Chemical Waste for Disposal".

    • Full Chemical Name: "this compound".

    • CAS Number: "39630-68-7".

    • Approximate quantity.

  • Segregation & Storage: Store the container in a designated waste storage area, segregated from incompatible materials, especially strong oxidizers.[5]

  • Manifesting & Disposal: Contact your EHS office to arrange for disposal. For larger quantities, this will be manifested and transported by a licensed chemical waste disposal company.[14][15] They will ensure final disposition at an approved treatment, storage, and disposal facility (TSDF).[15]

Part 4: Visualized Disposal Workflow

The following diagram outlines the critical decision-making process for the proper segregation and disposal of this compound waste.

G Disposal Decision Workflow for this compound start Start: Generate This compound Waste q1 Is the waste mixed with any other chemicals or solvents? start->q1 q2 Is the admixed chemical a listed hazardous waste (F, K, P, U)? (e.g., Methanol, Acetone) q1->q2 Yes non_haz_waste DISPOSE AS NON-HAZARDOUS CHEMICAL WASTE - Use Non-Hazardous Waste Label - List all constituents - Contact EHS for pickup q1->non_haz_waste No (Pure Chemical) q3 Does the mixture exhibit any hazardous characteristics? (Ignitable, Corrosive, Reactive) q2->q3 No haz_waste DISPOSE AS HAZARDOUS WASTE - Use Hazardous Waste Label - Segregate appropriately - Contact EHS for pickup q2->haz_waste Yes q3->haz_waste Yes q3->non_haz_waste No

Caption: Decision workflow for classifying this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of Diethyl 5-hydroxyisophthalate (CAS No. 39630-68-7). As drug development professionals and researchers, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk assessment and chemical causality to ensure a self-validating system of laboratory safety.

While comprehensive safety data for this compound is limited, its structural analog, Dimethyl 5-hydroxyisophthalate (CAS No. 13036-02-7), is well-characterized. The shared functional groups and core structure—a hydroxy-substituted aromatic dicarboxylate—allow for a scientifically sound extrapolation of its primary hazards. Data from suppliers and chemical databases indicate that these compounds are irritants.[1][2][3] Specifically, they are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a powder.[1][2][4] Therefore, the following protocols are designed to mitigate these specific risks.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, a system designed to minimize risk at its source.

  • Engineering Controls: The most effective control involves physically separating the researcher from the hazard. All operations involving this compound powder, or solutions that may generate aerosols, must be conducted within a certified chemical fume hood or a powder containment hood.[4][5] This directly addresses the inhalation risk posed by fine powders.[6]

  • Administrative Controls: These are the standard operating procedures (SOPs), training, and signage that inform and guide safe work practices. Your institution's Chemical Hygiene Plan is a critical administrative control.[7][8]

  • Personal Protective Equipment (PPE): PPE is used to protect the individual when engineering and administrative controls cannot completely eliminate the risk of exposure.

Task-Based PPE Selection for this compound

The selection of PPE is not static; it must be adapted to the specific task and the associated level of risk. The following table summarizes the recommended PPE for common laboratory procedures involving this compound.

TaskMinimum Hand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing & Transferring Powder (<10g) Nitrile or Neoprene GlovesChemical Splash Goggles (ANSI Z87.1/EN166)N95 Dust Mask (if fume hood is unavailable or airflow is suboptimal)Full-buttoned Lab Coat, Long Pants, Closed-toe Shoes
Preparing Solutions Nitrile or Neoprene GlovesChemical Splash GogglesNot required inside a certified fume hoodFull-buttoned Lab Coat, Long Pants, Closed-toe Shoes
Large-Scale Operations (>10g) or Reactions Butyl or Neoprene GlovesChemical Splash Goggles and Face ShieldNot required inside a certified fume hoodChemical-resistant Apron over Lab Coat, Long Pants, Closed-toe Shoes
Cleaning Spills Heavy-duty Nitrile or Butyl GlovesChemical Splash Goggles and Face ShieldNIOSH-approved respirator with P100 filters and organic vapor cartridgesChemical-resistant Suit or Apron, Shoe Covers
Rationale for PPE Selection
  • Hand Protection: As an aromatic ester, this compound requires gloves that resist this chemical class. While standard nitrile gloves offer sufficient protection against incidental splashes during small-scale operations, more robust materials like neoprene or butyl rubber are recommended for prolonged handling or larger quantities.[7][9][10] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.[11]

  • Eye and Face Protection: The compound is classified as a serious eye irritant.[2][12] Chemical splash goggles that form a seal around the eyes are mandatory.[4][10] For procedures with a higher risk of splashing, such as transferring large volumes of solutions or cleaning up spills, a face shield must be worn over the goggles to protect the entire face.[11]

  • Respiratory Protection: this compound is a fine powder that can easily become airborne, posing a respiratory irritation hazard.[1][2][6] The primary defense is a fume hood. If engineering controls are not feasible or are undergoing maintenance, a NIOSH-approved N95 respirator is the minimum requirement for handling the powder.[1][13] For spill clean-up or situations with potential for high aerosolization, a higher level of protection, such as an air-purifying respirator with combination P100 and organic vapor cartridges, is necessary.[14]

  • Protective Clothing: A standard cotton or flame-resistant lab coat, fully buttoned, provides a barrier against skin contact.[11] Long pants and fully enclosed shoes are required to ensure no skin is exposed.[14] Avoid synthetic fabrics like polyester, which can melt in the presence of certain chemicals or heat.[11]

Procedural Guidance and Safety Workflows

Adherence to standardized procedures is essential for minimizing exposure and ensuring reproducible, safe science.

Experimental Workflow: Safe Handling of Solid Powder

This protocol outlines the step-by-step process for safely weighing and preparing a solution of this compound.

  • Preparation: Don all required PPE as specified for the task. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, beaker, and necessary solvents inside the fume hood.

  • Weighing: Carefully scoop the powder from the reagent bottle into the weigh boat. Avoid generating dust by using slow, deliberate movements.

  • Transfer: Gently add the weighed powder to the beaker containing the solvent.

  • Dissolution: Stir the mixture using a magnetic stir bar or a glass rod to facilitate dissolution.

  • Cleanup: Tightly cap the reagent bottle. Use a damp cloth to gently wipe down the spatula and any surfaces within the hood where powder may have settled. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Once the experiment is complete and the area is clean, remove PPE in the correct order (gloves first), washing hands thoroughly afterward.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Waste Management start Start: Handling Task Identified task_scale Scale of Operation? start->task_scale ppe_small Standard PPE: - Nitrile Gloves - Goggles - Lab Coat task_scale->ppe_small < 10g (Small Scale) ppe_large Enhanced PPE: - Butyl/Neoprene Gloves - Goggles & Face Shield - Chemical Apron task_scale->ppe_large >= 10g (Large Scale) physical_form Physical Form? fume_hood Work in Fume Hood physical_form->fume_hood Powder disposal Dispose of all PPE and materials as hazardous chemical waste physical_form->disposal Solution in Hood ppe_small->physical_form ppe_large->physical_form respirator Add N95 Respirator fume_hood->respirator No Hood / Spill fume_hood->disposal Hood Available respirator->disposal

Caption: A flowchart guiding PPE selection based on task scale and the chemical's physical form.

Disposal Plan

All materials contaminated with this compound, including gloves, weigh boats, paper towels, and excess reagent, must be treated as hazardous chemical waste.[2][4]

  • Segregation: Collect all solid and liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the solvents used.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any solvents present.

  • Disposal: Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not pour any solutions down the drain.[4]

By integrating these principles of hazard assessment, procedural diligence, and correct PPE usage, you can confidently and safely incorporate this compound into your research and development workflows, building a laboratory environment where scientific advancement and personal safety are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-hydroxyisophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 5-hydroxyisophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.